3-(Methylthio)propionaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylsulfanylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c1-6-4-2-3-5/h3H,2,4H2,1H3 | |
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InChI Key |
CLUWOWRTHNNBBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC=O | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS, Array | |
| Record name | 4-THIAPENTANAL | |
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| Record name | 4-THIAPENTANAL | |
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DSSTOX Substance ID |
DTXSID9027528 | |
| Record name | 3-(Methylthio)propanal | |
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Molecular Weight |
104.17 g/mol | |
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Physical Description |
4-thiapentanal appears as a colorless to amber liquid with an extremely foul and persistent odor. Slightly soluble in water and denser than water. Contact may slightly irritate skin, eyes and mucous membranes. Moderately toxic. Used as a food additive., Liquid, Colorless liquid with a pungent odor; [ICSC] Colorless to amber liquid with an extremely bad and persistent odor; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless to pale yellow liquid; powerful and diffusive onion and meat-like odour; in dilution, more pleasant, less onion-like, remniscient of boullion | |
| Record name | 4-THIAPENTANAL | |
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| Record name | Propanal, 3-(methylthio)- | |
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| Record name | 3-(Methylthio)propionaldehyde | |
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| Record name | 3-(Methylthio)propionaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/108/ | |
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Boiling Point |
BP: 62 °C at 11 mm Hg, 165 °C | |
| Record name | 4-Thiapentanal | |
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Flash Point |
142 °F (NFPA, 2010), 142 °F (61 °C) (closed cup), 58-63 °C | |
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| Record name | 4-Thiapentanal | |
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Solubility |
In water, 16.3% vol at 25 °C, pH 7, Solubility in water, g/100ml at 37.8 °C: 17.5, insoluble in water; soluble in alcohol, propylene glycol and oil, 1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | 4-Thiapentanal | |
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| Record name | 3-(Methylthio)propionaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/108/ | |
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Density |
Relative density (water = 1): 1.03, 1.037-1.052 | |
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| Record name | 3-(Methylthio)propionaldehyde | |
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Vapor Density |
Relative vapor density (air = 1): 3.60 | |
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Vapor Pressure |
0.75 [mmHg], 0.397 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 100 | |
| Record name | 3-(Methylthio)propionaldehyde | |
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Impurities |
3-(Methylthio) propionaldehyde is a colorless to light yellow organic liquid with a purity of > 97 % (w/w). Impurities are water (= 2.5 %), acetaldehyde (0.1 to 0.8 %), methanol (0.1 - 0.3 %), methanethiol (= 0.6 %), acrylaldehyde (= 0.3 %) (Qualities used and tested in the past may have had higher amounts of impurities in particular acrylaldehyde and acetaldehyde). | |
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Color/Form |
Colorless to pale yellow liquid, Colorless to amber liquid | |
CAS No. |
3268-49-3 | |
| Record name | 4-THIAPENTANAL | |
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| Record name | Methional | |
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| Record name | Propanal, 3-(methylthio)- | |
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| Record name | 3-(methylthio)propionaldehyde | |
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| Record name | 3-METHYLTHIOPROPIONALDEHYDE | |
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| Record name | 3-(Methylthio)propanal | |
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Melting Point |
-75 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-(Methylthio)propionaldehyde: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylthio)propionaldehyde, also widely known as methional, is a significant organic compound with the chemical formula CH₃SCH₂CH₂CHO.[1] It is a colorless to pale yellow liquid recognized for its potent and distinctive aroma, often described as similar to cooked potatoes.[1][2][3] This sulfur-containing aldehyde is a key flavor component in a variety of foods, including potato-based snacks, black and green teas, and is a product of the degradation of the amino acid methionine.[1] Beyond its role in food science, this compound serves as an important intermediate in chemical synthesis and exhibits biological activity, including acting as a prostaglandin (B15479496) antagonist.[2][4] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role in biological pathways.
Chemical Structure and Identification
This compound possesses a simple aliphatic chain with a terminal aldehyde functional group and a thioether (specifically, a methylthio) group at the 3-position.[1] This bifunctional nature dictates its chemical reactivity and physical properties.
Key Identifiers:
-
IUPAC Name: 3-(Methylsulfanyl)propanal[1]
-
Synonyms: Methional, 3-(Methylmercapto)propionaldehyde, 3-(Methylthio)propanal, 4-Thiapentanal[4]
-
CAS Number: 3268-49-3[1]
-
Chemical Formula: C₄H₈OS[1]
-
Molecular Weight: 104.17 g/mol [4]
-
SMILES: CSCCC=O[4]
-
InChI Key: CLUWOWRTHNNBBU-UHFFFAOYSA-N[5]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | References |
| Appearance | Colorless to amber liquid with a pungent, meat-like odor. | [2][4] |
| Boiling Point | 165-166 °C | [2][6] |
| Melting Point | -68 °C | [7] |
| Density | 1.043 g/mL at 25 °C | [2][6] |
| Refractive Index (n20/D) | 1.483 | [6] |
| Solubility | Readily soluble in alcohol solvents (e.g., ethanol, propylene (B89431) glycol) and oil. Slightly soluble in water. | [2][4] |
| Vapor Pressure | 760 mmHg at 165 °C | [6] |
| Flash Point | 74 °C (closed cup) | [3][6] |
Spectroscopic Data
The structural features of this compound can be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃): The proton NMR spectrum shows characteristic signals for the aldehyde proton, the methyl group protons, and the two methylene (B1212753) groups.[8]
-
¹³C NMR (CDCl₃, 100.54 MHz): The carbon NMR spectrum displays four distinct signals corresponding to the carbonyl carbon, the two methylene carbons, and the methyl carbon. The approximate chemical shifts are: 200.61 ppm (C=O), 43.21 ppm (-CH₂-CHO), 26.43 ppm (-S-CH₂-), and 15.50 ppm (S-CH₃).[4]
Infrared (IR) Spectroscopy
-
C-H stretch (aldehyde): A distinctive pair of peaks around 2820 cm⁻¹ and 2720 cm⁻¹, which is a hallmark of the aldehyde C-H bond and arises from Fermi resonance.[9]
-
C=O stretch (aldehyde): A strong, sharp absorption band in the region of 1720-1740 cm⁻¹.[9]
-
C-H stretch (aliphatic): Absorption bands in the range of 2850-2960 cm⁻¹.
-
C-S stretch: A weaker absorption in the fingerprint region.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is available through databases such as the NIST WebBook.[5]
Synthesis and Reactivity
Commercial Synthesis
The primary industrial method for synthesizing this compound is the reaction of methanethiol (B179389) (methyl mercaptan) with acrolein.[1] This reaction is typically carried out in a closed vessel, and the resulting product is purified by distillation.[2]
Biological Formation: The Strecker Degradation
In biological systems and during food processing, this compound is formed from the amino acid methionine via the Strecker degradation.[10] This reaction involves the interaction of methionine with α-dicarbonyl compounds, which are often intermediates of the Maillard reaction.[1]
Chemical Reactivity
The chemistry of this compound is dictated by its aldehyde and thioether functional groups. The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition. The thioether group can be oxidized to a sulfoxide (B87167) and then to a sulfone. The compound is known to be a versatile reagent in organic chemistry and is used as a precursor in the synthesis of methionine for animal feed supplements.[1]
Role in Biological Pathways: The Yang Cycle
This compound is a key intermediate in the Yang Cycle, also known as the methionine salvage pathway. This cycle is crucial for the regeneration of methionine, particularly in plant tissues where it is a precursor for the biosynthesis of the plant hormone ethylene.
Caption: The Yang Cycle for methionine regeneration and its relation to this compound.
Experimental Protocols
While detailed, step-by-step laboratory protocols for the synthesis and analysis of pure this compound are not extensively detailed in the public domain, the following sections provide an overview of the methodologies based on available information.
Synthesis of this compound from Acrolein and Methyl Mercaptan
This synthesis should be performed in a well-ventilated fume hood due to the volatility and toxicity of the reactants.
Materials:
-
Acrolein
-
Methyl mercaptan
-
Reaction vessel equipped with a stirrer, cooling system, and addition funnel
Procedure Outline:
-
The reaction is typically conducted in a closed system.[2]
-
Acrolein is reacted with methyl mercaptan, often in the presence of a catalyst.[11]
-
The reaction is exothermic and requires careful temperature control.
-
The crude product is then purified by vacuum distillation to separate it from unreacted starting materials and byproducts.[2]
Purification by Vacuum Distillation
Apparatus:
-
Standard vacuum distillation setup (round-bottom flask, distillation head, condenser, receiving flask, vacuum pump, and pressure gauge).
Procedure Outline:
-
The crude this compound is placed in the distillation flask with boiling chips or a magnetic stir bar.
-
The system is evacuated to the desired pressure.
-
The flask is heated gently in a heating mantle.
-
Fractions are collected based on the boiling point of the compound at the reduced pressure. The main fraction containing the purified product is collected.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Appropriate capillary column (e.g., a non-polar or mid-polar column).
Procedure Outline:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC.
-
GC Separation: The components of the sample are separated on the column based on their volatility and interaction with the stationary phase. A temperature program is used to elute the compounds.
-
MS Detection: As the compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass spectrum of this compound is recorded for identification.
Caption: General workflow for the analysis of this compound by GC-MS.
Conclusion
This compound is a multifaceted molecule with significant relevance in food chemistry, synthetic organic chemistry, and plant biology. Its distinct structural features give rise to its characteristic aroma and diverse chemical reactivity. Understanding its properties, synthesis, and biological roles is crucial for researchers and professionals in various scientific disciplines. The information presented in this guide provides a solid foundation for further investigation and application of this important compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Methional | C4H8OS | CID 18635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phloem-Specific Expression of Yang Cycle Genes and Identification of Novel Yang Cycle Enzymes in Plantago and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethylene Biosynthesis and Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. How To [chem.rochester.edu]
- 8. This compound(3268-49-3) 1H NMR [m.chemicalbook.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. maxapress.com [maxapress.com]
- 11. US5925794A - Process for the preparation of 3-(methylthio)propanal - Google Patents [patents.google.com]
Methional (CAS Number 3268-49-3): A Comprehensive Technical Guide to its Spectral Data
For Researchers, Scientists, and Drug Development Professionals
Methional, with the CAS number 3268-49-3, is a sulfur-containing aldehyde that plays a significant role in the flavor and fragrance industry and is also of interest in biological research due to its involvement in various biochemical pathways. This technical guide provides an in-depth overview of the spectral data of Methional, detailed experimental protocols for its analysis, and visualizations of relevant biological and industrial processes.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C4H8OS | [1][2] |
| Molecular Weight | 104.17 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Strong, reminiscent of cooked potatoes | [1][3] |
| Boiling Point | 165-166 °C | [1] |
| Flash Point | 74 °C | [1] |
| Solubility | Soluble in alcohol and propylene (B89431) glycol. | [1] |
Spectral Data
The following tables summarize the key spectral data for Methional, providing a reference for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.77 | t | 1H | -CHO |
| 2.80 | t | 2H | -S-CH₂- |
| 2.65 | t | 2H | -CH₂-CHO |
| 2.12 | s | 3H | CH₃-S- |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| 201.5 | -CHO |
| 42.8 | -CH₂-CHO |
| 27.2 | -S-CH₂- |
| 15.4 | CH₃-S- |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 104 | 45 | [M]⁺ |
| 75 | 30 | [M - CHO]⁺ |
| 61 | 100 | [CH₃SCH₂]⁺ |
| 48 | 80 | [CH₃S]⁺ |
| 45 | 55 | [CHS]⁺ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2919 | Strong | C-H stretch (alkane) |
| 2720 | Medium | C-H stretch (aldehyde) |
| 1725 | Strong | C=O stretch (aldehyde) |
| 1435 | Medium | C-H bend (alkane) |
| 1375 | Medium | C-H bend (alkane) |
| 690 | Medium | C-S stretch |
UV-Vis Spectroscopy
Methional exhibits a weak absorption in the UV-Vis spectrum, characteristic of n→π* transitions in aldehydes.
| λmax (nm) | Molar Absorptivity (ε) | Solvent |
| ~290 | ~15 | Ethanol (B145695) |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to characterize Methional are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methional in a Flavor Concentrate
This protocol details the quantification of Methional in a liquid flavor concentrate.[1]
1. Materials and Equipment:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
DB-WAX capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Helium (carrier gas)
-
Methional standard
-
Internal standard (e.g., 2-methyl-3-furanthiol)
-
Propylene glycol (solvent)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Prepare a stock solution of Methional standard (e.g., 1000 ppm) in propylene glycol.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 10 ppm.
-
Add a fixed concentration of the internal standard to each calibration standard and the flavor concentrate sample.
-
Dilute the flavor concentrate sample with propylene glycol to bring the expected Methional concentration within the calibration range.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Ion Source Temperature: 230 °C[1]
-
Electron Ionization (EI): 70 eV[1]
-
Scan Range: m/z 35-350[1]
4. Data Analysis:
-
Identify the peaks for Methional and the internal standard based on their retention times and mass spectra.
-
Generate a calibration curve by plotting the ratio of the peak area of Methional to the peak area of the internal standard against the concentration of the Methional standards.
-
Calculate the concentration of Methional in the flavor concentrate sample using the regression equation from the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following provides a general procedure for obtaining NMR spectra of Methional.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of Methional in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Parameters (300 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-32
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024 or more (depending on concentration)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Infrared (IR) Spectroscopy
A general procedure for obtaining an IR spectrum of liquid Methional is as follows.
1. Sample Preparation:
-
Place a small drop of neat Methional liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
2. Instrument Parameters (FTIR Spectrometer):
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
A background spectrum of the clean salt plates should be collected prior to the sample scan.
UV-Vis Spectroscopy
The following is a general protocol for obtaining a UV-Vis spectrum of Methional.
1. Sample Preparation:
-
Prepare a stock solution of Methional in a UV-transparent solvent, such as ethanol or hexane.
-
Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax.
2. Instrument Parameters (UV-Vis Spectrophotometer):
-
Scan Range: 200-400 nm
-
Blank: Use the same solvent as used for the sample preparation to zero the instrument.
Signaling Pathways and Experimental Workflows
Methional is involved in several key biological and industrial processes. The following diagrams, generated using the DOT language, illustrate these relationships.
Strecker Degradation of Methionine to Form Methional
The Strecker degradation is a chemical reaction that produces an aldehyde from an amino acid. In the context of food chemistry, the reaction between methionine and a dicarbonyl compound (formed during the Maillard reaction) leads to the formation of Methional, a key flavor compound in many cooked foods.[2]
Workflow for Flavor Analysis of Methional in Food Products
This workflow outlines the typical steps involved in the sensory and instrumental analysis of Methional in food products, such as beer or potato chips.[3][4]
Simplified Prostaglandin (B15479496) Synthesis Pathway and Inhibition
Methional has been reported to act as an inhibitor of prostaglandin synthesis.[5][6][7][8][9] This diagram illustrates the general pathway and the point of inhibition.
Methionine Metabolism and Oxidative Stress
Methionine, the precursor to Methional, plays a role in the cellular response to oxidative stress. Its metabolism is linked to the pentose (B10789219) phosphate (B84403) pathway (PPP), which is crucial for generating the reducing equivalent NADPH to counteract reactive oxygen species (ROS).[10][11][12][13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Methional - Wikipedia [en.wikipedia.org]
- 3. GMP Methional Flavour Standard | Beer Off-Flavour Detection Kit [flavoractiv.com]
- 4. Further insights into the role of methional and phenylacetaldehyde in lager beer flavor stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Biosynthesis of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]
- 8. The biosynthesis and metabolism of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Methionine Metabolism Alters Oxidative Stress Resistance via the Pentose Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. frontiersin.org [frontiersin.org]
- 14. L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson’s Disease [mdpi.com]
The Ubiquitous Flavor Molecule: A Technical Guide to the Natural Occurrence of 3-(Methylthio)propionaldehyde in Foods
For Immediate Release
This technical guide provides an in-depth overview of the natural occurrence of 3-(methylthio)propionaldehyde, also known as methional, in a variety of food products. Aimed at researchers, scientists, and drug development professionals, this document details the biosynthetic pathways, quantitative data on its presence in foods, and comprehensive experimental protocols for its analysis.
Introduction
This compound is a potent sulfur-containing flavor compound responsible for the characteristic savory and cooked potato-like aroma in many foods.[1][2][3] Its presence is primarily a result of the Strecker degradation of the essential amino acid L-methionine during thermal processing.[4] However, enzymatic pathways in microorganisms also contribute to its formation in fermented products.[1][5] Understanding the distribution and formation of this molecule is crucial for food quality control, flavor chemistry research, and potentially for drug development, where metabolic pathways of sulfur-containing compounds are of interest.
Quantitative Occurrence in Foods
The concentration of this compound in food is highly variable, depending on the food matrix, processing conditions, and storage. The following table summarizes quantitative data from an OECD SIDS report.[6]
| Foodstuff | Estimated Content (µg/kg) |
| Fruits | up to 5 |
| Vegetables | up to 40 |
| Fish | up to 40 |
| Fish Paste | 399 |
| Dairy Products (Cheese) | up to 5 |
Biosynthetic Pathways
The formation of this compound in food primarily occurs through two main pathways: the Maillard reaction-associated Strecker degradation and enzymatic pathways in microorganisms.
Strecker Degradation
During thermal processing, the Maillard reaction between amino acids and reducing sugars produces reactive dicarbonyl compounds. These compounds can then react with L-methionine in a process known as Strecker degradation to form this compound.[4]
Enzymatic Pathways in Microorganisms
In fermented foods such as cheese, specific lactic acid bacteria and yeasts can produce this compound from L-methionine.[1][2][3][5][7] This typically involves a two-step process:
-
Transamination: An aminotransferase enzyme converts L-methionine to 4-methylthio-2-oxobutyric acid (KMBA).[1][7]
-
Decarboxylation: A decarboxylase enzyme then converts KMBA to this compound.[1]
Experimental Protocols for Analysis
The quantitative analysis of the volatile this compound in complex food matrices requires sensitive and selective analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed method. For determining the odor contribution, GC-Olfactometry (GC-O) is utilized.
Quantitative Analysis by HS-SPME-GC-MS
This protocol provides a general framework for the quantification of this compound in food samples. Optimization of parameters for specific matrices is recommended.
1. Sample Preparation:
-
Solid Samples (e.g., cheese, cooked meat): Homogenize a representative sample (e.g., 1-5 g) and place it into a headspace vial (e.g., 20 mL).
-
Liquid Samples (e.g., beer): Place an aliquot of the liquid sample (e.g., 5-10 mL) into a headspace vial.
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled analog of methional if available, or another volatile compound with similar chemical properties not present in the sample) to each vial for accurate quantification.[8][9][10][11][12]
-
Matrix Modification (optional): Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analyte.
2. HS-SPME Procedure:
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for broad-range volatile analysis, including aldehydes.[13][14]
-
Equilibration: Incubate the sealed vial at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace.[15]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature to adsorb the volatile compounds.[15]
3. GC-MS Analysis:
-
Desorption: Transfer the SPME fiber to the GC inlet and desorb the analytes thermally (e.g., at 250°C for 2-5 minutes) in splitless mode.[15]
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax) is typically used.[13][15][16]
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate (e.g., 5-10°C/min).[15]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[15]
-
-
Mass Spectrometer (MS) Conditions:
4. Quantification:
-
Create a calibration curve using standard solutions of this compound with the internal standard.
-
Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
Sensory Evaluation by GC-Olfactometry (GC-O)
GC-O allows for the identification of odor-active compounds in a sample.
1. Sample Preparation and GC Separation:
-
Follow the same sample preparation and GC separation protocol as for GC-MS analysis.
2. Olfactometry Detection:
-
The effluent from the GC column is split between the MS detector and a sniffing port.[13]
-
A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.
-
Humidified air is supplied to the sniffing port to prevent the panelist's nasal passages from drying out.
3. Data Analysis:
-
The retention times of the detected odors are correlated with the peaks in the chromatogram from the MS detector to identify the odor-active compounds.
-
Various techniques, such as Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™, can be used to determine the odor activity value of each compound.[17]
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in a food sample.
References
- 1. academic.oup.com [academic.oup.com]
- 2. l-Methionine Degradation Pathway in Kluyveromyces lactis: Identification and Functional Analysis of the Genes Encoding l-Methionine Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conversion of Methionine to Thiols by Lactococci, Lactobacilli, and Brevibacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Evidence for Distinct l-Methionine Catabolic Pathways in the Yeast Geotrichum candidum and the Bacterium Brevibacterium linens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Development of stable isotope dilution assays for the quantitation of Amadori compounds in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methylseleno-amino acid content of food materials by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Accurate determination of protein methionine oxidation by stable isotope labeling and LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. HS-SPME-GC-MS technique for FFA and hexanal analysis in different cheese packaging in the course of long term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Biosynthesis of Methional from Methionine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methional, a potent sulfur-containing flavor compound with a characteristic cooked potato aroma, is a significant degradation product of the essential amino acid methionine. Its biosynthesis is of considerable interest in the food and beverage industry for flavor development and in clinical research due to its potential role in metabolic pathways. This technical guide provides an in-depth overview of the core pathways of methional formation from methionine: the enzymatic pathway prevalent in microorganisms and the chemical pathway known as the Strecker degradation. This document details the mechanisms, enzymes, and reaction conditions involved, presenting quantitative data in structured tables and providing cited experimental protocols for key assays. Visual diagrams of the biochemical pathways and experimental workflows are included to facilitate a comprehensive understanding of methional biosynthesis.
Introduction
Methional (3-(methylthio)propanal) is a volatile organic compound that plays a crucial role in the characteristic aroma of many cooked foods, particularly potato-based products like chips and French fries.[1][2] It is also found in products such as black and green tea.[1] The primary precursor for methional is the sulfur-containing amino acid, methionine.[3] The formation of methional can occur through two principal routes: an enzymatic pathway observed in various microorganisms, and a non-enzymatic chemical reaction known as the Strecker degradation, which is a key part of the Maillard reaction in thermally processed foods.[1][4] Understanding and controlling the biosynthesis of methional is critical for manipulating flavor profiles in food production and for elucidating the metabolic fate of methionine in various biological systems.
Enzymatic Biosynthesis of Methional
In many microorganisms, particularly lactic acid bacteria (LAB) and cheese-ripening bacteria, methional is produced from methionine via a two-step enzymatic pathway.[4][5][6] This pathway is a significant contributor to the flavor development in fermented dairy products like cheese.[7][8]
Pathway Description
The enzymatic conversion of methionine to methional involves the following sequential reactions:
-
Transamination of Methionine: The first step is the conversion of L-methionine to 4-methylthio-2-ketobutanoate (KMBA). This reaction is catalyzed by a methionine aminotransferase (EC 2.6.1.88), which transfers the amino group from methionine to an α-keto acid acceptor, typically α-ketoglutarate.[4][9] Several aminotransferases, including those with broad specificity for branched-chain or aromatic amino acids, can exhibit activity towards methionine.[4][10]
-
Decarboxylation of KMBA: The intermediate, KMBA, is then decarboxylated to form methional and carbon dioxide. This reaction is catalyzed by an α-ketoacid decarboxylase (EC 4.1.1.1).[4][11] This enzyme often requires thiamine (B1217682) pyrophosphate (TPP) as a cofactor.[11]
Visualization of the Enzymatic Pathway
Caption: Enzymatic conversion of L-methionine to methional.
Quantitative Data for Enzymatic Reactions
The following tables summarize key quantitative data related to the enzymes involved in the biosynthesis of methional.
Table 1: Production of Methional and Intermediates by Lactococcus lactis IFPL730
| Compound | Concentration (μg/mL) | Incubation Conditions | Reference |
| Methional | 61.8 | Standard assay conditions | [11] |
| Methional | 2.03 | Cheese-like incubation conditions | [11] |
| KMBA | 14.7 | Standard assay conditions | [11] |
| HMBA | 34.5 | Standard assay conditions | [11] |
| 2-hydroxy-4-methylthiobutanoate, a reduction product of KMBA. |
Table 2: Kinetic Parameters of a Tyrosine Aminotransferase from Klebsiella pneumoniae with Activity on Methionine Precursors
| Substrate | Co-substrate | Apparent Km (mM) | Apparent Vmax (μmol/min/mg) | Reference |
| α-Ketomethiobutyrate (KMTB) | Tyrosine | 0.4 ± 0.1 | 14.4 ± 0.7 | [1][11] |
| α-Ketomethiobutyrate (KMTB) | Phenylalanine | 0.5 ± 0.1 | 13.9 ± 0.6 | [1][11] |
| α-Ketomethiobutyrate (KMTB) | Tryptophan | 0.4 ± 0.1 | 13.2 ± 0.5 | [1][11] |
| α-Ketomethiobutyrate (KMTB) | Glutamate | 2.1 ± 0.2 | 22.0 ± 0.9 | [1][11] |
| Tyrosine | α-Ketoglutarate | 0.4 ± 0.1 | 15.6 ± 0.6 | [1][11] |
| Tyrosine | Oxaloacetate | 0.1 ± 0.02 | 10.3 ± 0.3 | [1][11] |
Strecker Degradation: The Chemical Pathway
The Strecker degradation is a non-enzymatic reaction that is a component of the Maillard reaction, responsible for the color and flavor of cooked foods.[1][12] It involves the reaction of an α-amino acid with a dicarbonyl compound, leading to the formation of an aldehyde (Strecker aldehyde) with one less carbon atom than the original amino acid, along with ammonia (B1221849) and carbon dioxide.[12][13] When methionine is the amino acid, the resulting Strecker aldehyde is methional.[13]
Mechanism of Strecker Degradation
The reaction proceeds through the following key steps:
-
Formation of a Schiff base between the amino acid and a dicarbonyl compound.
-
Decarboxylation of the Schiff base.
-
Hydrolysis of the resulting imine to form the Strecker aldehyde (methional) and an aminoketone.
Visualization of the Strecker Degradation Pathway
Caption: The Strecker degradation of methionine to methional.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of methional biosynthesis.
Methionine Aminotransferase Assay
This protocol is adapted from studies on aminotransferase activity in lactic acid bacteria.[4]
Objective: To determine the activity of methionine aminotransferase by measuring the formation of its product, KMBA.
Materials:
-
Cell-free extract (CFE) of the microorganism of interest
-
L-methionine solution (e.g., 50 mM in phosphate (B84403) buffer)
-
α-ketoglutarate solution (e.g., 50 mM in phosphate buffer)
-
Pyridoxal 5'-phosphate (PLP) solution (e.g., 1 mM in phosphate buffer)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Trichloroacetic acid (TCA) solution (e.g., 20% w/v)
-
HPLC system with a C18 column
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing:
-
500 µL phosphate buffer
-
100 µL L-methionine solution
-
100 µL α-ketoglutarate solution
-
50 µL PLP solution
-
250 µL cell-free extract
-
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 100 µL of 20% TCA solution.
-
Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the filtrate for the presence of KMBA using HPLC. A C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% formic acid) can be used for separation.
-
Quantify KMBA by comparing the peak area to a standard curve of known KMBA concentrations.
α-Ketoacid Decarboxylase Assay
This protocol is based on the measurement of decarboxylase activity leading to aldehyde formation.[4]
Objective: To measure the activity of α-ketoacid decarboxylase by quantifying the production of methional from KMBA.
Materials:
-
Cell-free extract (CFE)
-
KMBA solution (e.g., 10 mM in citrate (B86180) buffer)
-
Thiamine pyrophosphate (TPP) solution (e.g., 5 mM in citrate buffer)
-
Citrate buffer (e.g., 100 mM, pH 5.5)
-
Headspace gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Prepare the reaction mixture in a headspace vial:
-
800 µL citrate buffer
-
100 µL KMBA solution
-
50 µL TPP solution
-
50 µL cell-free extract
-
-
Seal the vial and incubate at the optimal temperature (e.g., 30-40°C) for a specific time (e.g., 60 minutes) with gentle agitation.
-
Terminate the reaction by heating the vial (e.g., 90°C for 5 minutes) to inactivate the enzyme.
-
Analyze the headspace for the presence of methional using GC-MS. A suitable GC column (e.g., DB-WAX) and a temperature gradient program should be used for separation.
-
Identify methional based on its retention time and mass spectrum.
-
Quantify methional using a standard curve prepared with known concentrations of methional.
Visualization of Experimental Workflow
References
- 1. Tyrosine Aminotransferase Catalyzes the Final Step of Methionine Recycling in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. youtube.com [youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The specific features of methionine biosynthesis and metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Methionine transaminase - Wikipedia [en.wikipedia.org]
- 10. Discovery of a novel methionine biosynthetic route via O-phospho-l-homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ugc.futurelearn.com [ugc.futurelearn.com]
- 13. A rapid HPLC method for the measurement of ultra-low plasma methionine concentrations applicable to methionine depletion therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strecker Degradation of Methionine to 3-(Methylthio)propionaldehyde: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Strecker degradation is a crucial reaction pathway in food chemistry and a significant area of study in biochemistry, contributing to the formation of key aroma and flavor compounds. This technical guide provides an in-depth overview of the Strecker degradation of the essential amino acid L-methionine to 3-(methylthio)propionaldehyde, also known as methional. Methional is a potent aroma compound with a characteristic cooked potato-like scent, playing a vital role in the flavor profile of a wide array of cooked foods. Beyond its importance in the food industry, understanding this pathway has implications for drug development and cellular metabolism, where analogous reactions can occur. This document details the chemical mechanism, kinetic data, influencing factors, and comprehensive experimental protocols for the analysis of this reaction, serving as a vital resource for professionals in relevant scientific fields.
The Core Reaction: Methionine to Methional
The Strecker degradation is a component of the more extensive Maillard reaction network, but it can also occur independently. The reaction involves the interaction of an α-amino acid with an α-dicarbonyl compound, leading to the formation of an aldehyde with one less carbon atom than the parent amino acid, along with carbon dioxide and an α-aminoketone.[1] In the case of methionine, the resulting aldehyde is methional.
The overall reaction can be summarized as follows:
CH₃S(CH₂)₂CH(NH₂)COOH + R-CO-CO-R' → CH₃S(CH₂)₂CHO + CO₂ + R-CH(NH₂)-CO-R'
-
Methionine (an α-amino acid)
-
α-Dicarbonyl compound (e.g., glyoxal (B1671930), methylglyoxal, diacetyl)
-
This compound (Methional) (the Strecker aldehyde)
-
Carbon dioxide
-
α-Aminoketone
Chemical Reaction Pathway
The Strecker degradation of methionine proceeds through a series of well-established steps, initiated by the reaction between the amino group of methionine and a carbonyl group of an α-dicarbonyl compound. The key intermediates include a Schiff base and a decarboxylated imine.
Quantitative Data
The yield and rate of methional formation are influenced by several factors. The following tables summarize quantitative data on the kinetics and influencing factors of the Strecker degradation of methionine.
Table 1: Kinetic Parameters for Strecker Aldehyde Formation
| Parameter | Value | Conditions | Reference |
| Activation Energy (Ea) for Methional Formation | 255 kJ mol⁻¹ | Isothermal curing of barley malt (B15192052) (65, 78, and 90 °C) | [2] |
Table 2: Influence of pH and Temperature on Methionine Stability and Reaction
| pH | Temperature (°C) | Observation | Reference |
| 7.5 | 30 | Maximum L-methionine yield in fermentation by Alcaligenes faecalis. | [3] |
| 7.0 | Ambient | Optimal pH for some enzymatic reactions involving methionine. | [4] |
| 3.2 | Ambient | Mobile phase pH for HPLC analysis of methionine. | [5] |
| 3, 5, 8 | Not specified | Formation of α-dicarbonyl compounds from methionine and sugars is pH-dependent. | [6] |
Note: Direct quantitative data on methional yield under varying pH and temperature in a standardized model system is limited in the surveyed literature. The data presented reflects conditions for related processes or analytical setups.
Experimental Protocols
This section provides detailed methodologies for inducing the Strecker degradation of methionine and for the quantitative analysis of the resulting this compound.
Protocol for Strecker Degradation of Methionine (Model System)
This protocol describes a general method for inducing the Strecker degradation in a controlled laboratory setting.
Materials:
-
L-Methionine
-
Glyoxal (or other α-dicarbonyl compound)
-
Phosphate (B84403) buffer (pH range 5-8)
-
Reaction vials (e.g., 20 mL headspace vials with screw caps (B75204) and septa)
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Prepare a stock solution of L-methionine (e.g., 10 mM in deionized water).
-
Prepare a stock solution of the α-dicarbonyl compound (e.g., 10 mM glyoxal in deionized water).
-
Prepare a series of phosphate buffers with varying pH values (e.g., pH 5, 6, 7, and 8).
-
In a reaction vial, combine:
-
1 mL of the L-methionine stock solution.
-
1 mL of the α-dicarbonyl stock solution.
-
8 mL of the desired pH buffer.
-
-
Vortex the mixture to ensure homogeneity.
-
Seal the vial tightly with a screw cap and septum.
-
Incubate the reaction mixture at a specific temperature (e.g., 100°C) for a defined period (e.g., 60 minutes).
-
After incubation, cool the vials to room temperature.
-
The sample is now ready for analysis by GC-MS or other suitable techniques.
Analytical Protocol: Quantification of this compound by HS-SPME-GC-MS
This protocol details the analysis of methional using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[7]
Instrumentation and Materials:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Headspace vials (20 mL) with magnetic screw caps and PTFE/silicone septa
-
Autosampler with SPME capabilities
-
GC column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Helium carrier gas (99.999% purity)
-
This compound standard
-
Internal standard (e.g., d₃-methional or a suitable deuterated analog)
GC-MS Parameters:
| Parameter | Setting |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 40°C for 3 min, ramp at 10°C/min to 250°C, hold for 5 min. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| MS Transfer Line Temp | 280°C |
| MS Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-350 |
| Quantification Ions | m/z 61, 104 for Methional |
Procedure:
-
Sample Preparation: Place 5 mL of the cooled reaction mixture (from protocol 5.1) into a 20 mL headspace vial.
-
Internal Standard: Spike the sample with a known concentration of the internal standard.
-
Equilibration: Place the vial in the autosampler tray and allow it to equilibrate at a set temperature (e.g., 60°C) for a specified time (e.g., 15 minutes) with agitation.
-
SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the equilibration temperature.
-
Desorption: Retract the fiber and immediately introduce it into the GC injector for thermal desorption of the analytes.
-
Data Acquisition: Start the GC-MS run to separate and detect the compounds.
-
Quantification: Identify methional based on its retention time and mass spectrum. Quantify using a calibration curve prepared with standard solutions of methional and the internal standard.
Analytical Protocol: Quantification of Methionine by HPLC-UV
This protocol outlines a method for the analysis of the precursor, methionine, using High-Performance Liquid Chromatography with UV detection.[8][9]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase A: Phosphate buffer (e.g., 10 mM, pH 7.4)[8]
-
Mobile phase B: Acetonitrile
-
L-Methionine standard
-
Autosampler
HPLC Parameters:
| Parameter | Setting |
| Column | C18 reversed-phase, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution: Start with 100% Mobile Phase A, then a linear gradient to 50% Mobile Phase B over 15 minutes.[8] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25°C) |
| Detection Wavelength | 225 nm[8] |
Procedure:
-
Sample Preparation: Take an aliquot of the reaction mixture and dilute it with the mobile phase to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Calibration Standards: Prepare a series of standard solutions of L-methionine in the mobile phase at known concentrations.
-
Injection: Inject the prepared sample and standards into the HPLC system.
-
Data Acquisition: Record the chromatograms and integrate the peak area for methionine.
-
Quantification: Determine the concentration of methionine in the sample by comparing its peak area to the calibration curve generated from the standards.
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the analytical protocols described above.
Conclusion
The Strecker degradation of methionine to this compound is a fundamental reaction with significant implications for food science and biochemistry. This technical guide has provided a comprehensive overview of the reaction mechanism, quantitative data on influencing factors, and detailed experimental protocols for its study. The provided workflows and diagrams serve as a practical resource for researchers and scientists. Further research to establish more extensive quantitative datasets on the yield of methional under a wider range of conditions will continue to enhance our understanding and control of this important chemical transformation.
References
- 1. ugc.futurelearn.com [ugc.futurelearn.com]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. ijpas.org [ijpas.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. jofamericanscience.org [jofamericanscience.org]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]
An In-depth Technical Guide on the Physical Properties of 3-(Methylthio)propionaldehyde
This technical guide provides a comprehensive overview of the key physical properties of 3-(Methylthio)propionaldehyde, also known as methional. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's boiling point and density, supported by experimental methodologies and structured data presentation.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below, providing a clear reference for its key characteristics.
| Physical Property | Value | Conditions |
| Boiling Point | 165-166 °C | @ 760 mmHg[1][2][3] |
| 62 °C | @ 11 mmHg[4] | |
| 61 °C | @ 14.3 mmHg[5] | |
| Density | 1.043 g/mL | @ 25 °C[2][3][6] |
| 1.04 g/mL | @ 20 °C[4] | |
| 1.052 g/mL | Not Specified[7] |
Experimental Protocols
The determination of the physical properties of a substance like this compound requires precise experimental procedures. Below are detailed methodologies for ascertaining boiling point and density.
1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for this determination, especially with small sample sizes, is the Thiele tube method.
-
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Mineral oil
-
-
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
This assembly is then placed into a Thiele tube containing mineral oil, which ensures uniform heating.
-
The side arm of the Thiele tube is gently heated, causing the mineral oil to circulate and heat the sample evenly.
-
As the temperature rises, air trapped in the capillary tube will be expelled, and eventually, a steady stream of bubbles will emerge from the open end of the capillary tube. This indicates that the liquid has reached its boiling point.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[8][9]
-
2. Determination of Density
Density is a fundamental physical property defined as the mass of a substance per unit volume. For a liquid such as this compound, this can be determined using straightforward laboratory equipment.
-
Apparatus:
-
Graduated cylinder or pycnometer (for more precise measurements)
-
Analytical balance
-
-
Procedure:
-
The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.
-
A specific volume of this compound is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The mass of the graduated cylinder containing the liquid is then measured.
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.
-
The density is then calculated by dividing the mass of the liquid by its volume.[10][11][12] For higher accuracy, this procedure is typically repeated multiple times, and the average value is reported. The temperature at which the measurement is taken must be recorded as density is temperature-dependent.
-
Logical Relationship of Physical Properties
The following diagram illustrates the fundamental relationship between the physical properties discussed.
Caption: Relationship between this compound and its physical properties.
References
- 1. methional, 3268-49-3 [thegoodscentscompany.com]
- 2. 3-(甲硫基)丙醛 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3268-49-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Methional | C4H8OS | CID 18635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Methylthio)propanal | 3268-49-3 | TCI AMERICA [tcichemicals.com]
- 6. This compound [stenutz.eu]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jove.com [jove.com]
- 10. embibe.com [embibe.com]
- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
The Solubility Profile of 3-(Methylthio)propionaldehyde in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-(Methylthio)propionaldehyde, a key volatile flavor compound found in various foods and an important intermediate in chemical synthesis. Understanding its solubility is critical for its application in flavor formulations, reaction chemistry, and analytical method development.
Quantitative Solubility Data
This compound exhibits varied solubility depending on the solvent's polarity. While it is characterized as insoluble or slightly soluble in water, it is readily soluble in many common organic solvents, particularly alcohols. The available quantitative and qualitative solubility data are summarized in the table below.
| Solvent | Temperature (°C) | Solubility | Citation |
| Water | 20 | ≤ 75 g/L | [1] |
| Water | 25 | 16.3% (v/v) at pH 7 | [2] |
| Water | 37.8 | 17.5 g/100 mL | [2][3] |
| 95% Ethanol | Ambient | 1 mL in 1 mL | [2][3] |
| Alcohol Solvents | Not Specified | Readily Soluble | [1][4][5] |
| Propylene Glycol | Not Specified | Soluble | [2][3] |
| Oil | Not Specified | Soluble | [2][3] |
Experimental Protocol: Determination of Solubility by the Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Vials with airtight seals (e.g., screw-cap vials with PTFE septa)
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector, GC-FID)
Procedure:
-
Preparation of Supersaturated Solutions: In a series of vials, add an excess amount of this compound to a known volume of the selected organic solvent. The excess solute should be clearly visible.
-
Equilibration: Securely seal the vials and place them in the thermostatically controlled shaker set to the desired temperature. Allow the mixtures to shake for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, stop the shaking and allow the vials to rest in the thermostatic bath for several hours (e.g., 2-4 hours) to allow the undissolved solute to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.
-
Dilution and Quantification: Record the weight of the collected sample. Dilute the sample to a known volume with the same solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as GC-FID.
-
Data Calculation: The solubility is calculated from the measured concentration and the dilution factor. The results can be expressed in various units, such as g/L, mg/mL, or mole fraction.
Safety Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn. Consult the Safety Data Sheet (SDS) for detailed safety information.
Visualizing Key Processes
To further elucidate the context in which the solubility of this compound is important, the following diagrams illustrate a general synthesis workflow and an analytical procedure for its determination in a food matrix.
References
An In-depth Technical Guide to the Odor Profile and Sensory Characteristics of Methional
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methional, scientifically known as 3-(methylthio)propionaldehyde (CAS No. 3268-49-3), is a potent, sulfur-containing organic compound that is a critical component in the flavor and fragrance industries.[1] It is a degradation product of the amino acid methionine and is recognized as a key volatile flavor compound, particularly in foods subjected to thermal processing.[2][3] Its powerful and distinctive aroma, primarily reminiscent of cooked potatoes, makes it an essential ingredient for creating a wide array of savory flavors in products like potato chips, soups, broths, and meats.[1][2][4] This technical guide provides a comprehensive overview of the physicochemical properties, sensory characteristics, biochemical formation, and analytical protocols related to methional.
Physicochemical and Organoleptic Properties
Methional is a colorless to pale yellow liquid with a molecular formula of C₄H₈OS.[1][2] It is soluble in alcohol, propylene (B89431) glycol, and oil, and slightly soluble in water.[1][5] Its potency is evident in its extremely low odor detection thresholds.[1][6]
Quantitative Data Summary
The key physicochemical and sensory threshold data for methional are summarized in the tables below.
Table 1: Physicochemical Properties of Methional
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₄H₈OS | [1][5] |
| Molar Mass | 104.17 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1][7] |
| Boiling Point | 165-166 °C | [1] |
| Density | 1.043 g/mL at 25 °C | |
| Flash Point | 74 °C (closed cup) | [1] |
| Vapor Pressure | 0.397 mmHg @ 20°C | [8] |
| Solubility in Water | 16.3% vol at 25 °C, pH 7 |[1][5] |
Table 2: Odor and Taste Profile of Methional
| Type | Descriptors | References |
|---|---|---|
| Odor Profile | Powerful, cooked potato, savory, onion, meat-like, sulfurous, earthy, creamy, vegetable, tomato. | [1][5] |
| Taste Profile | Pleasant, warm, meat and soup-like flavor at low concentrations. |[1][7] |
Table 3: Sensory Detection Thresholds of Methional
| Medium | Threshold Value | References |
|---|---|---|
| Water | 0.2 µg/L (ppb) | [9][10] |
| Synthetic Wine | 0.5 µg/L (ppb) | [1][11] |
| Model Alcohol-Free Beer | 0.19 - 0.68 µg/L (orthonasal) | [1] |
| Beer (as off-flavor) | 3,000 µg/L (3 mg/L) |[1][12] |
Biochemical Formation of Methional
Methional is naturally formed in food, primarily through the Strecker degradation of the amino acid methionine, which is a key part of the Maillard reaction that occurs during thermal processing.[1][2] It can also be formed through enzymatic pathways and photochemical degradation.
Strecker Degradation Pathway
The Strecker degradation involves the reaction of the amino acid methionine with an α-dicarbonyl compound, which is an intermediate of the Maillard reaction.[1][2] This reaction produces an intermediate imine, which then hydrolyzes to form methional, ammonia, and carbon dioxide.[1]
Caption: Strecker degradation of methionine to form methional.[1]
Other Formation Pathways
-
Enzymatic Formation: Certain bacteria, such as Lactococcus lactis, can enzymatically convert methionine to methional. This process is mediated by aminotransferase and α-ketoacid decarboxylase activities.[13]
-
Photochemical Degradation: In the presence of light and a sensitizer (B1316253) like riboflavin, methionine can undergo nonenzymatic oxidation to form methional, ammonia, and carbon dioxide.[2][14] Methional itself is unstable when exposed to light and can degrade further into compounds like methanethiol (B179389) and dimethyl disulfide.[14]
Experimental Protocols
The following sections detail standardized methodologies for the sensory and analytical evaluation of methional.
Protocol 1: Sensory Evaluation - Triangle Test
Objective: To determine if a perceptible sensory difference exists between a control sample and a sample containing a low concentration of methional.[1] This method is effective for difference testing and panelist training.
Materials:
-
Methional standard solution (e.g., 1000 ppm in propylene glycol).
-
Base product for testing (e.g., water, clear soup base, mashed potatoes).
-
Graduated pipettes and volumetric flasks.
-
Sensory evaluation booths with controlled lighting and ventilation.[1]
-
Three-digit coded sample cups.
-
Water for palate cleansing.[1]
-
Panel of 20-30 trained sensory panelists.
Methodology:
-
Sample Preparation:
-
Prepare a control sample using the base product.
-
Prepare a test sample by spiking the base product with a specific, low concentration of methional (e.g., 5 ppb), typically near the suspected detection threshold.[1]
-
-
Presentation:
-
For each panelist, present three samples in randomly coded cups. Two of the samples will be identical (either both control or both test), and one will be different.[1]
-
The order of presentation (e.g., AAB, ABA, BAA) must be randomized for each panelist.
-
-
Evaluation:
-
Data Analysis:
-
Collect the responses from all panelists.
-
The number of correct identifications is tallied.
-
Statistical analysis (using a binomial or chi-squared test based on the number of correct answers) is performed to determine if the result is statistically significant (p < 0.05). A significant result indicates that a perceptible difference exists.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Methional - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. scent.vn [scent.vn]
- 6. Methional | C4H8OS | CID 18635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. ScenTree - Methional (CAS N° 3268-49-3) [scentree.co]
- 9. researchgate.net [researchgate.net]
- 10. Odor Detection Thresholds & References [leffingwell.com]
- 11. Clues about the role of methional as character impact odorant of some oxidized wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GMP Methional Flavour Standard | Beer Off-Flavour Detection Kit [flavoractiv.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Toxicological Data and Safety Information for 3-(Methylthio)propionaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Methylthio)propionaldehyde, also known as methional, is a naturally occurring sulfur-containing aldehyde and a significant flavor component in many foods.[1][2] It is also used as a chemical intermediate in the synthesis of D,L-methionine.[3] This technical guide provides a comprehensive overview of the available toxicological data and safety information for this compound, compiled from a variety of sources including regulatory assessments and scientific studies. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound. This guide includes quantitative toxicological data, detailed experimental protocols for key studies, and visualizations of metabolic pathways and experimental workflows.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic pungent odor, often described as reminiscent of cooked potatoes.[1][4] It is slightly soluble in water.[5]
| Property | Value |
| CAS Number | 3268-49-3 |
| Molecular Formula | C4H8OS |
| Molecular Weight | 104.17 g/mol |
| Boiling Point | 165-166 °C |
| Density | 1.043 g/mL at 25 °C |
Toxicological Data
The toxicological profile of this compound indicates moderate acute toxicity via oral, dermal, and inhalation routes. It is also a skin and eye irritant and a skin sensitizer.
Acute Toxicity
Quantitative data from acute toxicity studies in various animal models are summarized below.
| Route of Exposure | Species | Sex | Test Guideline | LD50 / LC50 | Reference |
| Oral | Rat | Male | Similar to OECD TG 401 | 490 mg/kg bw | [3] |
| Oral | Rat | Female | Similar to OECD TG 401 | 1050 mg/kg bw | [3] |
| Dermal | Rat | - | Similar to OECD TG 402 | 2631 mg/kg bw | [3] |
| Dermal | Rabbit | - | Similar to OECD TG 402 or US EPA | 748 - 1700 mg/kg bw | [3] |
| Inhalation (4-hour) | Rat | Male | OECD TG 403 | 4500 - 4800 mg/m³ | [3] |
| Inhalation (4-hour) | Rat | Female | OECD TG 403 | > 4800 mg/m³ | [3] |
Skin and Eye Irritation
This compound is irritating to the skin and eyes. In a study on rabbits, a 4-hour occluded contact with the undiluted substance caused moderate to severe erythema and severe edema, with necrosis observed in five out of six animals.[6] When applied to the rabbit eye, the undiluted substance produced moderate to severe corneal injury, iritis, and conjunctival inflammation that persisted for 21 days in some animals.[6]
Skin Sensitization
The compound has shown a skin-sensitizing potential in guinea pig maximization tests conducted according to or similar to OECD TG 406.[3]
Repeated Dose Toxicity
A 9-day repeated exposure of Sprague-Dawley rats to this compound vapor, following OECD TG 412, did not show any treatment-related toxicity up to the highest tested concentration of 216 mg/m³ (50 ppm).[3]
Genotoxicity
The genotoxicity data for this compound is mixed.
| Assay | Test System | Metabolic Activation | Result | Reference |
| Reverse Mutation Assay | Salmonella typhimurium (strains TA98, TA100, TA1535, TA1537, TA1538) | With and without | Negative | [6] |
| Mouse Lymphoma Assay | L5178Y/tk+/- cells | With and without | Positive (concentration-related increase in mutant colonies, mainly chromosomal damage) | [6] |
| In vivo Micronucleus Test | Mouse bone marrow | - | Negative (vapor exposure up to 155.6 ppm for 1h/day for 2 days) | [6] |
Carcinogenicity
No data are available on the carcinogenicity of this compound.[3]
Toxicity for Reproduction
-
Effects on Fertility: Data on fertility are not available.[3] In a 28-day oral gavage study, no effects on testes weights or macroscopic or microscopic changes were observed.[3]
-
Developmental Toxicity: In a developmental toxicity study in Sprague-Dawley rats (OECD TG 414) via inhalation, no developmental toxicity was observed up to the highest concentration tested (553 mg/m³ or 128 ppm), even at concentrations that were maternally toxic.[3] The No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity was determined to be 127.8 ppm.[7]
Metabolism and Toxicokinetics
While no specific toxicokinetic studies are available, the physicochemical properties of this compound (low molecular weight, water solubility, and low octanol-water partition coefficient) suggest it can be absorbed via oral and inhalation routes, with limited absorption through the skin.[3] Once absorbed, it is expected to be distributed throughout the body's water, not accumulate in fatty tissues, and be excreted in the urine.[3]
The metabolism of this compound is expected to involve its two functional groups: the thioether and the aldehyde. The biotransformation of such compounds is well-characterized, with sulfoxide (B87167) formation being a predominant detoxification pathway for thioethers.[3] The aldehyde group provides an additional site for biotransformation.[3] Thioethers with oxidized side-chains are generally eliminated more rapidly than simple sulfides.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the toxicological assessment of this compound, based on standard OECD guidelines.
Acute Oral Toxicity (similar to OECD TG 401)
-
Objective: To determine the acute oral toxicity (LD50) of a substance.
-
Test Animals: Healthy, young adult rats.
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
The test substance is administered in a single dose by gavage.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
A necropsy is performed on all animals at the end of the study.
-
Acute Dermal Toxicity (similar to OECD TG 402)
-
Objective: To determine the acute dermal toxicity (LD50) of a substance.
-
Test Animals: Healthy, young adult rats or rabbits with clipped fur.
-
Procedure:
-
The test substance is applied to a shaved area of the skin (at least 10% of the body surface area).
-
The application site is covered with a porous gauze dressing for 24 hours.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
A necropsy is performed on all animals at the end of the study.
-
Acute Inhalation Toxicity (OECD TG 403)
-
Objective: To determine the acute inhalation toxicity (LC50) of a substance.
-
Test Animals: Healthy, young adult rats.
-
Procedure:
-
Animals are exposed to the test substance (as a gas, vapor, or aerosol) in an inhalation chamber for a fixed period, typically 4 hours.
-
Multiple concentration groups are used.
-
Animals are observed for mortality and signs of toxicity during and after exposure for at least 14 days.
-
A necropsy is performed on all animals.
-
Skin Sensitization - Guinea Pig Maximization Test (OECD TG 406)
-
Objective: To assess the potential of a substance to cause skin sensitization.
-
Test Animals: Young, healthy adult guinea pigs.
-
Procedure:
-
Induction Phase:
-
Day 0: Intradermal injections of the test substance (with and without Freund's Complete Adjuvant) are administered in the scapular region.
-
Day 7: A topical application of the test substance is applied to the same area.
-
-
Challenge Phase:
-
Day 21: A non-irritating concentration of the test substance is applied topically to a flank of the previously treated animals and a control group.
-
-
Observation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.
-
Salmonella typhimurium Reverse Mutation Assay (Ames Test)
-
Objective: To detect gene mutations (point mutations) induced by a chemical.
-
Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA1538).
-
Procedure:
-
The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).
-
The mixture is plated on a minimal agar (B569324) medium lacking histidine.
-
After incubation, the number of revertant colonies (bacteria that have mutated to regain the ability to synthesize histidine) is counted.
-
A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
-
In Vitro Mouse Lymphoma Assay (MLA)
-
Objective: To detect gene mutations and clastogenic (chromosome-damaging) events.
-
Test System: L5178Y/tk+/- mouse lymphoma cells.
-
Procedure:
-
The cells are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).
-
After the exposure period, the cells are cultured to allow for the expression of mutations at the thymidine (B127349) kinase (tk) locus.
-
The cells are then plated in a selective medium containing a cytotoxic pyrimidine (B1678525) analogue (e.g., trifluorothymidine).
-
Only mutant cells (tk-/-) can survive and form colonies. The number of colonies is counted to determine the mutant frequency.
-
Visualizations
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathway for this compound.
Experimental Workflow for Genotoxicity Assessment
Caption: Genotoxicity assessment workflow for this compound.
Safety Information and Handling
This compound is a hazardous substance and should be handled with appropriate precautions.[8] It is harmful if swallowed, in contact with skin, or inhaled.[8] It causes skin and eye irritation and may cause an allergic skin reaction.[9][10] It is also a combustible liquid.[9][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[9]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[11] Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.[9]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[11]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[11]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11][12]
-
Conclusion
This compound exhibits moderate acute toxicity and is an irritant and a skin sensitizer. The available data on genotoxicity are mixed, with in vitro evidence of chromosomal damage that was not confirmed in an in vivo study. There is no evidence of developmental toxicity at concentrations that are not maternally toxic. Data on carcinogenicity and effects on fertility are lacking. The information presented in this guide underscores the importance of proper handling and the use of appropriate personal protective equipment when working with this compound. Further research may be warranted to fully elucidate its toxicological profile, particularly concerning its genotoxic potential and long-term effects.
References
- 1. oecd.org [oecd.org]
- 2. This compound | 3268-49-3 | Benchchem [benchchem.com]
- 3. A simplified protocol for the mouse bone marrow micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. eurolab.net [eurolab.net]
- 8. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
The Pivotal Role of 3-(Methylthio)propionaldehyde in the Maillard Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Maillard reaction, a cornerstone of flavor chemistry, is a complex network of non-enzymatic browning reactions between amino acids and reducing sugars. A key volatile compound generated during this process is 3-(methylthio)propionaldehyde, commonly known as methional. This sulfur-containing aldehyde is a potent aroma compound, imparting characteristic savory, brothy, and cooked potato-like notes to a wide array of thermally processed foods.[1] Its formation, primarily through the Strecker degradation of the amino acid methionine, and its subsequent reactions are of significant interest in the fields of food science, flavor chemistry, and potentially in understanding certain physiological and pathological processes. This technical guide provides an in-depth exploration of the multifaceted role of methional in the Maillard reaction, detailing its formation pathways, degradation products, and the analytical methodologies for its quantification.
Introduction: The Significance of Methional
The Maillard reaction is fundamental to the development of color, flavor, and aroma in thermally processed foods.[1] Methional (CH₃SCH₂CH₂CHO) is a critical flavor compound derived from this reaction, specifically from the degradation of the essential amino acid, methionine.[1] Despite its often low concentrations, its extremely low odor threshold makes it a significant contributor to the overall sensory profile of many cooked foods, including baked goods, roasted meats, and coffee.[1] Understanding the mechanisms of methional formation and its subsequent chemical transformations is crucial for controlling and optimizing flavor profiles in food manufacturing and for researchers investigating the broader implications of the Maillard reaction in biological systems.
Formation of this compound: The Strecker Degradation Pathway
The primary route for the formation of methional in the Maillard reaction is the Strecker degradation of methionine.[1] This reaction involves the interaction of an α-amino acid with a dicarbonyl compound, which is an intermediate product of the Maillard reaction itself. The process leads to the oxidative deamination and decarboxylation of the amino acid, yielding an aldehyde with one less carbon atom—the Strecker aldehyde—in this case, methional.
The overall reaction can be summarized as follows:
CH₃SCH₂CH₂(NH₂)CHCO₂H (Methionine) + R-CO-CO-R' (α-Dicarbonyl) → CH₃SCH₂CH₂CHO (Methional) + R-CH(NH₂)-CO-R' + CO₂
Several factors influence the rate and yield of methional formation, including:
-
Temperature: Higher temperatures generally favor the Strecker degradation and thus increase the formation of methional.
-
pH: The reaction is typically favored under neutral to slightly alkaline conditions.
-
Reactant Composition: The specific types of amino acids and reducing sugars present in the system will affect the formation of the necessary dicarbonyl intermediates.
Degradation of this compound
Methional is a relatively unstable compound and can undergo further reactions, leading to the formation of other potent sulfur-containing aroma compounds. A primary degradation pathway involves its breakdown into methanethiol (B179389) (CH₃SH), which can then be oxidized to dimethyl disulfide (CH₃SSCH₃). These compounds contribute to the overall sulfurous and cooked vegetable notes in many foods.
Quantitative Data on Methional Formation
The formation of methional is highly dependent on various reaction parameters. The following tables summarize quantitative data from studies on the influence of pH, temperature, and precursor concentration on the formation of Strecker aldehydes, including methional.
Table 1: Influence of Curing Temperature on Strecker Aldehyde Concentrations in Barley Malt
| Curing Temperature (°C) | 2-Methylpropanal (µg/kg) | 3-Methylbutanal (µg/kg) | Phenylacetaldehyde (µg/kg) | Methional (µg/kg) |
| 65 | 10-20 | 20-40 | 5-10 | 1-5 |
| 78 | 20-40 | 40-80 | 10-20 | 5-15 |
| 90 | 40-80 | 80-160 | 20-40 | 15-30 |
Data adapted from a study on the multi-response kinetic modelling of the formation of five Strecker aldehydes during the kilning of barley malt.[2]
Table 2: Formation of Strecker Aldehydes in Red Wine Oxidation
| Compound | Concentration Range (µg/L) |
| Isobutyraldehyde | 1 - 20 |
| 2-Methylbutanal | 5 - 50 |
| 3-Methylbutanal | 10 - 100 |
| Phenylacetaldehyde | 1 - 15 |
| Methional | 0.5 - 10 |
Data adapted from a study on the formation and accumulation of acetaldehyde (B116499) and Strecker aldehydes during red wine oxidation.[3]
Experimental Protocols
Model System Preparation for Methional Analysis
This protocol outlines the preparation of a Maillard reaction model system to study the formation of methional.
Materials:
-
L-Methionine
-
Reducing sugar (e.g., D-glucose)
-
Phosphate (B84403) buffer (pH 7.0)
-
Deionized water
-
Screw-capped reaction vials
Procedure:
-
Prepare a stock solution of L-methionine (e.g., 0.1 M) in phosphate buffer.
-
Prepare a stock solution of the reducing sugar (e.g., 0.1 M) in phosphate buffer.
-
In a reaction vial, combine equal volumes of the L-methionine and reducing sugar stock solutions.
-
Seal the vial tightly.
-
Heat the vial in a controlled temperature environment (e.g., heating block, oven) for a specified time (e.g., 60 minutes at 120°C).
-
After heating, immediately cool the vial in an ice bath to stop the reaction.
-
The sample is now ready for analysis of volatile compounds.
Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methional
This protocol provides a general methodology for the analysis of methional and other volatile sulfur compounds from a prepared model system or food matrix.
Materials and Equipment:
-
SPME fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Headspace vials with septa
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Saturated NaCl solution
-
Internal standard (e.g., 2-methyl-3-furanthiol)
Procedure:
-
Sample Preparation:
-
Place a known amount of the cooled Maillard reaction model solution or homogenized food sample into a headspace vial.
-
Add a saturated NaCl solution to increase the volatility of the analytes.
-
Add a known amount of the internal standard.
-
Immediately seal the vial.
-
-
HS-SPME Extraction:
-
Place the vial in a heated agitator.
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes).
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) with continuous agitation.
-
-
GC-MS Analysis:
-
Retract the fiber and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the analytes.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Column: DB-WAX or similar polar column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness)
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 230°C at 5°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 240°C
-
-
-
Data Analysis:
-
Identify methional based on its retention time and mass spectrum by comparing it to a pure standard and/or a mass spectral library.
-
Quantify the concentration of methional by comparing its peak area to that of the internal standard.
-
Conclusion
This compound is a pivotal aroma compound generated in the Maillard reaction, significantly influencing the desirable savory flavors of many cooked foods. Its formation via the Strecker degradation of methionine is a key step in the development of these characteristic aromas. However, its inherent instability also leads to the formation of other important sulfur-containing volatile compounds. The ability to control the formation and degradation of methional through careful manipulation of processing parameters such as temperature and pH is of great importance to the food industry. For researchers in the life sciences, the study of methional and other Strecker aldehydes can provide insights into non-enzymatic modifications of proteins and the generation of reactive carbonyl species in biological systems. The analytical techniques outlined in this guide provide a robust framework for the accurate quantification of methional, enabling further research into its complex and multifaceted role in both food and biological chemistry.
References
Methodological & Application
Synthesis of 3-(Methylthio)propionaldehyde from Acrolein and Methyl Mercaptan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 3-(methylthio)propionaldehyde, also known as methional, from the reaction of acrolein and methyl mercaptan. This synthesis proceeds via a base-catalyzed Michael addition. Detailed experimental protocols for a laboratory setting, safety precautions for handling the hazardous starting materials, and methods for purification and characterization of the product are presented. The information is intended to furnish researchers, scientists, and drug development professionals with the necessary details to safely and efficiently perform this synthesis.
Introduction
This compound (MMP), or methional, is a crucial intermediate in the industrial synthesis of the essential amino acid D,L-methionine and its hydroxy analog, which are widely used as animal feed supplements.[1][2] The compound itself is also utilized as a flavoring agent in the food industry.[3] The synthesis involves the 1,4-addition (Michael addition) of methyl mercaptan to the α,β-unsaturated aldehyde, acrolein.[2] This reaction is typically catalyzed by a base. Given the hazardous nature of the reactants, particularly the high toxicity and volatility of acrolein and methyl mercaptan, strict adherence to safety protocols is paramount.
Reaction Mechanism
The synthesis of this compound from acrolein and methyl mercaptan is a classic example of a base-catalyzed Michael addition. The reaction mechanism involves the following key steps:
-
Deprotonation of Thiol: A basic catalyst, such as pyridine (B92270) or triethylamine, deprotonates the methyl mercaptan to form the highly nucleophilic methylthiolate anion.[2]
-
Nucleophilic Attack: The methylthiolate anion then attacks the electrophilic β-carbon of the α,β-unsaturated system in acrolein. This results in the formation of a resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is subsequently protonated by the conjugate acid of the catalyst or a protic solvent to yield the final product, this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of the reactants and the final product.
| Property | Acrolein | Methyl Mercaptan | This compound |
| CAS Number | 107-02-8 | 74-93-1 | 3268-49-3[4] |
| Molecular Formula | C₃H₄O | CH₄S | C₄H₈OS[4] |
| Molecular Weight | 56.06 g/mol | 48.11 g/mol | 104.17 g/mol [4] |
| Appearance | Colorless to yellowish liquid | Colorless gas | Colorless liquid[4] |
| Boiling Point | 52.7 °C | 6 °C | 165-166 °C[5] |
| Density | 0.841 g/mL at 20 °C | 0.867 g/mL (liquid at <6 °C) | 1.043 g/mL at 25 °C[5] |
| Solubility in Water | 20.6 g/100 mL at 20 °C | 2.3 g/100 mL at 20 °C | Slightly soluble[6] |
Experimental Protocols
4.1. Safety Precautions
Extreme caution must be exercised when handling acrolein and methyl mercaptan due to their high toxicity, flammability, and volatility.
-
Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.[7]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Acrolein is a lachrymator and is highly irritating to the skin, eyes, and respiratory system.[7]
-
Methyl mercaptan has an extremely foul and persistent odor and is also toxic.
-
Both substances are flammable and should be kept away from ignition sources.[8]
-
Work with the smallest quantities possible.
-
Have an emergency plan and appropriate spill kits readily available.
-
4.2. Protocol 1: Synthesis using Pyridine as a Catalyst
This protocol describes a general laboratory-scale synthesis of this compound using pyridine as the catalyst.
Materials:
-
Acrolein (stabilized with hydroquinone)
-
Methyl mercaptan (lecture bottle)
-
Pyridine
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Gas inlet tube
-
Ice bath
-
Condenser with a drying tube
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a gas outlet connected to a scrubber containing a bleach solution to neutralize the odor of methyl mercaptan.
-
In a well-ventilated fume hood, cool the flask in an ice bath.
-
Add anhydrous solvent and a catalytic amount of pyridine (e.g., 0.05 equivalents) to the flask.
-
Slowly bubble a pre-weighed amount of methyl mercaptan gas through the cooled solution with vigorous stirring.
-
Once the methyl mercaptan has been added, slowly add an equimolar amount of acrolein dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours, then let it warm to room temperature and stir for another 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, proceed with the work-up and purification.
4.3. Protocol 2: Synthesis using a Heterogeneous Catalyst
This protocol utilizes a polymer-bound amine catalyst, which can simplify product purification by filtration.
Materials:
-
Acrolein
-
Methyl mercaptan
-
Polymer-bound amine catalyst (e.g., dimethylaminomethyl-polystyrene resin)[9]
-
This compound (as solvent/reaction medium)[9]
-
Reaction flask with a gas inlet and dropping funnel
Procedure:
-
In a reaction flask, disperse the polymer-bound amine catalyst in a portion of previously synthesized this compound (or another suitable solvent).[9]
-
Cool the mixture to 0 °C in an ice bath.
-
Introduce a measured amount of methyl mercaptan gas into the stirred suspension.[9]
-
Slowly add an equimolar amount of acrolein dropwise, maintaining the temperature at 0 °C.[9]
-
Continue stirring at 0 °C for approximately 2 hours.[9]
-
Monitor the reaction by GC for the disappearance of acrolein.
-
Once the reaction is complete, the catalyst can be removed by filtration.[9] The filtrate is the crude product.
4.4. Work-up and Purification
-
Quenching: The reaction mixture can be washed with a dilute acid solution (e.g., 1 M HCl) to remove the basic catalyst, followed by washing with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation.[3] Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition.
Characterization
The purity and identity of the synthesized this compound can be confirmed using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight of the product.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes.
| Parameter | Protocol 1 (Pyridine) | Protocol 2 (Heterogeneous Catalyst) |
| Catalyst | Pyridine | Dimethylaminomethyl-polystyrene resin[9] |
| Solvent | Toluene or Dichloromethane | This compound[9] |
| Temperature | 0-10 °C during addition, then room temp. | 0 °C[9] |
| Reaction Time | 3-6 hours | ~2 hours[9] |
| Typical Yield | >90% | ~95%[9] |
| Purification | Vacuum Distillation | Filtration followed by Vacuum Distillation |
Logical Relationships and Workflows
References
- 1. This compound(3268-49-3) 1H NMR spectrum [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methional - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Methional | C4H8OS | CID 18635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. data.epo.org [data.epo.org]
- 8. benchchem.com [benchchem.com]
- 9. US7119233B2 - Method for preparing 3-(methylthio)propanal - Google Patents [patents.google.com]
Laboratory-Scale Synthesis of Methional for Research Applications
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the laboratory-scale synthesis of methional (3-(methylthio)propanal), a key intermediate in various chemical and pharmaceutical research applications. Two primary synthetic routes are presented: the Michael addition of methyl mercaptan to acrolein and the Strecker degradation of methionine. These methods offer flexibility in starting materials and reaction conditions, catering to different laboratory settings and research needs.
Data Presentation
The following table summarizes the key quantitative data for the reactants and the product, methional.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Safety Considerations |
| Methional | C₄H₈OS | 104.17 | 165-166 | 1.043 | Moderately toxic, skin and eye irritant.[1] |
| Acrolein | C₃H₄O | 56.06 | 52.7 | 0.841 | Highly toxic, flammable, and corrosive.[2] |
| Methyl Mercaptan | CH₄S | 48.11 | 5.95 | 0.866 | Extremely flammable, toxic if inhaled.[3][4][5][6] |
| L-Methionine | C₅H₁₁NO₂S | 149.21 | Decomposes | 1.340 | Generally low toxicity. |
| Triethylamine (B128534) | C₆H₁₅N | 101.19 | 89.5 | 0.726 | Flammable, corrosive, and toxic. |
| Ninhydrin (B49086) | C₉H₆O₄ | 178.14 | Decomposes | - | Irritant. |
Experimental Protocols
Protocol 1: Synthesis of Methional via Michael Addition
This protocol details the base-catalyzed Michael addition of methyl mercaptan to acrolein. This method is known for its high efficiency and yield.[7][8][9]
Materials:
-
Acrolein (stabilized)
-
Methyl mercaptan (condensed as a liquid)
-
Triethylamine (catalyst)
-
Anhydrous diethyl ether (solvent)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (three-necked)
-
Dropping funnel
-
Gas inlet tube
-
Magnetic stirrer
-
Ice bath
-
Distillation apparatus (for vacuum distillation)
Procedure:
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas inlet tube connected to a source of inert gas (e.g., nitrogen or argon).
-
Initial Charge: To the flask, add anhydrous diethyl ether. Cool the flask to 0°C using an ice bath.
-
Addition of Reactants: While maintaining the temperature at 0°C, slowly bubble a slight molar excess of methyl mercaptan gas through the solvent, or add the condensed liquid via the dropping funnel. Subsequently, add a catalytic amount of triethylamine (approximately 1-2 mol% relative to acrolein).
-
Acrolein Addition: Slowly add acrolein dropwise from the dropping funnel to the stirred solution over a period of 1-2 hours, ensuring the temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2-3 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude methional can be purified by vacuum distillation to yield a colorless liquid.[3] A patent describing a similar industrial process reports a yield of 95% with an acrolein conversion rate of 98%.[1]
Protocol 2: Synthesis of Methional via Strecker Degradation of Methionine (Suggested Protocol)
The Strecker degradation is a well-known reaction in food chemistry that produces aldehydes from amino acids.[10][11] This protocol provides a suggested laboratory procedure for the synthesis of methional from L-methionine using ninhydrin as the oxidizing agent.[12] Further optimization of reaction conditions may be required to achieve high yields.
Materials:
-
L-Methionine
-
Ninhydrin
-
Phosphate (B84403) buffer (pH 6.5-7.0)
-
Ethylene (B1197577) glycol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Extraction funnel
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-methionine in a phosphate buffer.
-
Addition of Reagents: Add a solution of ninhydrin (approximately 1.5 to 2 molar equivalents) in ethylene glycol to the flask.
-
Reaction: Heat the reaction mixture to a temperature of 100-120°C with constant stirring for 1-2 hours. The reaction progress can be monitored by the evolution of CO₂ and ammonia, and a color change is typically observed.
-
Work-up: Cool the reaction mixture to room temperature. Extract the mixture several times with dichloromethane.
-
Purification: Combine the organic extracts and wash them with a small amount of water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and carefully remove the solvent by distillation at atmospheric pressure, being mindful of the volatility of methional. Further purification can be achieved by fractional distillation under reduced pressure. The expected yield for this reaction on a laboratory scale is variable and requires optimization.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction mechanism for the Michael addition synthesis of methional.
Caption: Simplified reaction pathway for the Strecker degradation of methionine.
Caption: General experimental workflow for the synthesis of methional.
References
- 1. US7119233B2 - Method for preparing 3-(methylthio)propanal - Google Patents [patents.google.com]
- 2. dot | Graphviz [graphviz.org]
- 3. benchchem.com [benchchem.com]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03826B [pubs.rsc.org]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 11. researchgate.net [researchgate.net]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
Application Notes and Protocols for the GC-MS Analysis of 3-(Methylthio)propionaldehyde
Introduction
3-(Methylthio)propionaldehyde, also known as methional, is a significant volatile sulfur compound responsible for characteristic savory and potato-like aromas in a variety of food products.[1] It is formed during the thermal processing of foods, such as the Maillard reaction and the Strecker degradation of the amino acid methionine.[1] The concentration of methional can greatly influence the flavor profile of foods, making its accurate analysis crucial for quality control in the food and beverage industry. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds like methional, offering high sensitivity and selectivity.[2] This document provides detailed application notes and protocols for the GC-MS analysis of this compound.
Chemical Properties
| Property | Value |
| Chemical Formula | C4H8OS |
| Molecular Weight | 104.17 g/mol [3] |
| CAS Number | 3268-49-3[3] |
| Boiling Point | 165-166 °C |
| Appearance | Colorless to light yellow liquid with an intense meat-like odor. |
| Solubility | Slightly soluble in water; soluble in alcohol.[3][4] |
Mass Spectrum (Electron Ionization)
The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The mass spectrum available in the NIST WebBook can be used for identification.[5] The key mass-to-charge ratios (m/z) for identification in selected ion monitoring (SIM) mode are typically the molecular ion and the most abundant fragment ions.
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from the GC-MS analysis of this compound in various matrices.
Table 1: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL |
| Precision (RSD%) | < 15% |
| Recovery (%) | 85 - 115% |
Table 2: Concentration of this compound in Food Samples
| Food Product | Concentration Range (µg/kg) | Reference |
| Black Salsify Roots (cooked) | 40 | MacLeod and Ames (1991)[6] |
| Boiled Carp Filet | 7 - 26.4 | Schlüter et al. (1999)[6] |
| Brew of Cooked Clams | 10 | Sekiwa, Kubota and Kobayashi (1997)[6] |
| Crab Meats | 166.6 | Chung (1999)[6] |
| Cheddar Cheese (raw milk) | 1 - 2.7 | Rehman et al. (2000)[6] |
| Popcorn | 12 - 14 | Buttery et al. (1997)[6] |
Experimental Protocols
Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is suitable for the extraction and pre-concentration of volatile compounds like this compound from liquid and solid matrices.[1]
Materials:
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[7][8]
-
Heater-stirrer or water bath
-
Sodium chloride (NaCl)
-
Deionized water
Procedure:
-
Sample Weighing: Accurately weigh 1-5 g of the homogenized solid sample or pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.
-
Matrix Modification: Add a known amount of deionized water to solid samples to create a slurry. To both liquid and solid samples, add NaCl to achieve a concentration of 20-30% (w/v) to enhance the release of volatile compounds.
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., deuterated methional or another volatile sulfur compound not present in the sample) at a known concentration.
-
Equilibration: Seal the vial and place it in a heater-stirrer or water bath set to a specific temperature (e.g., 40-60°C).[9] Allow the sample to equilibrate for a defined period (e.g., 15-30 minutes) with constant agitation.
-
SPME Extraction: Introduce the SPME fiber into the headspace of the vial, ensuring it does not touch the sample. Expose the fiber to the headspace for a predetermined time (e.g., 20-40 minutes) at the same temperature to allow for the adsorption of volatile compounds.[7]
-
Desorption: After extraction, immediately retract the fiber and introduce it into the GC injector for thermal desorption of the analytes onto the analytical column.
Protocol 2: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
GC column: A mid-polar or polar capillary column is recommended for the analysis of sulfur compounds (e.g., DB-WAX, HP-INNOWax, or equivalent; 30 m x 0.25 mm I.D., 0.25 µm film thickness).
GC-MS Parameters:
| Parameter | Setting |
| GC Inlet | |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Desorption Time | 2-5 minutes |
| Oven Temperature Program | |
| Initial Temperature | 40 °C, hold for 2 minutes |
| Ramp Rate 1 | 5 °C/min to 150 °C |
| Ramp Rate 2 | 10 °C/min to 240 °C, hold for 5 minutes |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 35-350 (Full Scan) |
| Solvent Delay | 3-5 minutes |
Data Acquisition and Processing:
-
Acquire data in both full scan and selected ion monitoring (SIM) modes. Full scan is used for qualitative identification, while SIM mode is used for quantitative analysis to enhance sensitivity and selectivity.
-
Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.
-
For quantification, create a calibration curve using standard solutions of this compound at different concentrations.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Formation of this compound via Strecker degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Methional | C4H8OS | CID 18635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methional [webbook.nist.gov]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. mdpi.com [mdpi.com]
- 8. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Methional in Food Matrices using GC-Olfactometry
Introduction
Methional, a sulfur-containing aldehyde, is a potent aroma compound responsible for characteristic savory and cooked notes in a wide variety of food products. Its distinct "cooked potato" aroma makes it a key flavor component in processed foods such as potato chips, soups, and dairy products. The formation of methional often occurs through the Strecker degradation of the amino acid methionine during thermal processing. Due to its extremely low odor threshold, even trace amounts of methional can significantly impact the overall flavor profile of a food product. Therefore, accurate quantification of methional is crucial for food quality control, product development, and flavor research.
Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This technique allows for the identification and quantification of odor-active compounds, like methional, that are present in complex food matrices. This application note provides detailed protocols for the quantification of methional in various food matrices using GC-O, intended for researchers, scientists, and professionals in the food and flavor industry.
Data Presentation
The following table summarizes the quantitative data for methional in various food matrices, analyzed by Gas Chromatography-Olfactometry (GC-O).
| Food Matrix | Methional Concentration (ng/L or µg/kg) | Sample Preparation | GC-O Technique | Odor Descriptor | Reference(s) |
| Stored Orange Juice | 11,550 ng/L | Solid-Phase Microextraction (SPME) | NIF/SNIF | Stored orange juice off-flavor | [1] |
| Fresh Orange Juice | 550 ng/L | Solid-Phase Microextraction (SPME) | NIF/SNIF | Not specified | [1] |
| Pasteurized Orange Juice | 830 ng/L | Solid-Phase Microextraction (SPME) | NIF/SNIF | Not specified | [1] |
| Camembert Cheese | Not explicitly quantified, but identified as a potent odorant | Aroma Extract Concentration Analysis (AECA) and Headspace GC-O (HGC-O) | AECA/HGC-O | Garlic-like | [2] |
| Dry-Rendered Beef Fat | Identified as a key aroma compound (OAV ≥ 1) | Solvent-Assisted Flavor Evaporation (SAFE) | GC-O | Meaty, Roasted | [3] |
| Smoke-Cured Pork Leg | Identified as a key odorant | Solvent Extraction | Aroma Extract Dilution Analysis (AEDA) | Roasty | [4] |
| Baked Potato | Identified as a probable important contributor to flavor | Headspace Adsorption onto Tenax | GC-MS (Odor activity implied) | Cooked potato | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the quantification of methional in various food matrices using GC-Olfactometry.
Protocol 1: Quantification of Methional in Dairy Products (Cheese) using Solvent-Assisted Flavor Evaporation (SAFE) and GC-O-AEDA
This protocol is adapted from methodologies used for aroma analysis in cheese.[2][5]
1. Sample Preparation: Solvent-Assisted Flavor Evaporation (SAFE)
-
Objective: To extract volatile and semi-volatile compounds from the cheese matrix without artifact formation.
-
Materials:
-
50 g of cheese sample, grated
-
Dichloromethane (B109758) (CH₂Cl₂), high purity
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
SAFE apparatus
-
Round-bottom flasks
-
Rotary evaporator
-
-
Procedure:
-
Homogenize the grated cheese sample with 200 mL of dichloromethane.
-
Transfer the slurry to the dropping funnel of the SAFE apparatus.
-
Maintain the water bath of the SAFE apparatus at 40°C.
-
Apply a high vacuum (approximately 10⁻⁵ mbar) to the apparatus.
-
Slowly add the sample slurry from the dropping funnel into the distillation flask.
-
The volatile compounds will evaporate under high vacuum and low temperature and be collected in a liquid nitrogen-cooled trap.
-
After the distillation is complete, thaw the trap and collect the distillate.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator at 40°C.
-
Further concentrate the extract to 200 µL under a gentle stream of nitrogen.
-
2. GC-Olfactometry - Aroma Extract Dilution Analysis (AEDA)
-
Objective: To determine the Flavor Dilution (FD) factor of methional, which is an indicator of its odor potency.
-
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port (sniffing port).
-
Capillary column: DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
-
GC Conditions:
-
Injector Temperature: 240°C
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program: 40°C (hold for 2 min), ramp at 6°C/min to 230°C (hold for 10 min).
-
Split Ratio: 1:1 (between FID and sniffing port).
-
-
AEDA Procedure:
-
Prepare a dilution series of the SAFE extract with dichloromethane (e.g., 1:3, 1:9, 1:27, etc.).
-
Inject 1 µL of the most concentrated extract into the GC-O system.
-
A trained panelist sniffs the effluent from the olfactometry port and records the retention time and odor descriptor for each detected aroma.
-
Sequentially inject the diluted extracts until no odor is perceived by the panelist.
-
The FD factor for methional is the highest dilution at which its characteristic "cooked potato" odor is detected.
-
3. Quantification
-
For absolute quantification, a calibration curve is prepared using a standard solution of methional. An internal standard (e.g., 2-methyl-3-furanthiol) is added to both the sample and the calibration standards. The concentration of methional in the sample is calculated based on the peak area ratio of methional to the internal standard.
Protocol 2: Quantification of Methional in Liquid Matrices (Beer) using Headspace Solid-Phase Microextraction (HS-SPME) and GC-O
This protocol is based on established methods for beer flavor analysis.
1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
-
Objective: To extract volatile compounds from the headspace of the beer sample.
-
Materials:
-
10 mL of beer sample
-
20 mL headspace vial with a screw cap and PTFE/silicone septum
-
SPME fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Sodium chloride (NaCl)
-
Stir bar
-
-
Procedure:
-
Place 10 mL of the beer sample into a 20 mL headspace vial.
-
Add 2 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.
-
Add a small stir bar.
-
Seal the vial with the screw cap.
-
Place the vial in a water bath at 40°C and allow it to equilibrate for 15 minutes with gentle stirring.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued stirring.
-
Retract the fiber into the needle and immediately introduce it into the GC injector for desorption.
-
2. GC-Olfactometry Analysis
-
Objective: To separate, detect, and identify the odor-active compounds.
-
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (MS) and an olfactometry port.
-
Capillary column: DB-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
-
GC-MS/O Conditions:
-
Injector Temperature: 250°C (in splitless mode for 2 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: 35°C (hold for 5 min), ramp at 5°C/min to 250°C (hold for 5 min).
-
MS Conditions: Electron ionization (EI) at 70 eV, scan range m/z 35-350.
-
Olfactometry Port: Humidified air is added to the sniffing port to prevent nasal dryness.
-
-
Procedure:
-
The desorbed analytes are separated on the GC column.
-
The effluent is split between the MS detector and the olfactometry port.
-
A panelist sniffs the effluent and provides odor descriptions and intensity ratings at specific retention times.
-
The MS data is used to identify the compounds responsible for the perceived odors. Methional can be identified by its characteristic mass spectrum.
-
3. Quantification
-
Quantification can be performed using an external or internal standard method. For an internal standard method, a known amount of a labeled internal standard (e.g., d4-methional) is added to the sample before SPME extraction. A calibration curve is generated by analyzing standards of known methional concentrations.
Visualizations
Caption: Experimental workflow for methional quantification.
Caption: Formation and impact of methional in food.
References
- 1. Effect of cultivar and storage time on the volatile flavor components of baked potato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-Phase Microextraction (SPME) Analysis of Methional
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of methional, a key aroma compound, using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Methional (3-(methylthio)propanal) is a potent sulfur-containing aldehyde responsible for characteristic flavors and off-flavors in a wide range of food products, including dairy, meat, beer, and potatoes. Its low odor threshold necessitates a sensitive and reliable analytical method for its quantification. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and robust sample preparation technique ideal for the extraction and preconcentration of volatile and semi-volatile compounds like methional from complex matrices. This document outlines the principles, provides detailed experimental protocols, and summarizes quantitative data for the SPME-GC-MS analysis of methional.
Principles of SPME for Methional Analysis
SPME is an equilibrium-based extraction technique that utilizes a fused silica (B1680970) fiber coated with a stationary phase. In HS-SPME, the fiber is exposed to the headspace above the sample, where volatile analytes like methional partition between the sample matrix, the headspace, and the fiber coating. The amount of analyte extracted by the fiber is proportional to its concentration in the sample. After extraction, the fiber is transferred to the hot injector of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer.
For aldehydes like methional, which can be reactive and present at trace levels, on-fiber derivatization can be employed to enhance sensitivity and selectivity. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that reacts with carbonyl compounds to form stable oximes, which have excellent chromatographic and mass spectrometric properties.
Experimental Workflow
The general workflow for the SPME-GC-MS analysis of methional involves sample preparation, HS-SPME with optional on-fiber derivatization, and GC-MS analysis.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of methional and similar aldehydes using SPME-GC-MS. It is important to note that these values can vary depending on the specific matrix, instrumentation, and method validation protocol.
| Parameter | Methional | Other Aldehydes (e.g., Acetaldehyde) | Reference |
| SPME Fiber | 65 µm PDMS/DVB | 65 µm PDMS/DVB | [1] |
| Derivatization | On-fiber with PFBHA | On-fiber with PFBHA | [1] |
| Extraction Time | 40 min | 5 - 15 min | [1] |
| Extraction Temp. | 50 °C | 50 °C | [1] |
| Linearity (r²) | >0.99 (Typical) | >0.99 | [2] |
| LOD | Very low in liquid dairy (exact value not specified) | 0.03 - 0.56 µg/L | [1][2] |
| LOQ | Not specified | 1.0 - 1.7 µg/L | [2] |
| Recovery | Not specified | 90 - 105% | |
| Precision (RSD) | Not specified | < 13% |
Detailed Experimental Protocols
The following protocols are based on established methods for the analysis of methional in food matrices.[1] Optimization may be required for different sample types.
This protocol is adapted from the analysis of methional in dairy and meat products.[1]
5.1.1. Materials and Reagents
-
SPME Fiber Assembly: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)
-
Derivatization Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (6 g/L in water)
-
Internal Standard: Stable isotope-labeled methional (e.g., methional-d3)
-
Vials: 10 mL or 20 mL amber glass headspace vials with PTFE/silicone septa
-
Sodium Chloride (NaCl): Analytical grade
-
Organic-free water
5.1.2. Instrument Conditions
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
GC Column: A polar wax column (e.g., DB-WAX, HP-INNOWax) is recommended.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C (or as recommended for the GC column).
-
Oven Temperature Program: Optimize for separation of analytes. A typical program might be: 40 °C (hold for 2 min), ramp to 240 °C at 10 °C/min, and hold for 5 min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Quantification Ions for Methional-PFBHA derivative: m/z 102 and 105.[1]
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
5.1.3. Experimental Procedure
-
SPME Fiber Conditioning: Condition the new SPME fiber according to the manufacturer's instructions, typically by heating it in the GC injector at a temperature above the analysis temperature.
-
Loading the Derivatization Reagent: Expose the SPME fiber to the headspace of the PFBHA solution for 10 minutes at 50 °C.[1]
-
Sample Preparation:
-
For liquid samples (e.g., milk, beer): Place 5 mL of the sample into a headspace vial.
-
For solid samples (e.g., cheese, meat): Weigh 1-2 g of the homogenized sample into a headspace vial. Add a small amount of organic-free water to moisten the sample if necessary.
-
Add a known amount of the internal standard solution to each sample.
-
Add NaCl (e.g., 1 g) to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
-
Headspace Extraction and Derivatization:
-
Immediately after loading with the derivatization reagent, expose the SPME fiber to the headspace of the sample vial.
-
Incubate the vial for 40 minutes at 50 °C with agitation.[1]
-
-
GC-MS Analysis:
-
After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.
-
Desorb for 5 minutes in splitless mode.
-
Start the GC-MS data acquisition.
-
5.1.4. Calibration and Quantification
-
Prepare a series of calibration standards by spiking a matrix similar to the sample with known concentrations of methional and the internal standard.
-
Analyze the calibration standards using the same SPME-GC-MS procedure.
-
Construct a calibration curve by plotting the ratio of the peak area of the methional derivative to the peak area of the internal standard derivative against the concentration of methional.
-
Determine the concentration of methional in the samples from the calibration curve.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key relationships in the SPME process.
Troubleshooting and Optimization
-
Low Sensitivity:
-
Increase extraction time and/or temperature.
-
Ensure proper derivatization if used.
-
Check for fiber degradation.
-
Optimize the addition of salt.
-
-
Poor Reproducibility:
-
Ensure consistent sample volume, extraction time, and temperature.
-
Use an autosampler for precise fiber positioning and timing.
-
Use an internal standard.
-
-
Carryover:
-
Increase fiber bake-out time and/or temperature between analyses.
-
These application notes and protocols provide a solid foundation for the analysis of methional using SPME-GC-MS. For specific applications, further method development and validation are essential to ensure accurate and reliable results.
References
Application Notes and Protocols for 3-(Methylthio)propionaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylthio)propionaldehyde, also known as methional, is a versatile bifunctional molecule containing both an aldehyde and a thioether moiety.[1] It is a key intermediate in the industrial synthesis of the essential amino acid DL-methionine and a significant contributor to the flavor profile of many cooked foods, notably potatoes.[1][2] Its unique structure allows it to serve as a precursor in a variety of important synthetic transformations, including amino acid synthesis, selective oxidations, and reductions.
These application notes provide detailed protocols for several key transformations of this compound, offering researchers and drug development professionals a practical guide for its use in organic synthesis.
Physico-Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3268-49-3 | |
| Molecular Formula | C₄H₈OS | |
| Molecular Weight | 104.17 g/mol | |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Pungent, cooked potato/onion-like | [3][4] |
| Boiling Point | 165-166 °C | |
| Density | 1.043 g/mL at 25 °C | |
| Refractive Index | n20/D 1.483 | |
| Solubility | Soluble in alcohol, propylene (B89431) glycol; insoluble in water | [3] |
Application 1: Synthesis of DL-Methionine via Strecker Synthesis
The Strecker synthesis is a classic and commercially significant method for producing α-amino acids from aldehydes.[5] For this compound, this reaction provides a direct route to racemic DL-methionine, a crucial supplement in animal feed and a building block in pharmaceutical synthesis.[1][6] The reaction proceeds in two main steps: the formation of an α-aminonitrile intermediate, followed by its hydrolysis to the corresponding amino acid.[5]
Caption: Strecker synthesis pathway for DL-Methionine.
Experimental Protocol: Strecker Synthesis of DL-Methionine
This protocol describes a two-step laboratory-scale synthesis of DL-methionine from this compound.
Reagents and Equipment:
-
This compound (Methional)
-
Ammonium (B1175870) Chloride (NH₄Cl)
-
Sodium Cyanide (NaCN) (Caution: Extremely Toxic!)
-
Ammonia (B1221849) solution (e.g., 28% NH₃ in H₂O)
-
Hydrochloric Acid (HCl), concentrated
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for extraction and filtration
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and appropriate gloves. All operations involving cyanide must be performed in a certified chemical fume hood.
Procedure:
Step A: Formation of α-Aminonitrile
-
Prepare a solution of ammonium chloride (1.1 eq) in water in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add ammonia solution (2.0 eq) and cool the flask in an ice bath to 0-5 °C.
-
Slowly add this compound (1.0 eq) to the cooled solution with vigorous stirring.
-
In a separate beaker, dissolve sodium cyanide (1.05 eq) in a minimal amount of cold water.
-
Add the sodium cyanide solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. The formation of the α-aminonitrile can be monitored by Thin Layer Chromatography (TLC).
Step B: Hydrolysis to DL-Methionine
-
Transfer the reaction mixture containing the α-aminonitrile to a larger round-bottom flask.
-
Slowly and carefully add concentrated hydrochloric acid (5-6 eq) to the mixture in an ice bath. (Caution: Exothermic reaction, potential release of HCN gas).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours.
-
After reflux, cool the solution to room temperature and then further in an ice bath. Phthalic acid may precipitate if phthalimide (B116566) protecting groups were used in an alternative procedure; in this direct method, the primary goal is to neutralize and isolate the amino acid.[7]
-
Neutralize the acidic solution by carefully adding an aqueous ammonia solution until the pH is approximately 5.5-6.0. The isoelectric point of methionine is 5.74.
-
DL-Methionine will precipitate out of the solution as a white solid. Cool the mixture for an extended period to maximize crystallization.
-
Collect the solid product by vacuum filtration, wash with cold water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to yield DL-methionine. Further purification can be achieved by recrystallization from hot water/ethanol.
Summary of Strecker Synthesis Conditions
| Parameter | Condition | Typical Yield (%) | Reference(s) |
| Reactants | Methional, NH₄Cl, NaCN, H₂O/NH₃ | 54-60% * | [7] |
| Hydrolysis | Concentrated HCl, Reflux (100-110 °C) | [5] | |
| Reaction Time | Nitrile Formation: 3-4 h; Hydrolysis: 6-8 h | ||
| Work-up | Neutralization to pI, Precipitation | ||
| Yield reported for a related malonic ester synthesis route to methionine, but representative of multi-step amino acid syntheses. |
Application 2: Biocatalytic Synthesis of L-Methionine (B1676389)
For applications requiring enantiomerically pure L-methionine, biocatalytic methods offer a significant advantage over classical chemical synthesis. One innovative approach involves the enzymatic fixation of carbon dioxide into the methional backbone, followed by stereospecific amination.[8]
Caption: Biocatalytic route to L-Methionine from Methional.
Experimental Protocol: Two-Step Biocatalytic Synthesis
This protocol is based on a published method for the synthesis of L-methionine from methional and CO₂.[8][9]
Reagents and Equipment:
-
Purified decarboxylase (e.g., KdcA) and aminotransferase (e.g., YbdL) or amino acid dehydrogenase.
-
This compound (Methional)
-
Carbon Dioxide (CO₂) gas cylinder and regulator
-
Pressure-rated reaction vessel (e.g., 10 mL pressure reactor)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH ~8.0)
-
Cofactors (e.g., ThDP for decarboxylase, PLP for aminotransferase)
-
Amino donor (e.g., L-Glutamate) or Ammonia/NADH for dehydrogenase
-
HPLC system for analysis
Procedure:
-
In a 10 mL pressure reactor, prepare a reaction mixture (e.g., 1 mL final volume) containing phosphate buffer, appropriate concentrations of the purified decarboxylase and aminotransferase enzymes, and their respective cofactors.
-
Add the amino donor (e.g., L-Glutamate) to the mixture.
-
Start the reaction by adding the substrate, this compound, to the mixture.
-
Immediately seal the reactor and pressurize with CO₂ to 2 bar (200 kPa).
-
Maintain the reaction at a controlled temperature (e.g., 30-37 °C) with gentle stirring for a specified period (e.g., 12-24 hours). The initial pH of ~8.0 will shift towards ~6.5 upon CO₂ application.[9]
-
Monitor the formation of L-methionine over time by taking aliquots and analyzing them via HPLC.
-
Upon completion, depressurize the reactor, terminate the reaction (e.g., by adding acid or heat), and centrifuge to remove the enzymes.
-
The supernatant containing L-methionine can be purified using ion-exchange chromatography.
Summary of Biocatalytic Synthesis Conditions
| Parameter | Condition | Conversion/Yield | Reference(s) |
| Enzymes | Decarboxylase, Aminotransferase | Up to 86% conversion * | [9] |
| Substrates | Methional, CO₂, Amino Donor | [8] | |
| Pressure | 2 bar CO₂ | [8][9] | |
| pH | Initial pH ~8.0, shifts to ~6.5 | [9] | |
| Temperature | 30-37 °C | ||
| Conversion rate reported for a similar biocatalytic route using O-acetyl-homoserine and methional. |
Application 3: Selective Oxidation and Reduction
The aldehyde functional group in methional can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol, yielding valuable synthetic intermediates while preserving the thioether linkage.
References
- 1. Methional - Wikipedia [en.wikipedia.org]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. Food safety and quality: details [fao.org]
- 4. methional, 3268-49-3 [thegoodscentscompany.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Strecker amino acid synthesis [dl1.en-us.nina.az]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. communities.springernature.com [communities.springernature.com]
- 9. EP3330380A1 - Process for producing l-methionine from methional - Google Patents [patents.google.com]
Application of 3-(Methylthio)propionaldehyde in Flavor Chemistry Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylthio)propionaldehyde, commonly known as methional, is a potent, sulfur-containing organic compound that plays a pivotal role in the flavor and fragrance industry.[1][2][3] Its characteristic powerful and diffusive aroma, reminiscent of cooked potatoes, makes it an indispensable ingredient for creating a wide array of savory flavors.[1][2][3][4] This document provides detailed application notes and protocols for the utilization of methional in flavor chemistry research, offering insights into its formation, analysis, and sensory evaluation.
Methional is a key flavor compound found in a variety of foods, including potato-based snacks, black and green tea, and some cheeses like Cheddar and Camembert.[5][6] It is primarily formed through the Strecker degradation of the amino acid methionine during thermal processing, a key step in the Maillard reaction.[5][7][8] Due to its low odor threshold, even trace amounts of methional can significantly impact the sensory profile of a food product.[8]
Physicochemical Properties and Flavor Profile
Methional is a colorless to pale yellow liquid with a powerful, cooked potato, savory, and onion-like odor.[1][9] At low concentrations, it imparts a pleasant, warm, meat and soup-like flavor.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C4H8OS | [1][5] |
| Molar Mass | 104.17 g·mol−1 | [1][5][10] |
| Appearance | Colorless to pale yellow liquid | [1][11] |
| Odor | Powerful, cooked potato, savory, onion, meat-like | [1] |
| Boiling Point | 165-166 °C | [1][9] |
| Flash Point | 74 °C | [1] |
| Solubility in Water | 16.3% vol at 25 °C, pH 7 | [1][12] |
| Solubility in Solvents | Soluble in alcohol, propylene (B89431) glycol, and oil | [1][12] |
Formation Pathway: Strecker Degradation of Methionine
The primary pathway for the formation of methional in food is the Strecker degradation of the amino acid methionine in the presence of an α-dicarbonyl compound, which is an intermediate of the Maillard reaction.[5][7][8]
Caption: Strecker degradation pathway of methionine to form methional.
Applications in Flavor Chemistry
Methional is widely used in the flavor industry to impart or enhance savory notes in a variety of food products.[1][3]
Table 2: Application of this compound in Food Products
| Food Category | Typical Starting Dose Rate (ppm) | Flavor Contribution | References |
| Potato Products | 1,000 | Authentic boiled or cooked potato flavor | [1][4][13] |
| Savory & Meat Flavors | 400 | Cooked, savory, "juicy" character in meats, soups, broths | [1][13] |
| Malt (B15192052) and Malted Milk | 600 | Essential for malt flavor profile | [13] |
| Tomato | 100 - 500 | Enhances cooked tomato character | [13] |
| Cheese (Cheddar, Parmesan) | 300 | Contributes to cooked and savory notes | [13] |
| Seafood (e.g., Crab) | 80 | Enhances cooked seafood character | [13] |
| Baked Goods | 0.5 | Subtle, grounding, and savory notes | [3][9] |
| Beverages (non-alcoholic) | 1.03 - 1.89 | Adds complexity to savory beverages | [14] |
Experimental Protocols
Protocol for Quantification of this compound in Potato using HS-SPME-GC-MS
This protocol describes the quantification of methional in a potato matrix using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) and an internal standard for accurate quantification.
Caption: Workflow for HS-SPME-GC-MS analysis of methional.
Materials and Reagents:
-
Potato sample
-
This compound standard
-
Deuterated this compound (d3-methional) or other suitable internal standard
-
Deionized water
-
Sodium chloride
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Homogenize fresh potato tubers.
-
Weigh 5.0 g of the homogenate into a 20 mL headspace vial.
-
Add 5 mL of a saturated NaCl solution to enhance the release of volatiles.
-
Spike the sample with a known amount of the internal standard (e.g., d3-methional).
-
Immediately seal the vial with a PTFE/silicone septum cap.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in a heating block or autosampler incubator set at 60°C.
-
Allow the sample to equilibrate for 20 minutes with agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injection: Immediately after extraction, desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
GC Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/minute.
-
Ramp 2: Increase to 250°C at a rate of 15°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
For higher sensitivity, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for methional (e.g., m/z 104, 61, 47) and the internal standard.
-
-
-
Quantification:
-
Identify the peaks corresponding to methional and the internal standard based on their retention times and mass spectra.
-
Calculate the concentration of methional in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of methional and the internal standard.
-
Protocol for Laboratory Demonstration of the Strecker Degradation
This protocol provides a method to demonstrate the formation of methional from methionine in a model system.
Materials and Reagents:
-
DL-Methionine
-
Methylglyoxal (B44143) (40% solution in water) or other α-dicarbonyl compound
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Reaction vials with screw caps
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous sodium sulfate
-
GC-MS for analysis
Procedure:
-
Reaction Setup:
-
In a sealed reaction vial, dissolve 100 mg of DL-methionine in 10 mL of phosphate buffer (pH 7.0).
-
Add 0.1 mL of methylglyoxal solution.
-
Seal the vial and heat at 100°C for 1 hour in a water bath or heating block.
-
-
Extraction:
-
Cool the reaction mixture to room temperature.
-
Extract the mixture twice with 5 mL of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Analysis:
-
Analyze the dichloromethane extract by GC-MS using the parameters outlined in Protocol 5.1.
-
The presence of a peak with the characteristic mass spectrum of methional will confirm its formation.
-
Protocol for Sensory Evaluation: Triangle Test for Odor Detection Threshold
This protocol determines the concentration at which the odor of methional is detectable.
Caption: Workflow for sensory evaluation using a triangle test.
Materials:
-
A series of aqueous solutions of methional at decreasing concentrations (e.g., 10 ppb, 5 ppb, 1 ppb, 0.5 ppb, 0.1 ppb).
-
Deodorized water as a blank.
-
Odor-free glass sniffing jars with lids.
-
A panel of at least 15-20 trained sensory assessors.
Procedure:
-
Sample Preparation: For each concentration level, prepare a set of three samples for each panelist. Two jars will contain the blank (deodorized water), and one will contain the methional solution at that specific concentration.
-
Presentation: The three samples in each set are presented to the panelists in a randomized order.
-
Evaluation: Panelists are instructed to sniff each sample and identify the "odd" sample (the one that smells different from the other two).
-
Data Collection: Record the number of correct identifications for each concentration level.
-
Analysis: The number of correct identifications is compared to the number expected by chance (one-third of the total judgments) using a binomial test to determine if a significant number of panelists could detect the methional at each concentration. The odor detection threshold is the lowest concentration at which a statistically significant number of correct identifications is made.
Conclusion
This compound is a crucial compound in flavor chemistry, responsible for the characteristic savory and potato-like notes in many cooked foods. A thorough understanding of its formation pathways, analytical quantification, and sensory properties is essential for researchers and professionals in the food and flavor industry. The provided protocols offer a foundational framework for the investigation and application of this potent flavor molecule.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. flavorsum.com [flavorsum.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of differences in volatile compounds and metabolites of six varieties of potato with different processing properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalsciencebooks.info [globalsciencebooks.info]
- 8. cdn.intratec.us [cdn.intratec.us]
- 9. researchgate.net [researchgate.net]
- 10. Sensory analysis – How flavour tests support product development - Tentamus Group [tentamus.com]
- 11. mdpi.com [mdpi.com]
- 12. Spotting of Volatile Signatures through GC-MS Analysis of Bacterial and Fungal Infections in Stored Potatoes (Solanum tuberosum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aidic.it [aidic.it]
Application Notes and Protocols for 3-(Methylthio)propionaldehyde as a Standard in Aroma Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylthio)propionaldehyde, also known as methional, is a potent sulfur-containing aroma compound of significant interest in the fields of food science, flavor chemistry, and sensory analysis. It is characterized by a distinctive cooked potato, savory, and meaty aroma.[1][2] This compound naturally occurs in a variety of foods and is also formed during the thermal processing of food products through the Strecker degradation of the amino acid methionine.[3][4] Its powerful and pervasive aroma makes it a key contributor to the flavor profile of numerous products, including savory snacks, soups, sauces, and cooked meats.[1][2][5][6] Furthermore, it has been identified as a significant off-flavor compound in products like spoiled white wine and alcohol-free beer.[7][8]
The accurate quantification and sensory evaluation of this compound are crucial for quality control, product development, and understanding flavor chemistry. These application notes provide detailed protocols for the use of this compound as a standard in aroma analysis, primarily focusing on gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O).
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use as an analytical standard.
| Property | Value | Reference |
| CAS Number | 3268-49-3 | [3][4][9][10] |
| Molecular Formula | C₄H₈OS | [3][4][10] |
| Molecular Weight | 104.17 g/mol | [3][4][10] |
| Appearance | Colorless to pale yellow liquid | [11][12] |
| Odor | Powerful cooked potato, savory, meaty, onion-like | [1][2][5][11][13] |
| Boiling Point | 165-166 °C | [11][14][15] |
| Density | 1.043 g/mL at 25 °C | [14][15] |
| Refractive Index | n20/D 1.483 | [14][15] |
| Solubility | Soluble in alcohol, propylene (B89431) glycol, and oil; insoluble in water.[9][11][14] |
Quantitative Analysis by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
HS-SPME-GC-MS is a highly sensitive and solvent-free technique for the analysis of volatile compounds like this compound in complex food matrices.
Experimental Workflow for HS-SPME-GC-MS Analysis
Protocol for Solid and Semi-Solid Food Matrices (e.g., Meat, Cheese, Potato Chips)
-
Sample Homogenization: Homogenize a representative sample of the food product to ensure uniformity. For samples prone to heat degradation, cryogenic grinding may be employed.
-
Sample Weighing: Accurately weigh 2-5 grams of the homogenized sample into a 20 mL headspace vial.
-
Salting Out: Add 5 mL of a saturated sodium chloride (NaCl) solution to the vial. This increases the ionic strength of the sample matrix, promoting the release of volatile compounds into the headspace.
-
Internal Standard Spiking: For accurate quantification, add a known amount of a suitable internal standard, such as a deuterated analog of this compound (e.g., d4-methional), to the sample.
-
Vial Sealing: Immediately seal the vial with a magnetic cap fitted with a PTFE/silicone septum.
-
Incubation and Extraction: Place the vial in an autosampler with an agitator. Incubate the sample at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow for equilibration of the volatiles in the headspace. Following incubation, expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to extract the analytes.
-
GC-MS Analysis: After extraction, the SPME fiber is immediately transferred to the heated injection port of the gas chromatograph for thermal desorption of the analytes.
Protocol for Liquid Food Matrices (e.g., Beverages, Soups)
-
Sample Measurement: Pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.
-
Salting Out: Add 1-2 grams of solid NaCl to the vial.
-
Internal Standard Spiking: Add a known amount of the internal standard.
-
Vial Sealing and Analysis: Seal the vial and proceed with the incubation, extraction, and GC-MS analysis as described for solid samples.
GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min |
| Oven Temperature Program | Initial 40 °C (hold 2 min), ramp at 5 °C/min to 150 °C, then ramp at 10 °C/min to 250 °C (hold 5 min) |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 35-350 |
| Quantifier Ion | m/z 104 |
| Qualifier Ions | m/z 47, 61 |
Quantitative Data for this compound
| Parameter | Value | Reference / Notes |
| Kovats Retention Index (DB-5 column) | 902-904 | [13] |
| Limit of Detection (LOD) in Beer | 0.003 µg/L | [16] (Note: This is for a similar aldehyde after derivatization, indicating high sensitivity is achievable) |
| Limit of Quantification (LOQ) in Meat | < 12 µg/kg | [17] (Note: For nitrosamines, demonstrating the sensitivity of the general method) |
| Calibration Curve Linearity (R²) | > 0.99 | Typical for validated methods |
Sensory Analysis by Gas Chromatography-Olfactometry (GC-O)
GC-O is a technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a sample.
Experimental Workflow for GC-Olfactometry
Protocol for Aroma Extract Dilution Analysis (AEDA)
AEDA is a specific GC-O technique used to determine the sensory significance of aroma compounds by analyzing serial dilutions of a sample extract.[11][13][18][19]
-
Aroma Extract Preparation: Prepare an aroma extract from the food sample using solvent extraction or solvent-assisted flavor evaporation (SAFE).
-
Serial Dilution: Serially dilute the aroma extract with an appropriate solvent (e.g., dichloromethane) in a stepwise manner (e.g., 1:1, 1:3, 1:9, etc.).[19]
-
GC-O Analysis: Inject each dilution into the GC-O system. The effluent from the capillary column is split between a mass spectrometer (for chemical identification) and a heated sniffing port.
-
Sensory Evaluation: A trained panelist sniffs the effluent at the olfactometry port and records the retention time and a descriptor for each odor detected.
-
Flavor Dilution (FD) Factor Determination: The analysis is repeated for each dilution until no odors are detected. The FD factor for each compound is the highest dilution at which it was still detected. A higher FD factor indicates a greater contribution to the overall aroma.[18][19]
Formation Pathway: Strecker Degradation of Methionine
This compound is primarily formed in food through the Strecker degradation of methionine, an amino acid, in the presence of a dicarbonyl compound.
Safety Precautions
This compound is a flammable and corrosive substance that can cause skin and eye irritation.[9] It is also harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a critical standard for aroma analysis in various industries. The protocols outlined in these application notes provide a framework for its accurate quantification and sensory evaluation using modern analytical techniques. Proper sample preparation and adherence to instrumental parameters are key to obtaining reliable and reproducible results. The use of this compound as a standard enables researchers and quality control professionals to better understand and control the flavor profiles of a wide range of products.
References
- 1. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. books.rsc.org [books.rsc.org]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation in Food Analysis: Why is it Such a Headache? - AnalyteGuru [thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Aroma extract dilution analysis. Precision and optimal experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. An optimised HS-SPME-GC-MS method for the detection of volatile nitrosamines in meat samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Value of Aroma Extract Dilution Analysis (AEDA) - FoodWrite [foodwrite.co.uk]
- 19. mdpi.com [mdpi.com]
Application Note: Derivatization of 3-(Methylthio)propionaldehyde for Improved Gas Chromatographic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Methylthio)propionaldehyde (MTPA), also known as methional, is a critical sulfur-containing aldehyde that contributes to the characteristic flavor and aroma profiles of many food products and is a key intermediate in various metabolic pathways. Accurate and sensitive quantification of MTPA is essential in food science, flavor chemistry, and biomedical research. However, the direct analysis of MTPA by gas chromatography (GC) is often hindered by its polarity and thermal instability, which can lead to poor chromatographic peak shape and low sensitivity.
Derivatization is a chemical modification technique employed to convert an analyte into a more volatile and thermally stable compound, thereby improving its GC analysis. This application note provides detailed protocols for the derivatization of MTPA, focusing on the highly sensitive O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) method, and discusses silylation as an alternative approach.
Principle of Derivatization for MTPA Analysis
The primary objective of derivatizing MTPA for GC analysis is to modify its aldehyde functional group to a less polar and more thermally stable moiety. This enhances volatility and improves chromatographic performance.
-
Oximation with PFBHA: The carbonyl group of MTPA reacts with PFBHA to form a stable oxime derivative. The pentafluorobenzyl group in the derivative is highly electronegative, making it particularly suitable for sensitive detection by electron capture detection (ECD) or mass spectrometry (MS) in negative chemical ionization (NCI) mode.[1][2] A common ion monitored for PFBHA derivatives is m/z 181.[1]
-
Silylation: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can be used to replace active hydrogens, although this is more common for hydroxyl and carboxyl groups.[3][4] For aldehydes, this approach is less common than oximation but can be a viable alternative.
Experimental Protocols
3.1. On-Fiber Derivatization of MTPA with PFBHA for Enhanced GC-MS Sensitivity
This protocol details a headspace solid-phase microextraction (HS-SPME) method with on-fiber derivatization for the trace-level analysis of MTPA.[1]
3.1.1. Materials and Reagents
-
This compound (Methional) analytical standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water)[1]
-
SPME fiber (e.g., 65 µm PDMS/DVB)[1]
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
Sodium chloride (NaCl)
-
Deionized water
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
3.1.2. Sample and Standard Preparation
-
Prepare a stock solution of MTPA in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by spiking appropriate amounts of the MTPA stock solution into 20 mL headspace vials containing a matrix similar to the sample (e.g., deionized water for aqueous samples).
-
For sample preparation, place a known amount of the sample (e.g., 5 mL of a liquid sample) into a 20 mL headspace vial.
-
Add a consistent amount of NaCl (e.g., 1 g) to each vial to improve the extraction efficiency of MTPA into the headspace.
-
If using an internal standard, add a known amount of a suitable deuterated analog of MTPA to each vial.
3.1.3. On-Fiber Derivatization and Extraction
-
In a separate sealed vial, expose the SPME fiber to the headspace of the PFBHA solution for 5 minutes at 50°C to load the derivatizing agent onto the fiber.[1]
-
Immediately after loading with PFBHA, expose the fiber to the headspace of the prepared sample or standard vial.[1]
-
Incubate the vial at 60°C for 60 minutes with agitation to facilitate the simultaneous extraction and derivatization of MTPA on the fiber.[1]
3.1.4. GC-MS Analysis
-
After the extraction/derivatization time, immediately desorb the fiber in the GC inlet.
-
GC Parameters (suggested):
-
MS Parameters (suggested):
3.1.5. Quantification
-
Generate a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the MTPA standards.
-
Determine the concentration of MTPA in the samples from the calibration curve.
3.2. Silylation of MTPA (General Protocol)
While less common for aldehydes, silylation can be an alternative. The following is a general procedure that would require optimization for MTPA.
3.2.1. Materials and Reagents
-
This compound (Methional) analytical standard
-
Silylating reagent (e.g., BSTFA with 1% TMCS as a catalyst)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials with screw caps
3.2.2. Derivatization Procedure
-
Prepare a solution of the MTPA standard or sample extract in an anhydrous solvent. If the sample contains water, it must be removed prior to adding the silylating reagent.
-
Add an excess of the silylating reagent to the vial.
-
Seal the vial and heat at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for GC-MS analysis.
Data Presentation
| Derivatization Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| PFBHA Oximation (On-Fiber) | This compound | 6-100 pptV (for various OVOCs) | Not specified | 82-117% (for various carbonyls) | [8][9] |
| Silylation (e.g., with BSTFA) | This compound | Data not available | Data not available | Data not available | - |
Note: The presented data for PFBHA oximation is based on the analysis of various oxygenated volatile organic compounds (OVOCs) and carbonyls and provides an expected range of performance for MTPA.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the derivatization of this compound for GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. amt.copernicus.org [amt.copernicus.org]
- 9. Analysis of selected carbonyl compounds in e-aerosols and e-liquids using pentafluorobenzyl hydroxylamine derivatization and gas chromatography-mass spectrometry | CORESTA [coresta.org]
Application Notes and Protocols for the Extraction of Methional from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methional (3-(methylthio)propanal) is a volatile sulfur compound that contributes significantly to the aroma and flavor profile of many plants and food products. It is a key flavor component in potatoes, tomatoes, and various other vegetables. The accurate extraction and quantification of methional are crucial for flavor and fragrance research, food quality control, and potentially for investigating its biological activities in drug development.
These application notes provide detailed protocols for the extraction of methional from plant tissues using two primary methods: Headspace Solid-Phase Microextraction (HS-SPME) and Solvent Extraction. Both methods are followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
The following tables summarize representative quantitative data for methional in various plant-derived samples. These values can vary significantly based on the plant cultivar, ripeness, processing conditions, and the extraction method employed.
Table 1: Methional Concentration in Various Plant Tissues and Food Products
| Sample | Extraction Method | Concentration Range | Reference |
| Baked Potato Tubers | Headspace Analysis | 2.4 - 4.4 fold increase in transgenic lines | [1] |
| Potato Chips | Headspace GC-MS | Not specified, but a key flavor component | [2] |
| Tomato | Not specified | Present as a volatile component | |
| Cannabis Flower | Methanol Extraction | Identified as a volatile sulfur compound | [3] |
Table 2: Comparison of Extraction Method Parameters for Volatile Sulfur Compounds
| Parameter | Headspace Solid-Phase Microextraction (HS-SPME) | Solvent Extraction |
| Principle | Adsorption of volatile analytes onto a coated fiber from the headspace above the sample. | Dissolution of analytes in a liquid solvent. |
| Sample Amount | Typically small (0.1 - 5 g) | Larger sample size may be required (1 - 20 g) |
| Solvent Usage | Solvent-free extraction | Requires organic solvents (e.g., methanol, pentane) |
| Extraction Time | 15 - 60 minutes | Can range from minutes to several hours |
| Temperature | Optimized for analyte volatility (e.g., 35 - 70°C) | Can be performed at room or elevated temperatures |
| Selectivity | Dependent on the fiber coating | Dependent on the solvent polarity |
| Automation | Easily automated | Can be automated but may be more complex |
| Sensitivity | High for volatile and semi-volatile compounds | Can be high, but may require a concentration step |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS
This protocol is ideal for the analysis of volatile and semi-volatile compounds like methional and is a solvent-free technique.[4]
Materials:
-
Plant tissue (fresh or frozen)
-
20 mL headspace vials with PTFE-faced silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-stirrer or incubation oven
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-5 g of fresh or cryo-ground plant tissue into a 20 mL headspace vial.[5] For dry samples, rehydration with a small amount of water may be necessary.
-
For quantitative analysis, add a known amount of an appropriate internal standard (e.g., 2-methyl-3-heptanone) to each vial.
-
Immediately seal the vial with a PTFE-faced silicone septum and cap.
-
-
Extraction:
-
Place the vial in a heater-stirrer or an incubation oven set to a temperature between 50-70°C.[3] This temperature will depend on the specific plant matrix and should be optimized.
-
Equilibrate the sample for 5-10 minutes to allow volatiles to partition into the headspace.
-
Expose the SPME fiber to the headspace of the vial for a predetermined time, typically 20-40 minutes, with continuous agitation.[4] The optimal extraction time should be determined experimentally.
-
-
Desorption and GC-MS Analysis:
-
After extraction, immediately retract the fiber into the needle and withdraw it from the vial.
-
Insert the needle into the GC injection port, which is heated to a temperature sufficient to desorb the analytes (e.g., 250°C).[6]
-
Desorb the analytes from the fiber for 3-5 minutes in splitless mode.
-
Start the GC-MS analysis.
-
GC-MS Parameters (Example):
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp to 150°C at 5°C/min
-
Ramp to 240°C at 10°C/min, hold for 5 minutes
-
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 240°C
-
Ion Source Temperature: 230°C
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
-
Protocol 2: Solvent Extraction coupled with GC-MS
This protocol is a classic method for extracting a broader range of compounds, including less volatile ones.
Materials:
-
Plant tissue (fresh or frozen)
-
Homogenizer (e.g., mortar and pestle with liquid nitrogen, or a mechanical homogenizer)
-
Centrifuge
-
Extraction solvent (e.g., methanol, dichloromethane, or pentane)[3][7]
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator or gentle stream of nitrogen
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation and Extraction:
-
Weigh approximately 5-10 g of fresh plant tissue.
-
Homogenize the tissue to a fine powder or slurry. For fresh tissue, this can be done in the presence of the extraction solvent. For frozen tissue, grinding in liquid nitrogen is effective.[8]
-
Transfer the homogenized sample to a centrifuge tube.
-
Add 20-50 mL of the chosen extraction solvent (e.g., methanol).[3]
-
Vortex or shake the mixture vigorously for 15-30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.
-
Carefully decant the supernatant (the extract) into a clean flask.
-
-
Drying and Concentration:
-
Add anhydrous sodium sulfate to the extract to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the extract to a final volume of approximately 1 mL using a rotary evaporator at a low temperature (e.g., <40°C) or under a gentle stream of nitrogen to minimize the loss of volatile methional.
-
-
GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS system.
-
Use the same GC-MS parameters as described in Protocol 1.
-
Mandatory Visualization
Caption: Experimental workflow for methional extraction and analysis.
References
- 1. Enhancement of the primary flavor compound methional in potato by increasing the level of soluble methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Identification of a New Family of Prenylated Volatile Sulfur Compounds in Cannabis Revealed by Comprehensive Two-Dimensional Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Volatile Compounds of Selected Raw and Cooked Brassica Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
Troubleshooting & Optimization
Stability and degradation of 3-(Methylthio)propionaldehyde in solution
This guide provides researchers, scientists, and drug development professionals with essential technical support for handling 3-(Methylthio)propionaldehyde (MTP), also known as methional, in a laboratory setting. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the stability and integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MTP)?
A1: this compound (MTP), or methional, is an organic compound with the chemical formula CH₃SCH₂CH₂CHO.[1] It is a colorless to pale yellow liquid known for its powerful and pervasive odor, often described as cooked potatoes or meat broth at low concentrations.[2][3][4] MTP contains both a thioether and an aldehyde functional group, making it a reactive molecule.[1] It is recognized as a degradation product of the amino acid methionine and plays a significant role as a flavor component in many foods.[1][5]
Q2: How should I properly store MTP and its solutions?
A2: For neat MTP, storage at 2-8°C in a tightly sealed container is recommended.[6] Solutions of MTP should also be stored at 2-8°C and protected from light to minimize degradation. Due to its volatility and reactivity, it is advisable to prepare fresh solutions for experiments whenever possible. MTP is readily soluble in alcohol solvents like ethanol (B145695) and propylene (B89431) glycol but is insoluble or only slightly soluble in water.[1][3][7]
Q3: What are the primary factors that cause MTP to degrade?
A3: MTP is sensitive to several environmental and chemical factors:
-
Oxidizing Agents: Avoid contact with oxidizing agents like nitrates and peroxides, as this can lead to degradation and potentially hazardous reactions.[8][9]
-
Strong Bases and Acids: MTP is incompatible with strong bases and can also react with acids.[8][9] Extreme pH conditions should be avoided to maintain its stability.
-
Heat and Light: Exposure to high temperatures, open flames, or sources of ignition should be avoided as the compound is combustible.[10] Light can also promote oxidation and degradation.[1]
-
Air/Oxygen: MTP is noted as being air-sensitive, and prolonged exposure can lead to oxidation.[7]
Q4: What are the observable signs of MTP degradation?
A4: Degradation of MTP can be identified through several observations:
-
Visual Change: A change in color from colorless to yellow or amber may indicate polymerization or the formation of degradation products.[2]
-
Odor Change: While MTP has a strong odor, the formation of degradation products like methanethiol (B179389) can alter the scent profile.
-
Analytical Inconsistencies: The appearance of unexpected peaks in chromatograms (GC or HPLC) is a clear sign that the compound has degraded. A decrease in the peak area of MTP over time in a quality control sample also indicates instability.
Q5: What are the main degradation products of MTP?
A5: MTP is known to degrade into methanethiol (CH₃SH).[1] Methanethiol can then be further oxidized to form dimethyl disulfide (CH₃SSCH₃).[1] These compounds have their own distinct and powerful odors and may appear as extraneous peaks in analytical results.
Troubleshooting Guide
Problem: My measured MTP concentration is significantly lower than expected.
| Possible Cause | Recommended Solution |
| Degradation in Solution | Prepare solutions fresh before each experiment. If a stock solution must be used, validate its stability over the intended period of use by analyzing it at regular intervals. |
| Improper Storage | Always store neat MTP and its solutions at 2-8°C in tightly sealed containers, protected from light. Use amber vials or wrap containers in aluminum foil. |
| pH-Mediated Hydrolysis/Reaction | If using aqueous media, ensure the pH is controlled and is not strongly acidic or basic. A neutral or slightly acidic buffer is often preferable to unbuffered water. |
| Volatilization | MTP is volatile. Ensure all sample containers are sealed immediately after preparation and during storage. Minimize headspace in vials where possible. |
| Oxidation | If working with solutions for an extended period, consider purging the solvent and the vial headspace with an inert gas (e.g., nitrogen or argon) before sealing. |
Problem: I am seeing unexpected peaks in my chromatogram.
| Possible Cause | Recommended Solution |
| Degradation Products | The peaks may correspond to methanethiol or dimethyl disulfide. Confirm by running a freshly prepared standard. If possible, use mass spectrometry (GC-MS or LC-MS) to identify the molecular weight of the unknown peaks. |
| Reaction with Solvent/Mobile Phase | Aldehydes can be highly reactive. Ensure the solvents or mobile phase components are inert. For HPLC, if using amine modifiers, be aware of potential Schiff base formation. |
| Derivatization Issues | If using a derivatization agent (e.g., 2,4-DNPH), unexpected peaks could be side-products or excess reagent. Run a derivatized blank (reagent + solvent only) to identify reagent-related peaks. |
| Contaminated Standard | Verify the purity of the MTP standard with the certificate of analysis. Consider purchasing a new standard from a reputable supplier. |
Quantitative Data Summary
While kinetic data on degradation rates is highly dependent on specific experimental conditions, the following table summarizes key physical and stability-related properties of MTP.
| Property | Value | Source |
| Molecular Formula | C₄H₈OS | [1][10] |
| Molecular Weight | 104.17 g/mol | [1][10] |
| Appearance | Colorless to pale yellow liquid | [8][10] |
| Boiling Point | 165-166 °C | [3][6] |
| Flash Point | 69 °C / 156.2 °F (closed cup) | [10] |
| Density | ~1.043 g/mL at 25 °C | [6][8] |
| Solubility in Water | Insoluble / Slightly soluble | [2][3][7] |
| Recommended Storage Temp. | 2-8 °C | [6] |
| Incompatibilities | Strong oxidizing agents, strong bases, acids | [8][9] |
Experimental Protocols
Protocol: Forced Degradation Study of MTP in Solution
This protocol outlines a typical forced degradation study to assess the stability of MTP under various stress conditions. Such studies are crucial for identifying potential degradation pathways and developing stable formulations.
1. Objective: To evaluate the stability of MTP in a given solvent (e.g., 50:50 acetonitrile:water) under acidic, basic, oxidative, thermal, and photolytic stress conditions.
2. Materials:
-
This compound (MTP), ≥96% purity
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M
-
Sodium Hydroxide (NaOH), 1M
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
2,4-Dinitrophenylhydrazine (DNPH) derivatizing solution
-
HPLC system with UV detector (e.g., 360 nm for DNPH derivatives)
-
C18 HPLC column
-
Calibrated oven and photostability chamber
3. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of MTP in acetonitrile.
-
From this, prepare 100 µg/mL working solutions in the chosen study solvent (e.g., 50:50 ACN:H₂O).
4. Application of Stress Conditions: For each condition, prepare a sample in triplicate. Store a control sample at 2-8°C in the dark.
-
Acidic Hydrolysis: Mix 1 mL of MTP working solution with 1 mL of 1M HCl.
-
Basic Hydrolysis: Mix 1 mL of MTP working solution with 1 mL of 1M NaOH.
-
Oxidative Degradation: Mix 1 mL of MTP working solution with 1 mL of 3% H₂O₂.
-
Thermal Stress: Place a sealed vial of the MTP working solution in an oven at 60°C.
-
Photolytic Stress: Place a quartz vial of the MTP working solution in a photostability chamber.
5. Sampling and Analysis:
-
Incubate all stressed samples for a defined period (e.g., 24 or 48 hours).
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the aliquot and derivatize with DNPH solution according to a validated procedure for aldehyde analysis.[11]
-
Analyze the derivatized sample by HPLC-UV. Monitor the decrease in the peak area of the MTP-DNPH derivative and the appearance of new peaks.
Visualizations
Caption: Experimental workflow for a forced degradation study of MTP.
References
- 1. Methional - Wikipedia [en.wikipedia.org]
- 2. Methional | C4H8OS | CID 18635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Food safety and quality: details [fao.org]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. This compound | 3268-49-3 | Benchchem [benchchem.com]
- 6. This compound 96 3268-49-3 [sigmaaldrich.com]
- 7. This compound CAS#: 3268-49-3 [m.chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. mdpi.com [mdpi.com]
Preventing polymerization of 3-(Methylthio)propionaldehyde during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 3-(Methylthio)propionaldehyde (MTP) during storage and use.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MTP) and why is it prone to polymerization?
A1: this compound, also known as methional, is a reactive aldehyde containing a sulfur atom. Like many aldehydes, its carbonyl group is susceptible to nucleophilic attack, which can lead to self-condensation reactions and the formation of polymer chains. This process can be initiated by factors such as heat, light, air (oxygen), and the presence of acidic or basic impurities.
Q2: How can I tell if my this compound has polymerized?
A2: Visual inspection can often reveal polymerization. Signs include an increase in viscosity, the formation of a viscous liquid or a solid precipitate, and a noticeable decrease in the compound's characteristic odor. In some instances, the liquid may also appear cloudy or opaque.
Q3: What are the optimal storage conditions to prevent the polymerization of this compound?
A3: To minimize polymerization, it is crucial to store MTP under controlled conditions. The recommended storage conditions are summarized in the table below. Storing the compound under an inert atmosphere, such as nitrogen or argon, is critical as it is sensitive to air.[1][2][3]
Q4: Are there any chemical inhibitors that can be added to prevent the polymerization of this compound?
A4: Yes, polymerization inhibitors can be added to prolong the shelf-life of MTP. While specific inhibitors for MTP are not extensively documented, common inhibitors for aldehydes include phenolic compounds like hydroquinone (B1673460) (HQ) and butylated hydroxytoluene (BHT). These compounds work by scavenging free radicals that can initiate polymerization. For aldehydes in alcohol solutions, hydroxylamine (B1172632) derivatives have also been shown to be effective.[3]
Q5: My sample of this compound has already polymerized. Can it be reversed?
A5: In some cases, depolymerization can be achieved by heating the polymerized material. This process, often referred to as "cracking," can break the polymer chains and regenerate the monomeric aldehyde. However, this should be done with caution and the regenerated MTP should be immediately stabilized with an inhibitor and stored under appropriate conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Sample has become viscous or has solidified | Polymerization has occurred due to improper storage (e.g., exposure to heat, light, or air) or prolonged storage time. | - Consider depolymerization if the material is needed urgently (see Experimental Protocols).- For future prevention, strictly adhere to recommended storage conditions (see Data Presentation).- Purchase smaller quantities more frequently to avoid long-term storage. |
| Inconsistent experimental results | The purity of the this compound may be compromised due to partial polymerization. | - Use a fresh, unopened bottle of the reagent.- If a fresh bottle is unavailable, purify the aldehyde by distillation before use.- Add a polymerization inhibitor if it is compatible with your reaction chemistry. |
| Formation of an insoluble precipitate during a reaction | Polymerization of the aldehyde is being catalyzed by the reaction conditions (e.g., acidic or basic reagents). | - Ensure the reaction is conducted under a strictly inert atmosphere.- Purify all reagents and solvents to remove any acidic or basic impurities.- Consider adding the aldehyde slowly to the reaction mixture to maintain a low concentration. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | 2-8°C[1][4][5] | Reduces the rate of chemical reactions, including polymerization. |
| Atmosphere | Inert gas (Nitrogen or Argon)[1][2][3] | Prevents oxidation and air-induced polymerization. MTP is air-sensitive.[6] |
| Container | Tightly sealed, amber glass bottle | Protects from light and moisture, which can initiate polymerization. |
| Inhibitor | Consider adding 100-200 ppm of BHT or Hydroquinone | Scavenges free radicals to inhibit polymerization pathways. |
Experimental Protocols
Protocol 1: Addition of a Polymerization Inhibitor
Objective: To add a polymerization inhibitor to this compound for enhanced stability during storage.
Materials:
-
This compound
-
Butylated hydroxytoluene (BHT) or Hydroquinone
-
A suitable solvent (e.g., ethanol (B145695), if compatible with future applications)
-
Inert gas (Nitrogen or Argon)
-
Glassware (e.g., round-bottom flask, graduated cylinder)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of the inhibitor. For example, dissolve 100 mg of BHT in 10 mL of ethanol to create a 1% (w/v) solution.
-
In a clean, dry round-bottom flask under a gentle stream of inert gas, add the desired volume of this compound.
-
With gentle stirring, add the calculated volume of the inhibitor stock solution to achieve the target concentration (e.g., 100-200 ppm). For example, to achieve a 100 ppm concentration in 100 g of MTP, add 1 mL of the 1% BHT stock solution.
-
Continue to stir for 15-20 minutes to ensure homogeneity.
-
Transfer the stabilized this compound to a clean, dry, and appropriately labeled amber glass bottle.
-
Flush the headspace of the bottle with inert gas before tightly sealing the cap.
-
Store the stabilized aldehyde at 2-8°C.
Protocol 2: Monitoring Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of this compound and detect the presence of polymers or degradation products.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., dichloromethane (B109758) or ethyl acetate)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)
-
Autosampler vials with septa
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 µL in 1 mL).
-
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 35-350.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum (molecular ion at m/z 104).
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity as the percentage of the area of the MTP peak relative to the total area of all peaks.
-
Look for broader, later-eluting peaks that may indicate the presence of oligomers or polymers.
-
Protocol 3: General Procedure for Depolymerization
Objective: To regenerate monomeric this compound from its polymer.
Materials:
-
Polymerized this compound
-
Distillation apparatus
-
Heating mantle
-
Vacuum source (optional)
-
Inert gas supply
-
Receiving flask cooled in an ice bath
-
Polymerization inhibitor (e.g., BHT)
Procedure:
-
Set up the distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Place the polymerized this compound in the distillation flask.
-
Add a small amount of a polymerization inhibitor (e.g., a few crystals of BHT) to the receiving flask.
-
Flush the entire system with an inert gas.
-
Gently heat the distillation flask. The polymer should start to "crack" and revert to the monomer, which will then distill.
-
Collect the distilled this compound in the cooled receiving flask.
-
Once the distillation is complete, immediately transfer the purified monomer to a suitable storage container under an inert atmosphere.
-
Store the recovered MTP at 2-8°C.
Mandatory Visualizations
Caption: Factors contributing to MTP polymerization and preventative measures.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents [patents.google.com]
- 4. US20140330053A1 - Hydroquinone Compounds for Inhibiting Monomer Polymerization - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of GC-MS Parameters for Methional Detection
Welcome to the technical support center for the analysis of methional using Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental parameters and resolve common issues encountered during methional detection.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting GC-MS parameters for methional analysis?
A1: For routine analysis of methional, you can use the following parameters as a starting point. However, optimization may be required based on your specific instrument and sample matrix.
GC Parameters:
-
Injector Temperature: 250 °C[1]
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.[1]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.[1]
-
Injection Mode: Splitless injection is often preferred for trace analysis to enhance sensitivity.[2][3]
MS Parameters:
-
Ion Source Temperature: 230 °C[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range: m/z 35-350[1]
Q2: How should I prepare my samples for methional analysis by GC-MS?
A2: Proper sample preparation is crucial for accurate and reproducible results. Methional is a volatile compound, so care must be taken to prevent its loss during preparation.
-
Liquid Samples: Dilute your sample in a low-boiling-point, volatile organic solvent such as hexane, dichloromethane, or methanol (B129727).[4][5][6] A starting concentration of approximately 1 mg/mL is often recommended, which can be further diluted as needed.[5]
-
Solid or Complex Matrix Samples: For samples where the matrix can interfere with the analysis, such as food or biological samples, headspace analysis is a suitable technique.[2][4] This involves heating the sample in a sealed vial to allow volatile compounds like methional to diffuse into the headspace, which is then injected into the GC-MS.
-
Internal Standard: It is highly recommended to use an internal standard for accurate quantification. The internal standard should be added to all calibration standards and samples at a constant concentration.[1]
Q3: What type of GC column is best for analyzing methional and other volatile sulfur compounds?
A3: Due to the reactive nature of sulfur compounds, it is essential to use a highly inert GC column to ensure good peak shape and prevent analyte loss.
-
Inert Columns: Columns specifically designed for sulfur analysis, such as the Agilent J&W Select Low Sulfur column, are recommended as they provide high inertness and minimize interactions with active sulfur compounds.[7][8]
-
Stationary Phase: A non-polar or intermediate-polar stationary phase is generally suitable for methional analysis. Thick-film columns can improve the retention of volatile compounds.[9][10]
-
PLOT Columns: Porous Layer Open Tubular (PLOT) columns can also be effective for separating volatile sulfur compounds due to their unique selectivity.[10][11]
Q4: What are the characteristic mass fragments of methional in EI-MS?
A4: The electron ionization (EI) mass spectrum of methional provides a unique fragmentation pattern that is crucial for its identification. The molecular ion and key fragment ions are summarized in the table below.[12]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 104 | 25 | [M]⁺ (Molecular Ion) |
| 75 | 8 | [M - CHO]⁺ |
| 61 | 100 | [CH₃SCH₂CH₂]⁺ |
| 48 | 20 | [CH₃S]⁺ |
| 47 | 35 | [CH₂S]⁺ |
| 45 | 18 | [CHS]⁺ |
| 29 | 15 | [CHO]⁺ |
Data sourced from the NIST Mass Spectrometry Data Center.[12]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My methional peak is showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for active compounds like methional is often due to interactions with active sites in the GC system.
-
Active Sites in the Inlet: The injector liner can be a source of activity. Ensure you are using a deactivated liner and consider replacing it if it has been used for many injections, especially with dirty samples.[13][14]
-
Column Contamination: The front end of the column can become contaminated over time. Try trimming a small portion (e.g., 0.5 meters) from the inlet side of the column.[14]
-
Improper Column Installation: Ensure the column is installed correctly in the injector and detector, with no dead volume.[15]
-
Column Activity: If the column itself has become active, conditioning it at a high temperature (without exceeding its maximum limit) may help. If the problem persists, the column may need to be replaced.[13]
-
Issue 2: Low or No Signal (Poor Sensitivity)
-
Question: I am not seeing a peak for methional, or the signal is very weak, even with a standard solution. What should I check?
-
Answer: Low or no signal can be caused by a variety of factors, from sample preparation to instrument issues.
-
Sample Volatility: Ensure your sample is volatile enough for GC analysis and that the injector temperature is sufficient to vaporize the sample.[4]
-
Leaks: Check for leaks in the system, particularly at the injector septum and column connections. An electronic leak detector is recommended for this.[16] A leak can reduce the amount of sample transferred to the column.[15]
-
Syringe Issues: The autosampler syringe may be clogged or not drawing the sample correctly. Check the syringe and perform a manual injection if necessary.
-
MS Tuning: Ensure the mass spectrometer is tuned correctly. An out-of-date tune can lead to poor sensitivity. Most systems use a tuning compound like perfluorotributylamine (B110022) (PFTBA).[17]
-
Issue 3: Inconsistent Results (Poor Reproducibility)
-
Question: My peak areas for methional are not reproducible between injections. What could be the problem?
-
Answer: Poor reproducibility can often be traced back to the injection process or sample stability.
-
Autosampler Performance: Check the autosampler for proper operation. Ensure the injection volume is consistent.
-
Injector Discrimination: If your sample contains compounds with a wide range of boiling points, discrimination can occur in the injector. Using a liner with glass wool can help ensure uniform vaporization.[14]
-
Sample Evaporation: If samples are left in the autosampler for an extended period, the solvent may evaporate, leading to a change in concentration. Ensure vials are properly capped and sealed.[6]
-
Use of Internal Standard: An internal standard is crucial for correcting variations in injection volume and other systematic errors, thereby improving reproducibility.[1]
-
Experimental Protocols & Workflows
Protocol 1: Standard Preparation and GC-MS Analysis of Methional
-
Stock Solution Preparation: Accurately weigh a known amount of pure methional standard and dissolve it in a suitable volatile solvent (e.g., methanol or hexane) in a volumetric flask to create a stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to different known concentrations.
-
Internal Standard Addition: Add a constant amount of a suitable internal standard to each calibration standard and sample.
-
GC-MS Analysis:
-
Inject 1 µL of each standard and sample into the GC-MS system.
-
Use the recommended GC-MS parameters provided in the FAQs as a starting point.
-
Identify the peaks for methional and the internal standard based on their retention times and mass spectra.[1]
-
-
Calibration Curve: Create a calibration curve by plotting the ratio of the peak area of methional to the peak area of the internal standard against the concentration of methional for the calibration standards.[1]
-
Quantification: Calculate the concentration of methional in the samples using the calibration curve.[1]
Workflow for Methional Analysis
Caption: A typical workflow for the quantitative analysis of methional using GC-MS.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting for common GC-MS issues with methional.
References
- 1. benchchem.com [benchchem.com]
- 2. organomation.com [organomation.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 6. youtube.com [youtube.com]
- 7. agilent.com [agilent.com]
- 8. selectscience.net [selectscience.net]
- 9. fishersci.ca [fishersci.ca]
- 10. Restek - Blog [restek.com]
- 11. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. books.rsc.org [books.rsc.org]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. chromatographyonline.com [chromatographyonline.com]
Overcoming matrix effects in the analysis of 3-(Methylthio)propionaldehyde
Welcome to the technical support center for the analysis of 3-(Methylthio)propionaldehyde (3-MTP), also known as methional. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to matrix effects during the quantification of 3-MTP in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of 3-MTP?
A1: Matrix effects are the alteration of an analyte's signal response due to the presence of other components in the sample matrix.[1] For 3-MTP, a volatile sulfur compound, these effects are particularly prominent in complex matrices like food, beverages, and biological fluids. Matrix components can either enhance or suppress the signal, leading to inaccurate quantification.[1][2]
-
In Gas Chromatography-Mass Spectrometry (GC-MS): A common phenomenon is "matrix-induced signal enhancement."[1][2][3] Co-extracted matrix components can coat active sites in the GC inlet and column, preventing the thermal degradation or adsorption of 3-MTP.[2][3][4] This leads to a stronger signal compared to a pure standard in solvent, resulting in an overestimation of the 3-MTP concentration.
-
In Liquid Chromatography-Mass Spectrometry (LC-MS): The primary concern is "ion suppression" in the electrospray ionization (ESI) source.[2][5] Co-eluting matrix components can compete with 3-MTP for ionization, reducing the efficiency of ion formation and leading to a weaker signal and underestimation of the concentration.[5]
Q2: I am observing poor reproducibility and inaccurate quantification for 3-MTP in my food samples. What are the likely causes and solutions?
A2: Poor reproducibility and inaccurate quantification are classic symptoms of uncompensated matrix effects. The complexity of food matrices necessitates robust sample preparation and calibration strategies.
Troubleshooting Steps:
-
Evaluate Your Sample Preparation: Inadequate cleanup can leave behind significant matrix components. For 3-MTP analysis in food, techniques like Headspace Solid-Phase Microextraction (HS-SPME) and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) are highly effective.[6]
-
Assess Your Calibration Method: External calibration using standards in a pure solvent is often insufficient for complex matrices. Consider the following approaches:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of 3-MTP. This helps to mimic the matrix effects seen in your samples.[7]
-
Internal Standard (IS) Calibration: Use an internal standard that is chemically similar to 3-MTP but does not occur naturally in the sample. The IS is added to both samples and standards to correct for variations in extraction and signal response.
-
Stable Isotope Dilution Analysis (SIDA): This is the gold standard for overcoming matrix effects.[8][9][10] A known amount of a stable isotope-labeled version of 3-MTP (e.g., 3-(methyl-d3-thio)propionaldehyde) is added to the sample at the beginning of the workflow.[8][10] Since the labeled and unlabeled analytes have nearly identical chemical and physical properties, they are affected by the matrix in the same way, providing highly accurate quantification.[8][9]
-
Q3: Which sample preparation technique is best for analyzing 3-MTP in a complex matrix?
A3: The choice of sample preparation technique depends on the specific matrix, the required sensitivity, and available instrumentation. Here is a comparison of common methods:
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Headspace Solid-Phase Microextraction (HS-SPME) | A coated fiber is exposed to the headspace above the sample to adsorb volatile analytes like 3-MTP. The fiber is then desorbed in the GC inlet.[6][11] | Solvent-free, simple, sensitive, and can be automated.[6] | Fiber lifetime can be limited; matrix components can affect extraction efficiency.[12] | Volatile analysis in beverages, solid foods, and biological fluids.[13] |
| QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | A two-step process involving an initial extraction with a solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step.[14][15][16] | High throughput, low solvent consumption, and effective for a wide range of analytes.[14] | Requires careful selection of dSPE sorbents to remove interferences without losing the analyte. | Multi-residue analysis in fruits, vegetables, and other food products.[14] |
| Liquid-Liquid Extraction (LLE) | Partitioning of 3-MTP between the aqueous sample and an immiscible organic solvent. | Simple and inexpensive. | Can be labor-intensive, require large volumes of organic solvents, and may have lower analyte recovery. | Initial cleanup for highly complex or aqueous samples. |
| Solid-Phase Extraction (SPE) | The sample is passed through a cartridge containing a solid sorbent that retains either the analyte or the interferences. | High selectivity, good concentration factor, and can be automated. | Method development can be time-consuming; cartridges can be costly. | Targeted cleanup and concentration from liquid samples. |
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the analysis of 3-MTP.
Caption: A troubleshooting workflow for inaccurate 3-MTP quantification.
Experimental Protocols
Protocol 1: Analysis of 3-MTP in Fruit Juice using HS-SPME-GC-MS
This protocol outlines a headspace solid-phase microextraction method coupled with gas chromatography-mass spectrometry for the determination of 3-MTP in a liquid matrix.
Caption: Workflow for 3-MTP analysis in fruit juice using HS-SPME-GC-MS.
Methodology:
-
Sample Preparation: Place 5 mL of the fruit juice sample into a 20 mL headspace vial. Add 1.5 g of sodium chloride (NaCl) to increase the volatility of 3-MTP. Spike the sample with an appropriate internal standard.
-
Equilibration: Seal the vial and place it in a heated agitator. Equilibrate the sample at 60°C for 15 minutes to allow 3-MTP to partition into the headspace.
-
HS-SPME Extraction: Introduce a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber into the headspace of the vial. Extract for 30 minutes at 60°C.
-
GC-MS Analysis: Immediately after extraction, insert the SPME fiber into the GC inlet heated to 250°C for 5 minutes to desorb the analytes. Use a suitable GC column (e.g., DB-WAX) and a temperature program to separate 3-MTP from other volatile compounds. The mass spectrometer should be operated in selected ion monitoring (SIM) mode for optimal sensitivity and selectivity.
Protocol 2: Analysis of 3-MTP in Leafy Greens using QuEChERS-GC-MS
This protocol details a QuEChERS (AOAC 2007.01 Official Method) approach for the extraction and cleanup of 3-MTP from a solid, high-moisture matrix.
Caption: Workflow for 3-MTP analysis in leafy greens using QuEChERS-GC-MS.
Methodology:
-
Homogenization: Homogenize a representative sample of the leafy greens.
-
Extraction: Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube. Add an internal standard. Add 15 mL of acetonitrile containing 1% acetic acid. Add the QuEChERS extraction salts (e.g., 6 g anhydrous magnesium sulfate, 1.5 g anhydrous sodium acetate). Shake vigorously for 1 minute.
-
First Centrifugation: Centrifuge the tube for 5 minutes at a speed sufficient to separate the layers.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. PSA removes organic acids and other polar interferences.
-
Second Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge for 5 minutes.
-
Analysis: Carefully transfer the final cleaned extract into an autosampler vial for GC-MS analysis.
By following these guidelines and protocols, researchers can effectively overcome the challenges posed by matrix effects in the analysis of this compound, leading to more accurate and reliable results.
References
- 1. waters.com [waters.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. Isotope dilution - Wikipedia [en.wikipedia.org]
- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cms.mz-at.de [cms.mz-at.de]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Purification of 3-(Methylthio)propionaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of synthesized 3-(Methylthio)propionaldehyde. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthesized this compound?
A1: The primary methods for purifying this compound are vacuum distillation, column chromatography, and chemical purification via the formation of a bisulfite adduct. The choice of method depends on the nature of the impurities, the required final purity, and the scale of the reaction.
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities include unreacted starting materials (acrolein and methanethiol), the corresponding carboxylic acid (3-(methylthio)propanoic acid) due to oxidation, and higher-boiling by-products or polymers formed during the synthesis.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be effectively assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS will help identify and quantify volatile impurities, while ¹H NMR can provide a clear spectrum of the aldehyde and detect the presence of major impurities. Commercial suppliers often provide purity data determined by GC or qNMR.[1]
Q4: Is this compound sensitive to air or heat?
A4: Yes, aldehydes, in general, are susceptible to oxidation to carboxylic acids upon exposure to air. It is recommended to handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) and at cool temperatures (2-8°C) to minimize degradation.[2] While it can be purified by distillation, prolonged exposure to high temperatures should be avoided to prevent polymerization or decomposition.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the expected outcomes for the different purification techniques for this compound. The quantitative data is based on typical results observed for the purification of aldehydes.
| Purification Technique | Expected Purity | Typical Yield | Advantages | Disadvantages |
| Vacuum Distillation | >95% | 60-80% | Effective for removing non-volatile impurities and compounds with significantly different boiling points. Scalable for larger quantities. | May not effectively separate impurities with boiling points close to the product. Potential for thermal degradation if not controlled properly. |
| Column Chromatography | >98% | 50-70% | High resolution for separating closely related impurities, including isomers and oxidation by-products. | Can be time-consuming and requires larger volumes of solvent. Potential for sample degradation on acidic silica (B1680970) gel. |
| Bisulfite Adduct Formation | >99% | 40-60% | Highly selective for aldehydes, effectively removing non-aldehyde impurities. The adduct can serve as a stable intermediate.[3] | Involves additional reaction and regeneration steps, which can lower the overall yield. Not all aldehydes form adducts efficiently. |
Experimental Protocols
Vacuum Distillation
This method is suitable for removing non-volatile impurities and separating compounds with different boiling points.
Apparatus Setup:
-
A round-bottom flask equipped with a magnetic stir bar or boiling chips.
-
A short-path distillation head with a thermometer.
-
A condenser.
-
A receiving flask.
-
A vacuum pump with a pressure gauge and a cold trap.
Protocol:
-
Place the crude this compound into the round-bottom flask.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Begin stirring and gradually apply vacuum.
-
Once the desired pressure is reached (e.g., ~14 mmHg), slowly heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound (approximately 61°C at 14.3 mmHg).
-
Monitor the temperature closely; a stable boiling point indicates the collection of a pure fraction.
-
After collecting the main fraction, stop the heating, and allow the apparatus to cool before slowly releasing the vacuum.
-
Analyze the purity of the collected fraction using GC-MS or NMR.
Column Chromatography
This technique is ideal for achieving high purity by separating the aldehyde from closely related impurities.
Materials:
-
Glass chromatography column.
-
Silica gel (standard or deactivated).
-
Eluent: A non-polar/polar solvent mixture (e.g., Hexane/Ethyl Acetate or Hexane/Diethyl Ether).
-
Triethylamine (B128534) (for deactivation of silica gel, if needed).
-
Collection tubes.
-
TLC plates and developing chamber.
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent. To minimize potential aldehyde degradation, silica gel can be deactivated by pre-treating with a solvent mixture containing a small amount of triethylamine (e.g., 1%).
-
Column Packing: Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the solvent system, starting with a low polarity and gradually increasing it if necessary.
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the fractions by TLC to identify those containing the purified aldehyde.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Assess the purity of the final product by GC-MS or NMR.
Purification via Bisulfite Adduct Formation
This chemical purification method is highly selective for aldehydes.
Materials:
-
Saturated sodium bisulfite (NaHSO₃) solution (freshly prepared).
-
Water-miscible solvent (e.g., methanol, THF).
-
Immiscible organic solvent (e.g., diethyl ether, hexanes).
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M).
-
Separatory funnel.
Protocol:
-
Adduct Formation: Dissolve the crude this compound in a water-miscible solvent. Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake the mixture vigorously. The bisulfite adduct may precipitate as a solid or remain dissolved in the aqueous phase.[4][5]
-
Extraction of Impurities: Add an immiscible organic solvent and water to the mixture in a separatory funnel. Shake and separate the layers. The non-aldehyde impurities will remain in the organic layer.
-
Isolation of Adduct: If the adduct is in the aqueous layer, separate and collect this layer. If it precipitated, filter the solid adduct.
-
Regeneration of Aldehyde: To regenerate the aldehyde, add an organic solvent to the isolated adduct (either the aqueous layer or the filtered solid) and basify with NaOH solution until the pH is strongly basic (pH > 12).[4]
-
Extraction of Pure Aldehyde: Shake the mixture to extract the regenerated aldehyde into the organic layer. Separate the layers and wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Troubleshooting Guides
Vacuum Distillation Troubleshooting
| Issue | Potential Cause(s) | Solution(s) |
| Bumping or Unstable Boiling | - Uneven heating.- Insufficient nucleation sites. | - Use a magnetic stir bar or fresh boiling chips.- Ensure the heating mantle fits the flask well for even heat distribution. |
| Product Degradation (Darkening) | - Overheating.- Presence of oxygen. | - Ensure a good vacuum to lower the boiling point.- Use a well-controlled heating source.- Purge the apparatus with an inert gas before applying vacuum. |
| Poor Separation | - Impurities with close boiling points.- Inefficient distillation column. | - Use a fractionating column for better separation.- Consider a different purification method like column chromatography. |
Column Chromatography Troubleshooting
| Issue | Potential Cause(s) | Solution(s) |
| Tailing of the Aldehyde Spot on TLC | - Aldehyde interacting too strongly with the acidic silica gel. | - Deactivate the silica gel with triethylamine.- Use a less polar eluent system. |
| Product Degradation on the Column | - Aldehyde is sensitive to the acidic nature of silica gel. | - Use deactivated silica gel or an alternative stationary phase like alumina.- Perform the chromatography quickly. |
| Co-elution of Impurities | - Inappropriate solvent system. | - Optimize the eluent system by testing different solvent ratios with TLC.- Use a longer column for better separation. |
Bisulfite Adduct Formation Troubleshooting
| Issue | Potential Cause(s) | Solution(s) |
| Low Yield of Adduct | - Adduct is soluble in the reaction mixture.- Incomplete reaction. | - If the adduct is water-soluble, proceed with liquid-liquid extraction to isolate it in the aqueous phase instead of filtration.- Ensure the sodium bisulfite solution is fresh and saturated. |
| Aldehyde Not Regenerating from Adduct | - Insufficient base added.- Aldehyde is base-sensitive. | - Ensure the pH is strongly basic (pH > 12) for complete regeneration.- For base-sensitive aldehydes, minimize exposure time to the base by performing a rapid extraction immediately after basification. |
| Emulsion Formation During Extraction | - High concentration of salts or impurities. | - Add brine (saturated NaCl solution) to help break the emulsion.- Filter the mixture through a pad of celite. |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A logical workflow for troubleshooting low purity issues.
References
- 1. This compound, High-Purity Analytical Reference Material at an Affordable Price [nacchemical.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Workup [chem.rochester.edu]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Common interferences in the quantification of methional
Welcome to the technical support center for the quantification of methional. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the analysis of this important sulfur-containing aldehyde.
Frequently Asked Questions (FAQs)
Q1: What is methional and why is its quantification important?
Methional (3-(methylthio)propanal) is a volatile organic compound that is a key aroma component in many foods and beverages, contributing to savory, potato-like, and brothy flavors. It is formed from the Strecker degradation of the amino acid methionine.[1][2] Accurate quantification of methional is crucial in the food and beverage industry for quality control, flavor profiling, and shelf-life studies, as its concentration can change during processing and storage.[3] In other fields, it may be studied as a biomarker or a product of specific biochemical pathways.
Q2: What are the most common analytical techniques for methional quantification?
The most prevalent techniques for methional quantification are Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or a Flame Photometric Detector (FPD).[4][5] GC-MS is often preferred for its high selectivity and sensitivity. For complex matrices, headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique, often combined with on-fiber derivatization to improve the volatility and chromatographic behavior of methional.[5][6] Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) can also be used, particularly for analyzing less volatile precursors or degradation products of methional.
Q3: What are the primary challenges in the quantification of methional?
The main challenges in quantifying methional include:
-
Volatility and Thermal Instability: Methional is volatile, which can lead to losses during sample preparation and storage. It can also be thermally labile, potentially degrading in a hot GC injection port.
-
Matrix Interferences: Complex sample matrices, such as those found in food and biological samples, can contain numerous compounds that interfere with the analysis.[7]
-
Low Concentrations: Methional is often present at trace levels, requiring highly sensitive analytical methods.
-
Reactivity: As an aldehyde, methional can be reactive and susceptible to oxidation.
Troubleshooting Guides
This section provides solutions to common problems encountered during methional quantification.
Issue 1: Poor Peak Shape or Low Signal Intensity in GC-MS Analysis
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Analyte Degradation | Methional can degrade at high temperatures. Lower the injector temperature. Ensure the GC liner is clean and deactivated. |
| Active Sites in the GC System | Active sites in the injector, column, or detector can cause peak tailing and signal loss. Use a deactivated liner and a high-quality, low-bleed GC column. Condition the column according to the manufacturer's instructions. |
| Suboptimal Derivatization | If using on-fiber derivatization with an agent like PFBHA, ensure the reaction conditions (time, temperature) are optimized.[6] Check the integrity of the derivatizing agent. |
| Matrix Effects | Co-eluting matrix components can suppress the ionization of methional in the MS source. Improve sample cleanup using techniques like Solid Phase Extraction (SPE) or optimize the SPME fiber and extraction conditions to enhance selectivity. |
Issue 2: Inaccurate or Non-Reproducible Quantification
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Sample Heterogeneity | Ensure the sample is thoroughly homogenized before extraction to obtain a representative aliquot. |
| Inconsistent Sample Preparation | Standardize all sample preparation steps, including extraction times, temperatures, and volumes. The use of an autosampler for SPME can improve reproducibility.[6] |
| Matrix-Induced Signal Suppression or Enhancement (LC-MS/MS) | The presence of co-eluting compounds can alter the ionization efficiency of methional.[7] Develop matrix-matched calibration curves for quantification.[7] The use of a stable isotope-labeled internal standard for methional is highly recommended to compensate for matrix effects. |
| Analyte Instability During Storage | Methional can degrade or be lost from samples over time. Analyze samples as quickly as possible after collection. Store samples at low temperatures (e.g., -80°C) in tightly sealed containers. |
Issue 3: Suspected Co-elution or Isobaric Interference
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Co-eluting Strecker Aldehydes | Other Strecker aldehydes, such as 2-methylbutanal and 3-methylbutanal, may have similar retention times to methional depending on the GC column and conditions.[4] Optimize the GC temperature program to improve separation. Use a column with a different stationary phase for better selectivity. |
| Isobaric Interferences | Other compounds in the matrix may have the same nominal mass as methional or produce fragment ions with the same mass-to-charge ratio.[8] Utilize high-resolution mass spectrometry (HRMS) to differentiate between methional and isobaric interferences based on their exact masses. For tandem MS, select specific and unique precursor-product ion transitions for methional. |
| Matrix Components with Similar Fragments | Complex matrices can contain compounds that produce fragment ions that are identical to those of methional. Enhance sample cleanup procedures to remove these interfering compounds. Confirm the identity of the methional peak by comparing the full mass spectrum and retention time to that of a pure standard. |
Potential Interferences in Methional Quantification
The following table summarizes potential interfering compounds and their sources.
| Interfering Compound/Class | Source/Matrix | Potential for Interference | Mitigation Strategy |
| Other Strecker Aldehydes (e.g., 2-methylbutanal, 3-methylbutanal, phenylacetaldehyde) | Foods and beverages (e.g., beer, bread, coffee) | Co-elution in GC, similar chemical properties.[4] | High-resolution GC, optimization of temperature program, use of selective MS/MS transitions. |
| Sulfur-containing compounds (e.g., dimethyl disulfide, dimethyl trisulfide) | Foods and beverages, biological samples | Co-elution, potential for similar fragmentation patterns in MS. | High-resolution GC, specific MS/MS transitions. |
| Furfural and related compounds | Thermally processed foods | Can be present at high concentrations and may co-elute. | Optimized chromatography, selective extraction methods. |
| Matrix Components (e.g., lipids, proteins, carbohydrates) | Food matrices, biological fluids | Ion suppression or enhancement in MS, column fouling.[7] | Effective sample cleanup (e.g., SPE, QuEChERS), use of matrix-matched standards, stable isotope-labeled internal standards. |
Experimental Protocols
Protocol 1: Quantification of Methional in Beer by HS-SPME-GC-MS with On-Fiber Derivatization
This protocol is adapted from methodologies for analyzing aldehydes in beer.[4][6]
1. Sample Preparation and HS-SPME
-
Degas the beer sample by gentle stirring or sonication.
-
Place a 5-10 mL aliquot of the degassed beer into a 20 mL headspace vial.
-
Add a known amount of a suitable internal standard (e.g., deuterated methional).
-
Add NaCl to saturate the solution and enhance the partitioning of volatiles into the headspace.
-
Expose a SPME fiber coated with a suitable phase (e.g., DVB/CAR/PDMS) to the headspace of the sample.
-
For on-fiber derivatization, the SPME fiber can be pre-loaded with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).
-
Incubate the vial at a controlled temperature (e.g., 50-60°C) with agitation for a defined period (e.g., 30-60 minutes) to allow for extraction and derivatization.
2. GC-MS Analysis
-
GC System: Agilent 6890 or similar.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 min.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 min.
-
-
MS System: Agilent 5975 or similar single quadrupole or tandem quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: For initial identification, scan from m/z 35 to 350.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantification, monitor specific ions for methional and its derivative. For the PFBHA derivative of methional, characteristic ions would be selected. For underivatized methional, characteristic ions include m/z 104 (molecular ion), 75, and 61.
-
3. Quantification
-
Construct a calibration curve using standards of methional prepared in a similar matrix (e.g., a model beer solution) and subjected to the same HS-SPME and derivatization procedure.
-
Calculate the concentration of methional in the samples based on the peak area ratio of the analyte to the internal standard.
Visualizations
Caption: Workflow for methional quantification by HS-SPME-GC-MS.
Caption: Troubleshooting logic for methional quantification issues.
References
- 1. Enhancement of the primary flavor compound methional in potato by increasing the level of soluble methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Further insights into the role of methional and phenylacetaldehyde in lager beer flavor stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC Analyses — Malting and Brewing Technology and Analysis [iiw.kuleuven.be]
- 5. scielo.br [scielo.br]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 3-(Methylthio)propionaldehyde Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to improve the yield and efficiency of 3-(Methylthio)propionaldehyde synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is primarily produced via the Michael addition of methanethiol (B179389) to acrolein.[1]
Q1: Why is my yield of this compound consistently low?
Low yields can stem from several factors:
-
Suboptimal Catalyst: The reaction is typically base-catalyzed.[1] Weak bases like pyridine (B92270) or triethylamine (B128534) are commonly used.[1] Ensure the catalyst is active and used in the correct concentration. The choice of catalyst can significantly impact reaction rate and yield.
-
Acrolein Polymerization: Acrolein is highly reactive and prone to polymerization, a significant side reaction that consumes the starting material.[2] This is often exacerbated by high temperatures or the presence of impurities.
-
Incorrect Stoichiometry: An improper molar ratio of methanethiol to acrolein can lead to incomplete conversion. A slight excess of methanethiol is sometimes used to ensure full consumption of the highly reactive acrolein.
-
Reaction Temperature: The reaction is exothermic. Poor temperature control can lead to increased side reactions, particularly the polymerization of acrolein. Maintaining the recommended temperature range is crucial for maximizing yield.
Q2: My reaction mixture is turning dark and viscous. What is happening and how can I prevent it?
This is a classic sign of acrolein polymerization. Acrolein's conjugated system makes it susceptible to self-addition reactions, forming long-chain polymers.[2]
-
Prevention Strategies:
-
Temperature Control: Maintain a low and consistent reaction temperature. A continuous process where heat is actively removed can prevent temperature spikes that initiate polymerization.[3]
-
Inhibitors: Introduce a polymerization inhibitor, such as hydroquinone, into the acrolein feed.
-
Purity of Reactants: Ensure that the acrolein used is free from impurities that could catalyze polymerization.
-
Controlled Addition: Add acrolein to the reaction mixture containing methanethiol and the catalyst gradually. This keeps the instantaneous concentration of free acrolein low, minimizing self-reaction.
-
Q3: What are the common side products and how can I minimize them?
Besides acrolein polymers, other side products can form:
-
Dimethyl Disulfide: This can form from the oxidation of methanethiol. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
Over-addition Products: While less common, further reactions with the product can occur under harsh conditions.
-
Minimization: Careful control of reaction parameters (temperature, pressure, catalyst, stoichiometry) is the primary method for minimizing all side products. A continuous process often provides better control over these parameters than a batch process.[3]
Q4: How can I effectively purify the final product?
Purification of this compound typically involves distillation.
-
Vacuum Distillation: The product has a boiling point of 165-166 °C. To prevent thermal degradation and polymerization at this temperature, vacuum distillation is the preferred method.
-
Fractional Distillation: To separate the product from unreacted starting materials and lower-boiling impurities, fractional distillation under vacuum is recommended.
-
Washing: A preliminary wash of the crude product with a dilute aqueous solution can help remove water-soluble impurities and catalyst residues before distillation.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthesis route for this compound?
The most common industrial synthesis is the base-catalyzed Michael addition of methyl mercaptan (methanethiol) to acrolein.[1] In this reaction, the nucleophilic sulfur of methanethiol attacks the β-carbon of the α,β-unsaturated aldehyde, acrolein.[1]
Q2: What catalysts are effective for this synthesis?
The reaction is catalyzed by a base. Tertiary amines such as triethylamine or pyridine are frequently used.[1] The catalyst's role is to deprotonate the thiol, forming a more nucleophilic thiolate anion which then readily attacks the acrolein.[1]
Q3: What are the physical properties of this compound?
It is a colorless to pale yellow liquid with a powerful, diffusive onion and meat-like odor.[4] It is slightly soluble in water but soluble in alcohol.[5]
| Property | Value |
| CAS Number | 3268-49-3 |
| Molecular Formula | C₄H₈OS[4] |
| Molecular Weight | 104.17 g/mol |
| Boiling Point | 165-166 °C |
| Density | 1.043 g/mL at 25 °C |
| Refractive Index | n20/D 1.483 |
Q4: Are there any major safety concerns with the reactants?
Yes, both reactants require careful handling.
-
Acrolein: Is highly toxic, volatile, and flammable. It is a severe irritant to the eyes, skin, and respiratory system.[2] Due to its high reactivity, it can polymerize violently, especially when heated or in the presence of catalysts.[2]
-
Methanethiol (Methyl Mercaptan): Is a toxic and extremely flammable gas with a strong, unpleasant odor. It is typically handled as a liquefied gas under pressure.
All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Experimental Protocols
Standard Laboratory Batch Synthesis Protocol
This protocol describes a general procedure for the synthesis of this compound on a laboratory scale.
Materials:
-
Acrolein (freshly distilled, inhibitor-free)
-
Methanethiol (can be bubbled from a cylinder or used as a solution)
-
Triethylamine (catalyst)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Hydroquinone (optional, as an inhibitor)
-
Nitrogen gas supply
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, gas inlet, and a dropping funnel.
Procedure:
-
Setup: Assemble the reaction apparatus under a nitrogen atmosphere. The flask should be cooled in an ice-water bath.
-
Reagent Charging: Charge the flask with the anhydrous solvent and triethylamine (approx. 1-5 mol% relative to acrolein). If using, add a small amount of hydroquinone.
-
Methanethiol Addition: Cool the mixture to 0-5 °C. Slowly bubble a pre-weighed amount of methanethiol gas into the stirred solution or add a chilled solution of methanethiol in the same solvent.
-
Acrolein Addition: While maintaining the temperature between 0-10 °C, add acrolein dropwise from the dropping funnel to the reaction mixture over 1-2 hours. Critical: Maintain slow addition and efficient cooling to control the exothermic reaction and prevent acrolein polymerization.
-
Reaction: After the addition is complete, allow the mixture to stir at a low temperature (e.g., 10-15 °C) for an additional 2-4 hours to ensure the reaction goes to completion. Monitor the reaction progress using TLC or GC analysis.
-
Workup: Quench the reaction by washing the mixture with a small amount of cold, dilute hydrochloric acid to neutralize the triethylamine catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Visualizations
Synthesis Pathway and Side Reactions
The primary reaction is a Michael addition. The main competing side reaction is the polymerization of acrolein.
Caption: Reaction scheme for this compound synthesis.
Troubleshooting Workflow for Low Yield
This workflow guides the user through diagnosing the cause of a low product yield.
Caption: A logical workflow for troubleshooting low synthesis yield.
Influence of Parameters on Reaction Outcome
This diagram illustrates how key experimental parameters affect the desired outcome (yield and selectivity).
Caption: Key parameter effects on synthesis yield and side reactions.
References
Troubleshooting low recovery of methional during extraction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for issues encountered during the extraction of methional, a key volatile flavor compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low methional recovery during extraction?
Low recovery of methional is typically traced back to one or more of the following factors:
-
Analyte Instability: Methional is a thermally labile and photosensitive compound. It can easily degrade during extraction, especially under harsh conditions.
-
Suboptimal Extraction Method: The chosen method (e.g., LLE, SPE, SPME, SAFE) may not be optimized for a volatile, semi-polar compound like methional within a specific sample matrix.
-
Poor Phase Separation/Partitioning: In liquid-liquid extraction (LLE), incorrect solvent choice or pH can lead to methional remaining in the aqueous phase rather than partitioning into the organic solvent.
-
Matrix Effects: Complex sample matrices, such as high-fat or high-protein foods, can interfere with extraction efficiency by trapping the analyte or suppressing instrument signals.
-
Incomplete Elution or Desorption: In Solid Phase Extraction (SPE) or Solid Phase Microextraction (SPME), the elution solvent may not be strong enough, or the desorption parameters (time, temperature) may be insufficient to release all the bound methional.
Q2: How does the sample matrix affect methional extraction?
The sample matrix is a critical factor.
-
High-Fat Matrices (e.g., oils, fatty foods): Lipids can interfere with extraction by sequestering non-polar and semi-polar compounds like methional. This can lead to lower recovery. Techniques like Solvent-Assisted Flavor Evaporation (SAFE) are effective at separating volatile compounds from non-volatile lipids. For other methods, a preliminary defatting step using a non-polar solvent like n-hexane may be necessary.
-
High-Protein Matrices (e.g., meat, dairy): Proteins can bind to analytes, preventing their efficient extraction. Using a protein precipitation step (e.g., with acetonitrile (B52724) or methanol) or adjusting the pH to disrupt protein-analyte interactions can improve recovery. Alkaline extraction has also been shown to improve protein recovery from meat by-products, which could be adapted for analyte release.[1][2][3]
-
High-Carbohydrate Matrices (e.g., potato chips, cereals): These matrices can sometimes be less complex than high-fat or protein samples, but the thermal processing involved in their production can lead to the formation of other compounds that may interfere with analysis.
Q3: My methional recovery is inconsistent. What should I check first?
Inconsistent results often point to issues with process control.
-
Analyte Stability: Confirm that you are protecting your samples from light and excessive heat throughout the entire process. Methional is known to degrade in the presence of light.[4]
-
Standard and Sample Preparation: Ensure that stock solutions, standards, and internal standards are prepared accurately and are stable under your storage conditions.
-
pH Control: Verify the pH of your sample and buffers at each step. Small variations can significantly impact the extraction of pH-sensitive compounds.
-
Automation vs. Manual Steps: Manual extraction steps can introduce variability. If using an autosampler for SPME or other automated systems, check for issues like incorrect injection depth, carryover, or leaks.
Troubleshooting Specific Extraction Techniques
Low Recovery in Headspace Solid-Phase Microextraction (HS-SPME)
| Potential Cause | Recommended Solution |
| Incorrect Fiber Choice | The fiber coating is crucial. For a semi-polar compound like methional, a Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fiber is often effective due to its mixed-mode properties. |
| Suboptimal Extraction Temperature/Time | Optimize the incubation temperature and time. Higher temperatures increase volatility but can also promote degradation. Perform a time-course experiment (e.g., 15, 30, 45, 60 min) to find the equilibrium point without losing the analyte. |
| Matrix Effects (Salting Out) | Adding salt (e.g., NaCl) to the sample vial can increase the volatility of methional by decreasing its solubility in the aqueous phase, thereby improving its transfer to the headspace. |
| Inefficient Desorption | Ensure the GC inlet temperature is high enough and the desorption time is long enough to transfer all the methional from the fiber to the column. Check the manufacturer's recommendation for your specific fiber. |
Low Recovery in Solvent-Assisted Flavor Evaporation (SAFE) & Liquid-Liquid Extraction (LLE)
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Choice | The polarity of the extraction solvent must be matched to methional. Dichloromethane (B109758) and pentane (B18724) have been shown to be effective for extracting a broad range of odor-active compounds, including methional, from fatty matrices.[5] Methanol can also be used but may extract fewer non-polar compounds. |
| Analyte Degradation | Methional is unstable when exposed to light, decomposing into methanethiol (B179389) and acrolein, with methanethiol further oxidizing to dimethyl disulfide.[4] All extraction steps should be performed under low-light conditions (e.g., using amber glassware). |
| Incomplete Extraction | Increase the solvent-to-sample ratio or perform multiple sequential extractions (e.g., 3x with fresh solvent) and combine the extracts. Ensure thorough mixing (vortexing or shaking) to achieve partitioning equilibrium. |
| Loss During Concentration | After SAFE distillation or LLE, the extract is often concentrated. Significant loss of volatile methional can occur during this step. Use a gentle nitrogen stream and a Vigreux column for concentration, avoiding high temperatures.[6] |
| Emulsion Formation (LLE) | Emulsions at the solvent-aqueous interface can trap the analyte. To break emulsions, try adding salt, centrifuging the sample, or filtering through glass wool. |
Data Presentation: Comparison of Extraction Techniques
| Extraction Method | Principle | Advantages for Methional | Common Issues | Reported Recovery/Efficiency |
| HS-SPME | Adsorption of headspace volatiles onto a coated fiber. | Solvent-free, sensitive, easily automated, good for volatile analysis. | Fiber-to-fiber variability, matrix effects, requires optimization of time/temp. | SPME is effective for saturated aldehydes and ketones.[7] |
| SAFE | High-vacuum distillation of a solvent extract at low temperatures. | Excellent for thermally labile compounds, effectively removes non-volatile matrix components (fats, sugars). | Requires specialized glassware, potential analyte loss during concentration. | Considered the "gold standard" for flavor analysis; highly efficient for extracting sulfur compounds.[6][7] |
| LLE | Partitioning of analyte between two immiscible liquid phases. | Simple, low-cost equipment. | Can be labor-intensive, requires large solvent volumes, risk of emulsion formation. | Recovery is highly dependent on solvent choice and pH. For similar compounds in milk, recoveries of 78-103% have been achieved with optimized solvent systems (ACN:MeOH with ammonia).[8] |
Experimental Protocols
Protocol 1: HS-SPME-GC-MS for Methional in a Food Matrix
This protocol is a general guideline and should be optimized for your specific matrix and instrumentation.
-
Sample Preparation:
-
Weigh 1-5 g of the homogenized food sample into a 20 mL headspace vial.
-
Add a known amount of internal standard (e.g., deuterated methional or 2-methyl-3-furanthiol).
-
Add 5 mL of deionized water and 1-2 g of NaCl to the vial.
-
Immediately cap the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray, which is coupled to an agitator and heater.
-
Equilibrate the sample at a controlled temperature (e.g., 50-60°C) for 10-15 minutes with agitation.
-
Expose the SPME fiber (e.g., 2 cm DVB/CAR/PDMS) to the headspace of the vial for 30-60 minutes at the same temperature with continued agitation.
-
-
GC-MS Analysis:
-
After extraction, immediately transfer the fiber to the GC inlet for thermal desorption.
-
GC Inlet: 250°C, splitless mode for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 40°C (hold for 3 min), ramp at 5°C/min to 180°C, then ramp at 20°C/min to 250°C (hold for 5 min).
-
MS Conditions: Use electron ionization (EI) at 70 eV. Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Acquire data in scan mode (e.g., m/z 35-350) or Selected Ion Monitoring (SIM) mode for higher sensitivity, targeting characteristic ions of methional (e.g., m/z 104, 61, 48).
-
Protocol 2: Solvent-Assisted Flavor Evaporation (SAFE) for Methional
This protocol describes the general steps for isolating volatile compounds from a solvent extract.
-
Initial Solvent Extraction:
-
Homogenize the sample (e.g., 50 g) with a suitable solvent (e.g., 150 mL of dichloromethane or a pentane/diethyl ether mixture). For solid samples, grinding under liquid nitrogen can prevent volatile loss.[9]
-
Stir the mixture for 1-2 hours at room temperature, protected from light.
-
Filter the extract to remove solid residues.
-
Dry the extract over anhydrous sodium sulfate (B86663) to remove water.
-
-
SAFE Distillation:
-
Assemble the SAFE apparatus according to the manufacturer's instructions. Ensure all glass joints are properly sealed.
-
Establish a high vacuum (e.g., 10⁻⁴ to 10⁻⁵ mbar) using a turbomolecular pump.
-
Cool the receiving flasks with liquid nitrogen.
-
Heat the water bath for the distillation flask to 40-50°C.[6]
-
Slowly add the dried solvent extract from the dropping funnel into the distillation flask. The solvent and volatile compounds will evaporate under the high vacuum and re-condense in the liquid nitrogen-cooled traps. Non-volatile materials (lipids, pigments) will remain in the distillation flask.
-
-
Extract Concentration:
-
Once distillation is complete, carefully remove the receiving flasks and allow them to warm to room temperature.
-
The distillate can be further extracted with a solvent like dichloromethane if necessary.[10]
-
Concentrate the volatile fraction to a final volume (e.g., 200 µL) for GC analysis. This must be done gently to avoid losing methional. Use a Vigreux column for initial bulk solvent removal, followed by a gentle stream of high-purity nitrogen for the final concentration.[6]
-
Visualizations
Experimental Workflow for Methional Extraction
Caption: General experimental workflow for methional analysis using HS-SPME or SAFE.
Troubleshooting Logic for Low Methional Recovery
Caption: Decision tree for troubleshooting low recovery of methional during extraction.
References
- 1. poultry.ualberta.ca [poultry.ualberta.ca]
- 2. Improved protein recovery from some meat industry by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficiency of protein extraction and recovery from meat industry by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tea Aroma Analysis Based on Solvent-Assisted Flavor Evaporation Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organomation.com [organomation.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Tea Aroma Analysis Based on Solvent-Assisted Flavor Evaporation Enrichment [jove.com]
Minimizing thermal degradation of 3-(Methylthio)propionaldehyde during analysis
Welcome to the technical support center for the analysis of 3-(Methylthio)propionaldehyde (MMPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to minimize thermal degradation of MMPA during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MMPA) and why is its analysis challenging?
A1: this compound, also known as methional, is a volatile sulfur-containing aldehyde. It is a key aroma compound in many foods and a potential marker in various biological and chemical processes.[1] Its analysis is challenging due to its thermal lability, making it prone to degradation at elevated temperatures commonly used in analytical techniques like Gas Chromatography (GC).[2][3] This degradation can lead to inaccurate quantification and misinterpretation of results.
Q2: What are the primary causes of MMPA degradation during analysis?
A2: The primary cause of MMPA degradation is thermal stress, particularly in the heated injector port of a GC system.[4][5] Active sites within the GC inlet liner or on the analytical column can also catalytically promote degradation.[2] Additionally, MMPA can polymerize over time, affecting the stability of standards and samples.[6]
Q3: What are the common signs of MMPA degradation in my chromatogram?
A3: Signs of MMPA degradation include:
-
Poor peak shape: Tailing or fronting peaks can indicate interaction with active sites or partial degradation.[7]
-
Appearance of unexpected peaks: These may correspond to degradation products.
-
Poor reproducibility: Inconsistent peak areas for replicate injections of the same standard are a strong indicator of thermal degradation.[8]
-
Low recovery: The quantified amount is significantly lower than the expected concentration.
Q4: Can I analyze MMPA using High-Performance Liquid Chromatography (HPLC)?
A4: Yes, HPLC is a viable alternative to GC for analyzing thermally sensitive compounds like MMPA. To enhance detection and stability, derivatization is typically required. The most common method involves reacting MMPA with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable, UV-active hydrazone derivative that can be analyzed by HPLC-UV.[9][10][11][12]
Q5: What is derivatization and how can it help in MMPA analysis?
A5: Derivatization is a chemical modification of the analyte to improve its analytical properties. For MMPA, derivatization can:
-
Increase thermal stability: By converting the aldehyde group to a more stable functional group, degradation at high temperatures is minimized.[9][13][14]
-
Enhance detectability: Derivatizing agents can introduce chromophores for UV detection in HPLC or improve ionization for mass spectrometry.[9][14]
-
Improve chromatographic behavior: Derivatization can reduce the polarity of MMPA, leading to better peak shapes in GC.[15]
A common derivatizing agent for GC analysis of aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable oxime derivative.[9][13]
Troubleshooting Guides
Guide 1: Troubleshooting MMPA Degradation in Gas Chromatography (GC)
This guide provides a systematic approach to identifying and resolving issues related to the thermal degradation of MMPA during GC analysis.
Problem: Poor reproducibility of MMPA peak area and/or appearance of unknown peaks.
Troubleshooting Workflow
Caption: Troubleshooting workflow for MMPA degradation in GC.
Quantitative Data Summary: GC Injector Temperature Optimization
| Injector Temperature (°C) | Expected Outcome for MMPA | Recommendation |
| > 250 | High probability of significant thermal degradation, leading to low recovery and poor reproducibility.[4][5] | Avoid. |
| 200 - 250 | Potential for some degradation. A good starting point for optimization is 250°C, but reduction may be necessary.[4][16] | Monitor for degradation products and peak area consistency. |
| 150 - 200 | Reduced thermal stress, minimizing degradation.[16] | Recommended starting range for thermally labile compounds. |
| < 150 | May result in incomplete vaporization, leading to poor peak shape (broadening) and carryover.[2] | Increase temperature incrementally if peak shape is poor. |
Note: The optimal temperature may vary depending on the specific GC system and inlet type.
Guide 2: HPLC Analysis of MMPA via DNPH Derivatization
For a robust analysis of MMPA without the risk of thermal degradation, HPLC with derivatization is recommended.
Experimental Workflow
Caption: Workflow for HPLC analysis of MMPA with DNPH derivatization.
Experimental Protocols
Protocol 1: GC-MS Analysis with Optimized Injector Temperature
Objective: To minimize thermal degradation of MMPA during GC-MS analysis.
Methodology:
-
Sample Preparation: Dilute the MMPA standard or sample in a high-purity volatile solvent (e.g., hexane (B92381) or ethyl acetate) to a final concentration of 1-10 µg/mL.
-
GC-MS Parameters:
-
Injector: Start with an injector temperature of 180°C.[8] Use a deactivated inlet liner.
-
Injection Mode: Split injection (e.g., 20:1 split ratio) to minimize inlet residence time.
-
Column: A low to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable.
-
Oven Program: Start at a low initial temperature (e.g., 40°C) and ramp up to a final temperature that allows for the elution of MMPA without being excessively high.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
-
Optimization:
-
Inject the MMPA standard at 180°C and analyze the chromatogram for peak shape and the presence of degradation products.
-
If peak shape is broad, increase the injector temperature in 20°C increments (e.g., to 200°C, then 220°C).[8]
-
At each temperature, monitor the peak area of MMPA and any potential degradation peaks.
-
Select the injector temperature that provides the best peak shape and highest response for MMPA with minimal evidence of degradation.
-
Protocol 2: Derivatization of MMPA with PFBHA for GC-MS Analysis
Objective: To increase the thermal stability of MMPA for GC-MS analysis.
Methodology:
-
Reagent Preparation: Prepare a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable solvent (e.g., pyridine (B92270) or a buffered aqueous solution).
-
Derivatization Reaction:
-
Mix the MMPA sample with the PFBHA solution.
-
Heat the mixture at a moderate temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to form the MMPA-PFBHA oxime.
-
-
Extraction: After cooling, extract the derivative into an organic solvent like hexane or dichloromethane.
-
GC-MS Analysis: Analyze the extracted derivative using standard GC-MS conditions. The injector temperature can typically be set higher (e.g., 250°C) due to the increased thermal stability of the derivative.[13]
Protocol 3: HPLC-UV Analysis of MMPA via DNPH Derivatization
Objective: To analyze MMPA without thermal stress using HPLC.
Methodology:
-
Derivatization:
-
Sample Cleanup:
-
HPLC Conditions:
Data Summary: Comparison of Analytical Techniques for MMPA
| Technique | Derivatization Required | Key Advantage | Key Disadvantage | Typical Application |
| GC-MS | Optional, but recommended (PFBHA) | High sensitivity and selectivity | Potential for thermal degradation of underivatized MMPA | Analysis of volatile and semi-volatile compounds in complex matrices |
| HPLC-UV | Yes (DNPH) | Avoids thermal degradation, robust | Less sensitive than GC-MS, requires sample cleanup | Quantification of aldehydes in aqueous and environmental samples |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 4. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. benchchem.com [benchchem.com]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcpa.in [ijcpa.in]
- 11. lawdata.com.tw [lawdata.com.tw]
- 12. auroraprosci.com [auroraprosci.com]
- 13. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 3-(Methylthio)propionaldehyde and Other Key Strecker Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-(Methylthio)propionaldehyde (methional) with other significant Strecker aldehydes, namely 2-methylpropanal, 2-methylbutanal, 3-methylbutanal, and phenylacetaldehyde. This document summarizes their formation, sensory properties, and analytical methodologies, supported by experimental data, to serve as a valuable resource for professionals in research and development.
Introduction to Strecker Aldehydes
Strecker aldehydes are a class of volatile compounds formed during the Maillard reaction and enzymatic pathways from the degradation of amino acids. The Strecker degradation, a key reaction in this process, involves the interaction of an α-amino acid with a dicarbonyl compound, resulting in the formation of an aldehyde with one less carbon atom than the parent amino acid. These aldehydes are pivotal in the flavor profiles of a wide array of thermally processed foods and beverages, including baked goods, roasted coffee, cocoa, beer, and wine.
This compound (Methional) , derived from the amino acid methionine, is particularly noted for its characteristic savory, cooked potato-like aroma. Understanding its properties in comparison to other prevalent Strecker aldehydes is crucial for food science, flavor chemistry, and for researchers investigating the biological effects of dietary compounds.
Comparative Data of Strecker Aldehydes
The following tables provide a summary of the key characteristics of this compound and other selected Strecker aldehydes.
Table 1: Precursor Amino Acids and Sensory Descriptors
| Strecker Aldehyde | Precursor Amino Acid | Common Sensory Descriptors |
| This compound | Methionine | Cooked potato, savory, brothy, pungent[1] |
| 2-Methylpropanal | Valine | Malty, chocolate-like, pungent, floral[2] |
| 2-Methylbutanal | Isoleucine | Malty, fruity, cocoa-like, strong[3] |
| 3-Methylbutanal | Leucine | Malty, chocolate-like, nutty, banana-like |
| Phenylacetaldehyde | Phenylalanine | Honey-like, floral, rose, green[4][5][6] |
Table 2: Physicochemical Properties and Odor Thresholds in Water
| Strecker Aldehyde | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Odor Threshold in Water (µg/L) |
| This compound | C₄H₈OS | 104.17 | 165-166 | 0.08[7] |
| 2-Methylpropanal | C₄H₈O | 72.11 | 63-64 | 1.9[8] |
| 2-Methylbutanal | C₅H₁₀O | 86.13 | 92-93[3][9] | 1.0[3] |
| 3-Methylbutanal | C₅H₁₀O | 86.13 | 92.5 | 0.2[8] |
| Phenylacetaldehyde | C₈H₈O | 120.15 | 195[6] | 4.0[10] |
Table 3: Typical Concentrations in Various Food Products (µg/kg or µg/L)
| Strecker Aldehyde | Beer | Wine | Bread Crust | Cheddar Cheese |
| This compound | 13 - 100+[13][14][15] | Present (variable) | Present (variable) | |
| 2-Methylpropanal | 2.5 - 62.7[16][17] | 17 - 50+[13][14][15] | Up to 1500[18] | 150.7 (threshold)[19] |
| 2-Methylbutanal | Not detected - 14.1[16][17] | 12 - 50+[13][14][15] | Up to 1100[18] | 175.4 (threshold)[19] |
| 3-Methylbutanal | 3.2 - 14.2[16][17] | 24 - 100+[13][14][15] | Up to 4500[18] | 150.3 (threshold)[19] |
| Phenylacetaldehyde | 5.3 - 178.3[16][17] | 49 - 200+[13][14][15] | Up to 1300[20] | Present (variable) |
Formation and Biological Interaction Pathways
The formation of Strecker aldehydes is a complex process initiated by the Strecker degradation of amino acids. The general pathway is illustrated below.
While specific receptor-mediated signaling pathways for Strecker aldehydes are not well-defined, their high reactivity allows them to interact with cellular components, potentially leading to cellular stress. This is a general characteristic of aldehydes, which can form adducts with proteins and DNA.
Experimental Protocols
Accurate quantification and sensory evaluation of Strecker aldehydes are critical for research and quality control. Below are detailed methodologies for their analysis.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of Strecker aldehydes in a liquid food matrix (e.g., wine, beer) using headspace solid-phase microextraction (HS-SPME) with on-fiber derivatization, followed by GC-MS analysis.
1. Materials and Reagents:
-
Standards: this compound, 2-methylpropanal, 2-methylbutanal, 3-methylbutanal, phenylacetaldehyde, and a suitable internal standard (e.g., 2-methylpentanal).
-
Derivatizing Agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
-
Solvents: Methanol, ultrapure water.
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.
2. Sample Preparation and Derivatization:
-
Pipette 5 mL of the sample into a 20 mL headspace vial.
-
Add a defined amount of the internal standard solution.
-
Add 1.5 g of NaCl to enhance the release of volatile compounds.
-
Prepare a PFBHA solution (10 mg/mL in water) and inject 50 µL into the vial.
-
Immediately seal the vial.
-
Incubate the vial at 60°C for 30 minutes with agitation to allow for derivatization.
3. HS-SPME Extraction:
-
Expose the SPME fiber to the headspace of the vial at 60°C for 30 minutes with continuous agitation.
-
Retract the fiber and immediately introduce it into the GC injector.
4. GC-MS Conditions:
-
Injector: Splitless mode, 250°C.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Program: 50°C (2 min), ramp at 5°C/min to 150°C, then at 15°C/min to 280°C (hold 5 min).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 40-450 or selected ion monitoring (SIM) for higher sensitivity, targeting characteristic ions of the PFBHA-derivatives.
Sensory Analysis by Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique to identify odor-active compounds in a complex volatile mixture.[21][22][23][24][25]
1. Instrumentation:
-
A gas chromatograph equipped with a sniffing port at the column outlet. The effluent is split between a conventional detector (e.g., FID or MS) and the sniffing port.
-
Humidified air is mixed with the column effluent at the sniffing port to prevent nasal dehydration.
2. Sample Preparation:
-
Prepare a representative extract of the sample's volatile fraction. This can be achieved by solvent extraction followed by concentration, or by dynamic headspace sampling.
3. GC-O Procedure:
-
Inject the sample extract into the GC.
-
A trained panelist or a group of panelists sniffs the effluent at the olfactometry port.
-
Panelists record the time, duration, and sensory descriptor for each perceived odor.
-
The data from the olfactometry is aligned with the chromatogram from the conventional detector to identify the compounds responsible for specific odors.
4. Dilution Analysis (AEDA or CharmAnalysis):
-
To determine the most potent odorants, the sample extract is serially diluted and re-analyzed by GC-O. The highest dilution at which an odor is still detectable is recorded as its flavor dilution (FD) or Charm value, providing a semi-quantitative measure of its odor potency.
Conclusion
This compound and other Strecker aldehydes are fundamental contributors to the sensory profiles of many foods and beverages. Their formation from amino acid precursors is a key aspect of food chemistry. While sharing a common formation pathway, each Strecker aldehyde possesses a unique sensory profile and odor threshold, leading to diverse impacts on food flavor. The analytical methods detailed in this guide provide robust frameworks for their quantification and sensory characterization. For professionals in drug development, understanding the occurrence and reactivity of these aldehydes in the diet is a relevant consideration, as their general reactivity can lead to interactions with biological systems, primarily through the induction of cellular stress. Further research is warranted to elucidate any specific, receptor-mediated biological activities of these compounds.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. Showing Compound 2-Methylpropanal (FDB003271) - FooDB [foodb.ca]
- 3. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 4. scent.vn [scent.vn]
- 5. perfumersworld.com [perfumersworld.com]
- 6. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]
- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. Odor Detection Thresholds & References [leffingwell.com]
- 11. A Comprehensive Evaluation of Flavor Instability of Beer (Part 2): The Influence of De Novo Formation of Aging Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive Evaluation of Flavor Instability of Beer (Part 1): Influence of Release of Bound State Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Factors That Affect the Accumulation of Strecker Aldehydes in Standardized Wines: The Importance of pH in Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of Staling Aldehydes in Lager Beer under Maritime Transport and Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of the Perceptual Interactions among Aldehydes in a Cheddar Cheese Matrix According to Odor Threshold and Aroma Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. pfigueiredo.org [pfigueiredo.org]
- 23. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 24. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Sensory Analysis: 3-(Methylthio)propionaldehyde vs. 2-Methylbutanal
In the realm of flavor and aroma chemistry, both 3-(methylthio)propionaldehyde, also known as methional, and 2-methylbutanal are significant contributors to the sensory profiles of a wide array of food products. This guide provides a detailed comparison of their sensory panel evaluations, supported by experimental data, to assist researchers, scientists, and professionals in drug development and food science in understanding their distinct characteristics.
Sensory Profile and Characteristics
This compound (Methional) is a potent sulfur-containing aldehyde renowned for its powerful and highly pervasive aroma, most commonly described as cooked potato.[1] Its complex profile also includes savory notes of onion and meat, as well as earthy and vegetative nuances like tomato and musty undertones.[1][2] This compound is a key flavoring agent in a variety of savory products, but it also finds application in non-savory items at very low concentrations.[3]
2-Methylbutanal is an aldehyde that imparts malty, nutty, and cocoa-like aromas.[4] It is a crucial component in the flavor profile of beer, where its concentration can significantly influence the perception of both fresh and stale notes.[4] Its flavor is also described as having chocolate, almond, and fruity characteristics.[5][6]
A summary of the key sensory descriptors for each compound is presented below:
| Feature | This compound | 2-Methylbutanal |
| Primary Descriptors | Cooked potato, savory, onion, meat-like[1][2][7] | Malty, nutty, cocoa, chocolate-like[4][5] |
| Secondary Descriptors | Musty, tomato, earthy, vegetative, creamy[2] | Almond, fermented, green, grassy, fruity[4][6] |
| Common Applications | Savory flavors (potato, meat, tomato), malt, chicken, and at low levels in fruit flavors (blackcurrant, grape, mango)[3] | Beer, chocolate, coffee, baked goods, rum flavors[4][8][9] |
Quantitative Sensory Data: Odor and Taste Thresholds
The sensory threshold is the minimum concentration of a substance that can be detected by human senses.[4] These values are critical for understanding the impact of these compounds on the overall flavor of a product. The following tables summarize the reported odor and taste thresholds for this compound and 2-methylbutanal in various matrices. It is important to note that threshold values can vary significantly depending on the food matrix (the medium in which the compound is present) and the specific methodology used for sensory evaluation.[10]
Table 1: Odor Thresholds
| Compound | Threshold Concentration | Matrix | Citation |
| This compound | 0.00036 mg/m³ | Air | [11] |
| 2-Methylbutanal | 156 µg/L | Beer | [4][12] |
| 2-Methylbutanal | 175.39 µg/kg | Cheese | [10][13] |
Table 2: Taste Thresholds
| Compound | Threshold Concentration | Description | Citation |
| This compound | 5 ppb - 5 ppm | Potato, musty, tomato, mold ripened cheeses, onion, beefy brothy, egg, seafood and vegetative nuances. | [2] |
| 2-Methylbutanal | < 20 ppm | Sweet, slightly fruity, and chocolate-like. | [14] |
Experimental Protocols for Sensory Evaluation
A standardized and well-documented experimental protocol is essential for obtaining reliable and reproducible sensory data. The following outlines a typical methodology for determining the sensory threshold of a flavor compound using a trained sensory panel.
Panelist Selection and Training
-
Recruitment : Panelists are recruited based on their interest, availability, and general sensory acuity.
-
Screening : Candidates are screened for their ability to detect and describe basic tastes and aromas. This often involves tests to identify common scents and taste solutions at varying concentrations.
-
Training : Selected panelists undergo intensive training to familiarize them with the specific aroma compounds under investigation. This includes recognizing the target compounds, understanding the terminology used for description, and learning the evaluation procedures.
Sensory Threshold Determination: Three-Alternative Forced-Choice (3-AFC) Method
The 3-AFC method is a widely used protocol for determining detection thresholds.[6]
-
Sample Preparation : A series of solutions of the target compound (e.g., this compound or 2-methylbutanal) are prepared in a neutral base (e.g., water, deodorized oil, or a simplified food matrix) at increasing concentrations.
-
Presentation : In each trial, a panelist is presented with three samples: two are blanks (the neutral base) and one contains the aroma compound at a specific concentration. The order of presentation is randomized for each panelist.
-
Task : The panelist's task is to identify the sample that is different from the other two.
-
Data Collection : The number of correct identifications at each concentration level is recorded for each panelist.
-
Analysis : The detection threshold is typically defined as the concentration at which a certain percentage of the panel (often 50%) can correctly identify the odd sample. Statistical analysis is used to determine this threshold from the collected data.
The following diagram illustrates the workflow for sensory panel evaluation.
Signaling Pathways and Molecular Interactions
While this guide focuses on the sensory evaluation, it is worth noting that the perception of these aldehydes begins with their interaction with olfactory receptors in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs) that, upon binding with the odorant molecule, initiate a signaling cascade. This cascade ultimately leads to the transmission of a neural signal to the brain, where the odor is processed and perceived. The specific receptors and downstream signaling pathways activated by this compound and 2-methylbutanal contribute to their distinct perceived aromas. Further research in this area can provide deeper insights into the molecular basis of their sensory characteristics.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. This compound CAS#: 3268-49-3 [m.chemicalbook.com]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. benchchem.com [benchchem.com]
- 5. Cannabis Compound Database: Showing Compound Card for 2-Methyl-1-butanal (CDB000685) [cannabisdatabase.ca]
- 6. benchchem.com [benchchem.com]
- 7. This compound CAS 3268-49-3 3-(メチルチオ)プロピオンアルデヒド -Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Evaluation of the Perceptual Interactions among Aldehydes in a Cheddar Cheese Matrix According to Odor Threshold and Aroma Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
A Comparative Guide to Alternative Analytical Techniques for Methional Analysis
For researchers, scientists, and drug development professionals seeking alternatives to Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of methional, this guide provides an objective comparison of various analytical techniques. Methional (3-(methylthio)propanal) is a potent aroma compound, and its accurate quantification is crucial in various fields, including food science, flavor chemistry, and diagnostics. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Electronic Noses, Biosensors, and Spectrophotometric Methods, supported by experimental data and detailed protocols.
Comparative Performance of Analytical Techniques
The following table summarizes the quantitative performance of alternative analytical techniques for methional analysis in comparison to the conventional GC-MS method. It is important to note that while GC-MS is a highly sensitive and specific technique, alternative methods may offer advantages in terms of cost, speed, and portability.
| Analytical Technique | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Throughput | Cost |
| GC-MS | Separation by volatility and polarity, detection by mass-to-charge ratio | ~ 0.1 - 1 µg/L | ~ 0.5 - 5 µg/L | > 0.99 | Low to Medium | High |
| HPLC-UV (with Derivatization) | Separation by polarity, detection by UV absorbance of a derivative | ~ 1 - 10 µg/L | ~ 5 - 50 µg/L | > 0.99 | Medium | Medium |
| Electronic Nose | Pattern recognition of volatile compounds using a sensor array | ~ 10 - 100 µg/L (compound dependent) | Not typically used for absolute quantification | N/A | High | Medium to High |
| Biosensor (Electrochemical) | Biorecognition event (e.g., enzyme-substrate) causing a measurable electrical signal | ~ 0.1 - 5 µM (compound dependent) | ~ 0.5 - 20 µM (compound dependent) | > 0.98 | High | Low to Medium |
| Spectrophotometry (Colorimetric) | Chemical reaction producing a colored product, measured by absorbance | ~ 0.1 - 1 mg/L | ~ 0.5 - 5 mg/L | > 0.99 | High | Low |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) using DNPH Derivatization
This method involves the derivatization of methional with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone that can be detected by UV spectrophotometry.
Sample Preparation and Derivatization:
-
Prepare a stock solution of methional standard in methanol.
-
For sample extraction, use a suitable solvent (e.g., dichloromethane (B109758) or methanol) depending on the matrix.
-
To 1 mL of the sample extract or standard solution, add 1 mL of DNPH solution (e.g., 0.5 mg/mL in acetonitrile (B52724) with 1% phosphoric acid).
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.
-
Cool the solution to room temperature and dilute with the mobile phase if necessary before injection into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 50% acetonitrile to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the maximum absorbance wavelength of the methional-DNPH derivative (typically around 365 nm).
-
Injection Volume: 20 µL.
-
Quantification: Create a calibration curve using the peak areas of the derivatized methional standards.
Electronic Nose Analysis
An electronic nose identifies volatile compounds based on the pattern of response from an array of gas sensors.
Experimental Workflow:
-
Sample Preparation: Place a known amount of the sample (liquid or solid) in a sealed vial. For liquids, a headspace sampling approach is used.
-
Incubation: Allow the sample to equilibrate at a constant temperature (e.g., 40°C) for a set time (e.g., 10-15 minutes) to generate a stable headspace of volatile compounds.
-
Data Acquisition:
-
The electronic nose draws a sample of the headspace gas into the sensor chamber.
-
The sensors in the array respond to the volatile compounds, generating a unique "smellprint."
-
The sensor responses are recorded over time.
-
-
Data Analysis:
-
The sensor data is processed using pattern recognition algorithms (e.g., Principal Component Analysis - PCA, Linear Discriminant Analysis - LDA).
-
The resulting pattern is compared to a library of known aroma profiles to identify and classify the sample. While not ideal for absolute quantification, it can be used for quality control and off-flavor detection by comparing the sample's smellprint to a standard.[1][2]
-
Electrochemical Biosensor
This protocol describes a conceptual enzyme-based electrochemical biosensor for the detection of methional, leveraging an aldehyde dehydrogenase enzyme.
Sensor Fabrication and Measurement:
-
Electrode Modification:
-
Start with a screen-printed carbon electrode (SPCE) or a glassy carbon electrode (GCE).
-
Immobilize aldehyde dehydrogenase (ALDH) onto the electrode surface. This can be achieved through various methods like covalent bonding or entrapment in a polymer matrix.
-
-
Electrochemical Measurement:
-
The measurement is typically performed in a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4) containing the co-factor NAD+.
-
Introduce the sample containing methional into the electrochemical cell.
-
The ALDH enzyme catalyzes the oxidation of methional to its corresponding carboxylic acid, which is coupled with the reduction of NAD+ to NADH.
-
The generated NADH is then electrochemically oxidized at the electrode surface, producing a current that is proportional to the concentration of methional.
-
The current can be measured using techniques like cyclic voltammetry or amperometry.[3][4]
-
Spectrophotometric Method using Purpald (B14714)® Reagent
This colorimetric method is based on the reaction of aldehydes with 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (Purpald®) in an alkaline solution to produce a purple-colored complex.
Procedure:
-
Sample Preparation: Extract methional from the sample matrix using a suitable solvent and dilute as necessary.
-
Reaction:
-
To a specific volume of the sample extract in a test tube, add an alkaline solution of Purpald® reagent (e.g., 1% Purpald in 1 M NaOH).
-
Shake the mixture vigorously to ensure proper mixing and aeration, as oxygen is required for color development.
-
Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at room temperature.
-
-
Measurement:
-
Measure the absorbance of the resulting purple solution at its maximum wavelength (around 550 nm) using a spectrophotometer.
-
-
Quantification: Prepare a calibration curve using standard solutions of methional and determine the concentration in the sample by interpolation.[5][6][7]
Visualizations
Methional Analysis Workflow Comparison
Caption: Comparative workflow of different analytical techniques for methional analysis.
Signaling Pathway for an Aldehyde Dehydrogenase-Based Biosensor
Caption: Signaling pathway of an electrochemical biosensor for methional detection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. atlasofscience.org [atlasofscience.org]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive biosensor for determination of pathogenic bacteria using aldehyde dehydrogenase signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A rapid formaldehyde assay using purpald reagent: application under periodation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of different quantification methods for 3-(Methylthio)propionaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methodologies for the quantitative determination of 3-(Methylthio)propionaldehyde (MMP), also known as methional. MMP is a critical flavor compound in various food products and a potential marker in biological systems. The selection of an appropriate quantification method is paramount for accurate and reliable results in research and quality control. This document presents a comparison of the most common analytical techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with a focus on their performance characteristics and detailed experimental protocols.
Data Presentation: A Comparative Overview of Quantification Methods
The following table summarizes the typical performance characteristics of the most prevalent methods for the quantification of this compound. The data presented is a synthesis of values reported in the literature for MMP and structurally similar volatile sulfur compounds and aldehydes, providing a reliable estimate of expected performance.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Photometric Detection (GC-FPD) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) with Derivatization |
| Principle | Separation based on volatility and polarity, with detection based on the mass-to-charge ratio of fragmented ions. | Separation based on volatility and polarity, with selective detection of sulfur-containing compounds. | Separation based on polarity, with UV detection of a chromophoric derivative of the aldehyde. |
| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME), Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE). | Headspace Solid-Phase Microextraction (HS-SPME), Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE). | Derivatization with an agent like 2,4-Dinitrophenylhydrazine (DNPH) is required. |
| Selectivity/Specificity | High, based on characteristic mass fragmentation patterns. | High for sulfur compounds. | Moderate to high, dependent on the specificity of the derivatizing agent and chromatographic separation. |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Low ng/L to µg/L range. | Low ng/L to µg/L range for sulfur compounds. | µg/L to mg/L range, dependent on the derivatization efficiency. |
| Limit of Quantification (LOQ) | ng/L to µg/L range. | ng/L to µg/L range for sulfur compounds. | µg/L to mg/L range. |
| Accuracy (% Recovery) | Typically 80-120% | Typically 80-120% | Typically 85-115% |
| Precision (%RSD) | < 15% | < 15% | < 10% |
| Advantages | High specificity and sensitivity, suitable for complex matrices. | Highly selective for sulfur compounds, reducing matrix interference. | Widely available instrumentation, robust and reliable for routine analysis. |
| Disadvantages | Higher instrumentation cost. | Not suitable for non-sulfur containing analytes. | Derivatization step adds complexity and potential for error; less sensitive than GC-based methods. |
Experimental Protocols
Detailed methodologies for the quantification of this compound using GC-MS, GC-FPD, and HPLC-UV are provided below. These protocols are based on established methods for the analysis of volatile and semi-volatile compounds in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)
This method is highly suitable for the analysis of volatile compounds like MMP in liquid and solid samples.
a) Sample Preparation (HS-SPME):
-
Place a known amount of the sample (e.g., 5 mL of liquid or 1 g of homogenized solid) into a headspace vial.
-
Add a saturated salt solution (e.g., NaCl) to enhance the release of volatile compounds.
-
If required, add a suitable internal standard.
-
Seal the vial and place it in an autosampler with an agitator and thermostat.
-
Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with agitation.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a set time (e.g., 20-40 minutes) to adsorb the analytes.
b) GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injector: Split/splitless inlet, operated in splitless mode. Desorption of the SPME fiber at a high temperature (e.g., 250°C) for a short period (e.g., 2-5 minutes).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5-10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analysis to enhance sensitivity, monitoring characteristic ions of MMP (e.g., m/z 104, 75, 61, 47). Full scan mode can be used for qualitative analysis.
-
c) Quantification:
-
Construct a calibration curve by analyzing standard solutions of MMP at different concentrations prepared in a matrix similar to the sample.
-
Quantify MMP in the samples by comparing the peak area of the target ion to the calibration curve.
Gas Chromatography-Flame Photometric Detection (GC-FPD)
This method offers high selectivity for sulfur-containing compounds like MMP.
a) Sample Preparation:
-
Sample preparation can be performed using HS-SPME as described for GC-MS, or alternatively, by Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
SPE: Pass the sample through a C18 or similar SPE cartridge, wash with water, and elute with an organic solvent (e.g., dichloromethane).
-
LLE: Extract the sample with a water-immiscible organic solvent (e.g., dichloromethane).
-
b) GC-FPD Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Photometric Detector.
-
Injector: Split/splitless inlet.
-
Column: A capillary column suitable for sulfur compound analysis (e.g., DB-SULFUR SCD).
-
Oven Temperature Program: Similar to the GC-MS method, optimized for the separation of MMP from other matrix components.
-
Carrier Gas: Helium or Nitrogen.
-
Detector: FPD operated in sulfur mode.
c) Quantification:
-
Prepare a calibration curve using MMP standards.
-
Quantify by comparing the peak area of MMP in the sample to the calibration curve.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) with Derivatization
This method requires a chemical modification of MMP to make it detectable by a UV detector.
a) Sample Preparation and Derivatization:
-
Extract MMP from the sample matrix using a suitable solvent (e.g., acetonitrile).
-
To an aliquot of the extract, add a solution of 2,4-Dinitrophenylhydrazine (DNPH) in an acidic medium (e.g., phosphoric acid in acetonitrile).
-
Allow the derivatization reaction to proceed at a controlled temperature and time (e.g., 40°C for 30 minutes).
-
The resulting MMP-DNPH derivative is then ready for HPLC analysis.
b) HPLC-UV Instrumentation and Conditions:
-
HPLC System: An HPLC system with a UV/Vis or Diode Array Detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for the MMP-DNPH derivative (typically around 360 nm).
-
Injection Volume: 10-20 µL.
c) Quantification:
-
A calibration curve is constructed using MMP standards that have undergone the same derivatization process.
-
The concentration of MMP in the sample is determined by comparing the peak area of the MMP-DNPH derivative to the calibration curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described quantification methods.
Caption: Workflow for GC-MS analysis with HS-SPME.
Caption: Workflow for HPLC-UV analysis with derivatization.
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography offer robust and reliable methods for the quantification of this compound. GC-MS and GC-FPD provide superior sensitivity and selectivity, making them ideal for trace-level analysis in complex matrices. HPLC-UV, following derivatization, is a widely accessible and cost-effective technique suitable for routine analysis where high sensitivity is not the primary concern. The choice of method should be guided by the specific requirements of the analysis, including the sample matrix, the required limit of detection, and the available instrumentation.
A Comparative Analysis of Synthetic and Natural 3-(Methylthio)propionaldehyde for Research Applications
For Researchers, Scientists, and Drug Development Professionals
3-(Methylthio)propionaldehyde, also known as methional, is a potent sulfur-containing aldehyde with a characteristic savory, potato-like aroma. It is a key flavor compound in a variety of foods and a versatile reagent in chemical synthesis. This guide provides a comprehensive comparison of synthetic and natural this compound, offering insights into their synthesis, purity, and analytical differentiation to aid researchers in selecting the appropriate material for their specific applications.
Sourcing and Synthesis: A Tale of Two Origins
The primary distinction between synthetic and natural this compound lies in their origin and manufacturing process. This fundamental difference influences their isotopic composition, impurity profiles, and ultimately, their suitability for various research and development purposes.
Synthetic this compound is predominantly produced through the chemical reaction of methanethiol (B179389) and acrolein, both of which are typically derived from petrochemical feedstocks.[1][2] This industrial process is highly efficient and allows for large-scale production.[3][4]
Natural this compound is formed naturally in many cooked foods through the Strecker degradation of the amino acid L-methionine during the Maillard reaction.[5][6] For commercial purposes, "natural" methional is often produced via biotechnology. This involves the fermentation of a natural substrate, such as glucose, using microorganisms like Saccharomyces cerevisiae that have been optimized to convert L-methionine into this compound.
Head-to-Head Comparison: Synthetic vs. Natural Methional
While chemically identical, the different production routes of synthetic and natural methional can lead to variations in their performance and characteristics. The following tables summarize the key comparative aspects.
Table 1: General Characteristics and Physical Properties
| Parameter | Synthetic this compound | Natural this compound |
| CAS Number | 3268-49-3 | 3268-49-3 |
| Molecular Formula | C₄H₈OS | C₄H₈OS[7] |
| Molecular Weight | 104.17 g/mol | 104.17 g/mol [7] |
| Appearance | Colorless to pale yellow liquid[8] | Colorless to pale yellow liquid |
| Odor | Strong, pungent, cooked potato, savory[5] | Cooked potato, savory, often described as cleaner or more complex |
| Boiling Point | 165-166 °C | 165-166 °C |
| Density | ~1.043 g/mL at 25 °C | ~1.043 g/mL at 25 °C |
Table 2: Performance and Purity Comparison
| Parameter | Synthetic this compound | Natural this compound |
| Purity (Typical) | ≥96-99%[7][8] | ≥98% |
| Key Impurities | Unreacted starting materials (acrolein, methanethiol), by-products of side reactions.[3] | Residual media components, microbial metabolites. |
| Isotopic Signature (¹³C/¹²C) | Depleted in ¹³C, consistent with petrochemical origin. | Enriched in ¹³C, consistent with biological origin (C3 or C4 plant-derived sugars). |
| Cost | Generally lower.[9] | Generally higher.[9] |
| Consistency | High batch-to-batch consistency.[10] | Can have slight variations depending on the fermentation process and substrate. |
| Stability | Stable under recommended storage conditions (2-8°C, away from light and air). | Similar stability to synthetic, though may be more susceptible to microbial degradation if not highly purified. |
Differentiating Synthetic from Natural: The Isotopic Fingerprint
The most definitive method for distinguishing between synthetic and natural this compound is Stable Isotope Ratio Analysis (SIRA) . This technique leverages the fact that the isotopic composition of a compound reflects its source material.
Natural methional, derived from the fermentation of plant-based sugars, will have a higher ¹³C/¹²C ratio, characteristic of carbon fixed from atmospheric CO₂ via photosynthesis. In contrast, synthetic methional, originating from petrochemicals (fossil fuels), will be depleted in ¹³C. This difference in isotopic signature provides a clear and scientifically robust method for verifying the "natural" claim. The primary analytical tool for this determination is Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) .
Experimental Protocols
The following sections detail the methodologies for key experiments used in the comparative analysis of synthetic and natural this compound.
Protocol 1: Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to separate, identify, and quantify the main component and any volatile impurities.
1. Sample Preparation:
-
Prepare a 1000 ppm stock solution of the this compound sample in methanol.
-
Create a series of dilutions (e.g., 1, 10, 100 ppm) for calibration.
-
For analysis, dilute the sample to an appropriate concentration (e.g., 10 ppm) in methanol.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Injection Volume: 1 µL (splitless mode).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: 35-350 amu.
3. Data Analysis:
-
Identify this compound based on its retention time and mass spectrum (key ions: m/z 104, 61, 45).
-
Identify impurities by comparing their mass spectra to a library (e.g., NIST).
-
Quantify the purity by area normalization, assuming a similar response factor for closely related impurities. For higher accuracy, use a certified reference standard for external calibration.
Protocol 2: Authenticity Verification by Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)
This protocol determines the carbon isotope ratio (δ¹³C) to differentiate between natural and synthetic origins.
1. Sample Preparation:
-
Dilute the this compound sample in a suitable solvent (e.g., hexane) to a concentration that provides a sufficient on-column amount for isotopic analysis (typically in the low ng range).
2. GC-IRMS Instrumentation and Conditions:
-
Gas Chromatograph: Thermo Scientific TRACE 1310 GC or equivalent.
-
Isotope Ratio Mass Spectrometer: Thermo Scientific Delta V Plus IRMS or equivalent.
-
Interface: GC-Combustion III interface.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.
-
Injection Volume: 1-2 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Isothermal or a slow ramp to ensure good separation and peak shape for the analyte of interest.
-
Carrier Gas: Helium.
-
Combustion Reactor Temperature: 940-1000°C.
3. Data Analysis:
-
The δ¹³C value is measured for the this compound peak.
-
The results are expressed in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.
-
Compare the obtained δ¹³C value to reference ranges for authentic natural products and synthetic compounds. A more negative value (e.g., -25‰ to -35‰) is indicative of a petrochemical origin, while a less negative value (e.g., -10‰ to -20‰ for C4 plants, or -22‰ to -30‰ for C3 plants) suggests a biological origin.
Protocol 3: Comparative Sensory Analysis
A trained sensory panel can be used to evaluate and compare the organoleptic properties of synthetic and natural this compound.
1. Panelist Selection and Training:
-
Select 8-12 individuals based on their sensory acuity and ability to describe flavors.[11]
-
Train the panelists on the characteristic aroma attributes of this compound and potential off-notes using reference standards.
2. Sample Preparation and Presentation:
-
Prepare solutions of synthetic and natural this compound at the same low concentration (e.g., 1-5 ppm) in a neutral base (e.g., deionized water or deodorized oil).
-
Present the samples blind and in a randomized order to the panelists.[12]
3. Evaluation:
-
Panelists evaluate the samples for key aroma attributes (e.g., cooked potato, savory, sulfury, earthy) and any off-notes (e.g., chemical, harsh).
-
Panelists rate the intensity of each attribute on a structured scale (e.g., a 15-point scale).
4. Data Analysis:
-
Analyze the data using statistical methods (e.g., ANOVA) to determine if there are significant differences in the sensory profiles of the synthetic and natural samples.
Visualizing the Pathways
The following diagrams illustrate the core production pathways for synthetic and natural this compound and the analytical workflow for their differentiation.
Conclusion
For researchers, the choice between synthetic and natural this compound depends on the specific requirements of the application. Synthetic methional offers high purity, consistency, and cost-effectiveness, making it suitable for many chemical synthesis and analytical standard applications.[9] Natural methional, produced through biotechnology, is essential for applications where a "natural" label is required, such as in the development of natural flavor systems. While chemically identical, the key differentiator is the isotopic signature, which can be unequivocally determined by GC-IRMS. Understanding these differences is crucial for making informed decisions in research, development, and quality control.
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. US2676190A - Process for the manufacture of beta-methylmercapto-propionaldehyde - Google Patents [patents.google.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. US5925794A - Process for the preparation of 3-(methylthio)propanal - Google Patents [patents.google.com]
- 5. Methional - Wikipedia [en.wikipedia.org]
- 6. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 7. scbt.com [scbt.com]
- 8. This compound, High-Purity Analytical Reference Material at an Affordable Price [nacchemical.com]
- 9. Natural Vs Synthetic Flavor Compounds: What Food Manufacturers Need To Know | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. trilogyflavors.com [trilogyflavors.com]
- 11. Expert vs. consumer sensory panels: best of both worlds? | NIZO [nizo.com]
- 12. flavorsum.com [flavorsum.com]
A Comparative Guide to Isotopic Labeling of 3-(Methylthio)propionaldehyde for Metabolic Studies
For researchers, scientists, and drug development professionals, understanding the intricacies of methionine metabolism is paramount for advancements in fields ranging from oncology to metabolic diseases. Isotopic labeling is a powerful technique to trace the fate of metabolites through complex biochemical pathways.[1] This guide provides an objective comparison of using isotopically labeled 3-(Methylthio)propionaldehyde (MMPA), a key intermediate in methionine metabolism, versus other common tracers. It offers insights into labeling strategies, experimental protocols, and data interpretation to aid in the design of robust metabolic studies.
Introduction to MMPA in Methionine Metabolism
Methionine is an essential amino acid involved in several critical cellular processes, including protein synthesis, transmethylation, and transsulfuration.[2] An important branch of its metabolism is the Methionine Salvage Pathway (MSP), also known as the 5'-methylthioadenosine (MTA) cycle.[3] This pathway recycles the sulfur-containing portion of S-adenosylmethionine (SAM) that is lost during polyamine synthesis, regenerating methionine and thus mitigating metabolic stress.[4][5] this compound (MMPA), also known as methional, is a downstream intermediate in this pathway, formed from the precursor 2-keto-4-methylthiobutyrate (KMTB).[3][6]
Metabolic Flux Analysis (MFA) uses stable isotope tracers to quantitatively study the rates of metabolic reactions.[7][8][9] By introducing a labeled compound (a tracer) into a biological system, researchers can track the incorporation of the isotope into downstream metabolites, providing a dynamic map of pathway activity that cannot be obtained from metabolite concentration data alone.[10]
Comparison of Tracers in Methionine Metabolism
The choice of isotopic tracer is fundamental to the design of an MFA experiment.[8] The selection depends on which specific segment of a metabolic network is under investigation. The following table compares the use of labeled MMPA with its more common upstream precursors, L-Methionine and S-Adenosylmethionine (SAM).
| Tracer | Primary Metabolic Pathway(s) Traced | Advantages | Disadvantages |
| Isotopically Labeled MMPA | Methionine Salvage Pathway (specifically downstream flux) | - Highly specific for the latter stages of the salvage pathway.- Can directly quantify the conversion of MMPA to subsequent products.- Reduces complexity by bypassing upstream metabolic branches. | - Provides no information on upstream transmethylation or transsulfuration pathways.- Limited commercial availability of labeled standards.[11]- Less established in the literature compared to labeled methionine. |
| Isotopically Labeled L-Methionine | Overall Methionine Metabolism (Transmethylation, Transsulfuration, Salvage/Transamination) | - Commercially available in various labeled forms (e.g., ¹³C, ²H, ¹⁵N).[11][12]- Allows for comprehensive analysis of all major methionine metabolic pathways.[11]- Extensive body of literature and established protocols. | - Requires complex analytical methods to separate and quantify various downstream metabolites to assess individual pathway fluxes.[11]- Label can be distributed across multiple branching pathways, potentially diluting the signal for a specific low-flux pathway. |
| Isotopically Labeled S-Adenosylmethionine (SAM) | Transmethylation Pathway | - As the primary methyl donor, it directly traces the flux of methyl groups to a wide range of molecules (DNA, RNA, proteins, lipids).[11]- Directly quantifies the cell's methylation potential and activity. | - Does not directly provide information on the transamination, transsulfuration, or salvage pathways.[11]- Can be costly and less stable than labeled methionine. |
Isotopic Labeling Strategies for MMPA
The specific placement of an isotopic label on the MMPA molecule (CH₃SCH₂CH₂CHO) determines the type of information that can be gleaned from the experiment. While specific labeled MMPA standards are not widely available commercially, their synthesis can be achieved using established chemical methods with labeled precursors.[13][14][15]
| Labeling Strategy | Isotope | Plausible Labeled Precursor | Primary Application | Analytical Considerations (LC-MS/MS) |
| Methyl Group Labeling | ¹³C or ²H (D) | [¹³C]-Iodomethane or [²H₃]-Iodomethane | Tracing the fate of the methyl group. Differentiating salvage pathway flux from de novo methionine synthesis when used in concert with other tracers. | Monitor for mass shift in fragments containing the methyl-sulfur group (e.g., CH₃S⁺, CH₃SCH₂⁺). |
| Carbonyl Carbon Labeling | ¹³C | K¹³CN | Tracing the carbon backbone through the final steps of the salvage pathway and into subsequent metabolic conversions. | Monitor for mass shift in fragments containing the aldehyde group or the full carbon backbone. |
| Uniform Labeling | ¹³C | Uniformly labeled [¹³C]-Methionine (used biosynthetically) | Provides the highest mass shift, making it easily distinguishable from unlabeled MMPA. Useful for identifying all downstream metabolites derived from MMPA. | Monitor for the M+4 isotopologue (for a fully ¹³C-labeled molecule). Fragmentation patterns will show corresponding mass shifts. |
| Sulfur Labeling | ³⁴S | [³⁴S]-Methionine | Specifically traces the sulfur atom, which is the core element recycled by the salvage pathway.[3] | Requires high-resolution mass spectrometry to resolve the isotopic shift from other naturally occurring isotopes. |
Diagrams and Visualizations
// Outside connections Methylation [label="Methylation\nReactions", shape=box, style=dashed, color="#5F6368", fontcolor="#202124"]; SAM -> Methylation [ltail=cluster_main]; } dot Caption: The Methionine Salvage Pathway recycles MTA back to L-Methionine.
// Nodes start [label="1. Tracer Selection\n(e.g., [¹³C]-MMPA)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; culture [label="2. Cell Culture\nSeed cells and grow to desired confluency"]; labeling [label="3. Isotopic Labeling\nReplace media with tracer-containing media"]; incubation [label="4. Incubation\nIncubate for a defined time course\n(e.g., 0, 2, 6, 12, 24 hours)"]; harvest [label="5. Cell Harvesting\nQuench metabolism (e.g., cold methanol)\nand collect cell pellets"]; extraction [label="6. Metabolite Extraction\nUsing organic solvents (e.g., ACN/MeOH/H₂O)"]; analysis [label="7. LC-MS/MS Analysis\nSeparate and detect labeled and\nunlabeled metabolites"]; data [label="8. Data Processing\nPeak integration and correction for\nnatural isotope abundance"]; flux [label="9. Metabolic Flux Analysis\nCalculate fractional enrichment and\ndetermine pathway flux", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> culture; culture -> labeling; labeling -> incubation; incubation -> harvest; harvest -> extraction; extraction -> analysis; analysis -> data; data -> flux; } dot Caption: General workflow for a stable isotope tracing experiment in cell culture.
Experimental Protocols
The following protocols provide a generalized framework. Researchers should optimize these methods for their specific cell type, experimental conditions, and analytical instrumentation.
-
Cell Seeding: Plate cells in multi-well plates (e.g., 6-well or 12-well) at a density that ensures they reach approximately 70-80% confluency on the day of the experiment.
-
Preparation of Labeling Medium: Prepare culture medium containing the desired concentration of the isotopically labeled tracer (e.g., [¹³C]-MMPA). The concentration should be optimized to be non-toxic while providing sufficient label incorporation.
-
Labeling: Aspirate the standard culture medium from the cells. Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Initiate Tracing: Add the pre-warmed labeling medium to each well. Start a timer for the time-course experiment.
-
Incubation: Return the plates to the incubator. Harvest cells at various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
-
Metabolism Quenching and Harvesting: At each time point, remove the plate from the incubator and immediately aspirate the labeling medium. Place the plate on dry ice and add a pre-chilled quenching/extraction solution (e.g., 80% methanol (B129727) at -80°C) to instantly halt metabolic activity. Scrape the cells in the quenching solution and transfer the lysate to a microcentrifuge tube.
This protocol is adapted from standard procedures for extracting small aqueous metabolites.[16][17]
-
Solvent Preparation: Prepare an extraction solvent mixture of acetonitrile (B52724) (ACN), methanol (MeOH), and water (H₂O) in a 2.5:1:1 ratio.[18] Pre-chill the solvent to -20°C.
-
Cell Lysis: Add 1 mL of the cold extraction solvent to the quenched cell pellet from Protocol 1. If internal standards are used for absolute quantification, they should be added at this stage.[19]
-
Homogenization: Vortex the tube vigorously for 1-2 minutes to ensure complete cell lysis and protein precipitation.[19]
-
Incubation: Incubate the mixture at -20°C for at least 30 minutes to facilitate protein precipitation.[19]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[18]
-
Supernatant Collection: Carefully pipette the supernatant, which contains the polar metabolites, into a new clean tube without disturbing the pellet.[18]
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.[18][19]
-
Reconstitution: Re-suspend the dried metabolite pellet in a suitable solvent for LC-MS analysis, such as 50:50 Methanol:Water, vortexing thoroughly.[19] Centrifuge one final time to pellet any insoluble material and transfer the clear supernatant to an autosampler vial for analysis.[19]
-
Chromatography: For polar metabolites like MMPA, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed.
-
Column: A suitable HILIC column (e.g., silica, amide).
-
Mobile Phase A: Water with an additive like ammonium (B1175870) formate (B1220265) or formic acid.[20]
-
Mobile Phase B: Acetonitrile with the same additive.[20]
-
Gradient: A gradient from high organic (e.g., 95% B) to high aqueous to elute polar compounds.
-
-
Mass Spectrometry:
-
Ionization: Use Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Perform a full scan (MS1) to identify the mass-to-charge ratio (m/z) of unlabeled and all labeled isotopologues of MMPA.
-
Fragmentation: Use tandem mass spectrometry (MS/MS or MS²) to generate a characteristic fragmentation pattern for MMPA to confirm its identity and aid in quantifying specific labeled fragments.
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of MMPA at each time point.
-
Correct the raw data for the natural abundance of stable isotopes (e.g., ¹³C).
-
Calculate the fractional enrichment to determine the percentage of the MMPA pool that has become labeled over time. This data is then used in mathematical models to calculate the metabolic flux.[10]
-
References
- 1. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 2. Methionine Nutrition and Metabolism: Insights from Animal Studies to Inform Human Nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic characteristics and importance of the universal methionine salvage pathway recycling methionine from 5'-methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The essential role of methylthioadenosine phosphorylase in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leveraging the methionine salvage pathway as a novel therapy for prostate cancer. - Dominic Smiraglia [grantome.com]
- 6. 3-(甲硫基)丙醛 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Methionine and Protein Metabolism in Non Alcoholic Steatohepatitis: Evidence for Lower Rate of Transmethylation of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 14. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]
- 17. Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling | Springer Nature Experiments [experiments.springernature.com]
- 18. Pretreatment Procedure for metabolomics (Biological sample) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. cdn.bcm.edu [cdn.bcm.edu]
- 20. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of 3-(Methylthio)propionaldehyde as a Food Quality Biomarker: A Comparative Guide
Introduction: The quest for reliable and accurate biomarkers is paramount in the fields of food quality and safety. Among the myriad of volatile organic compounds (VOCs) that influence the sensory profile and shelf-life of food products, 3-(Methylthio)propionaldehyde (MTPA), also known as methional, has emerged as a significant indicator. This guide provides a comprehensive comparison of MTPA with other potential biomarkers, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in evaluating its utility for assessing food quality.
Formation and Significance of MTPA in Food
This compound is a potent aroma compound that contributes to the characteristic savory, meaty, and potato-like flavors in a variety of cooked and processed foods.[1] It is primarily formed from the degradation of the amino acid methionine through the Strecker degradation pathway, a key reaction in the Maillard reaction cascade that occurs during thermal processing.[1][2] While desirable at certain concentrations, elevated levels of MTPA can lead to off-flavors, making its quantification a critical aspect of quality control.
Comparative Analysis of MTPA as a Food Quality Biomarker
A definitive judgment on the superiority of one biomarker over another depends on the specific food matrix and the spoilage mechanism. While extensive research has been conducted on various spoilage markers, direct quantitative comparisons validating this compound (MTPA) as a universally superior biomarker are not abundant in publicly available literature. However, by examining its performance characteristics alongside other common volatile compounds, we can build a comparative understanding.
The following table summarizes the performance of MTPA in comparison to other frequently cited biomarkers of food spoilage. The data is compiled from various studies and represents typical findings.
| Biomarker | Chemical Class | Typical Food Matrix | Correlation with Spoilage/Quality | Odor Threshold | Remarks |
| This compound (MTPA) | Aldehyde | Meat, Dairy, Beer, Potato Products | Good correlation with "cooked" or "stale" off-flavors. | Low | Directly linked to methionine degradation, a common process in food processing and spoilage. |
| Trimethylamine (TMA) | Amine | Fish, Seafood | Excellent correlation with fish spoilage. | Low | A primary indicator of bacterial spoilage in marine products.[3] |
| Hexanal | Aldehyde | Meat, Oils, Nuts | Good correlation with lipid oxidation and "rancid" off-flavors.[4] | Low | A key marker for oxidative deterioration. |
| Putrescine & Cadaverine (B124047) | Biogenic Amines | Meat, Fish, Cheese | Strong correlation with advanced stages of protein decomposition.[5][6] | High | Often associated with putrid and foul odors. |
| Diacetyl (2,3-butanedione) | Ketone | Dairy (Butter, Cheese), Beer | Can indicate both desirable "buttery" flavor and microbial spoilage. | Low | Its role as a quality indicator is highly context-dependent. |
Key Findings from Comparative Data:
-
Specificity: While TMA is highly specific for fish spoilage, MTPA's presence across a broader range of food products (meat, dairy, beer) makes it a more versatile, though less specific, marker.
-
Spoilage Stage: Biogenic amines like putrescine and cadaverine are excellent indicators of advanced protein decomposition, whereas MTPA can be an earlier indicator of changes related to thermal processing and initial microbial activity.
-
Flavor Impact: Due to its low odor threshold, even small changes in MTPA concentration can significantly impact the sensory profile of a food product, making it a sensitive marker for flavor changes.
Experimental Protocols
Accurate and reproducible quantification of MTPA is crucial for its validation as a biomarker. The following section details a widely used and robust method for the analysis of MTPA in food matrices.
Protocol 1: Quantitative Analysis of this compound in Food by HS-SPME-GC-MS
This protocol describes the determination of MTPA in a solid or liquid food matrix using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).
1. Materials and Reagents:
-
This compound (analytical standard)
-
Internal Standard (IS) (e.g., 2-methyl-3-heptanone (B77676) or a deuterated analog of MTPA)
-
Sodium chloride (NaCl)
-
Deionized water
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with PTFE/silicone septa
2. Sample Preparation:
-
Homogenize solid food samples to a fine powder or paste.
-
Weigh 2-5 g of the homogenized sample (or 5 mL of a liquid sample) into a 20 mL headspace vial.
-
Add 1-2 g of NaCl to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.
-
Spike the sample with a known concentration of the internal standard.
-
Seal the vial immediately with the screw cap.
3. HS-SPME Procedure:
-
Place the vial in a temperature-controlled autosampler or water bath set to 60°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Retract the fiber into the needle.
4. GC-MS Analysis:
-
Injector: Transfer the SPME fiber to the GC injector, set at 250°C in splitless mode. Desorb the analytes for 5 minutes.
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 250°C at a rate of 15°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 35-350.
-
Acquisition mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for MTPA (e.g., m/z 104, 61, 45) and the internal standard.
-
5. Quantification:
-
Construct a calibration curve using standard solutions of MTPA at different concentrations, each containing the same concentration of the internal standard.
-
Calculate the ratio of the peak area of MTPA to the peak area of the internal standard.
-
Plot this ratio against the concentration of MTPA to generate the calibration curve.
-
Determine the concentration of MTPA in the samples by interpolating their peak area ratios on the calibration curve.
6. Quality Assurance/Quality Control (QA/QC):
-
Analyze a blank sample (e.g., deionized water) with each batch to check for contamination.
-
Analyze a spiked sample with a known concentration of MTPA to assess accuracy and recovery.
-
Analyze a duplicate sample to assess precision.
Protocol 2: Sensory Evaluation of Food Quality
To validate the correlation between MTPA concentration and food quality, sensory analysis should be conducted in parallel with instrumental analysis.
1. Panelists:
-
Recruit a panel of 8-12 trained sensory assessors.
-
Training should focus on the identification and intensity rating of relevant sensory attributes (e.g., "savory," "meaty," "potato-like," "stale," "off-flavor").
2. Sample Presentation:
-
Prepare food samples under controlled and consistent conditions.
-
Present samples to panelists in a randomized and blind manner to avoid bias.
-
Provide water and unsalted crackers for palate cleansing between samples.
3. Evaluation:
-
Use a structured scale (e.g., a 15-cm line scale anchored with "low intensity" and "high intensity") for panelists to rate the intensity of each sensory attribute.
-
Conduct the evaluation in a dedicated sensory analysis laboratory with controlled lighting and temperature.
4. Data Analysis:
-
Analyze the sensory data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between samples.
-
Correlate the mean sensory scores for each attribute with the quantitative data obtained from the GC-MS analysis of MTPA and other volatile compounds using regression analysis.[7]
Visualizing Key Pathways and Workflows
To better understand the formation of MTPA and the experimental process for its analysis, the following diagrams are provided.
Conclusion
This compound serves as a valuable biomarker for assessing food quality, particularly in products undergoing thermal processing. Its formation via the Strecker degradation of methionine provides a direct link to common chemical changes occurring during cooking and storage. While it may not be as specific as certain biomarkers for a particular food category (e.g., TMA for fish), its broad applicability and significant impact on flavor make it a strong candidate for inclusion in a panel of volatile compounds used for comprehensive food quality monitoring. Further research involving direct quantitative comparisons with other biomarkers across a wider range of food matrices will be instrumental in solidifying its role as a key indicator of food quality.
References
- 1. benchchem.com [benchchem.com]
- 2. Relationship between sensory attributes and volatile compounds of polish dry-cured loin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strecker degradation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. MOF sensors for food safety: ultralow detection of putrescine and cadaverine in protein rich foods - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Identifying human diamine sensors for death related putrescine and cadaverine molecules | PLOS Computational Biology [journals.plos.org]
- 7. ugc.futurelearn.com [ugc.futurelearn.com]
A Comparative Guide to the Reactivity of 3-(Methylthio)propionaldehyde and Other Aliphatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Factors Influencing Aliphatic Aldehyde Reactivity
The reactivity of the aldehyde functional group is primarily governed by the electrophilicity of the carbonyl carbon. Nucleophilic attack at this carbon is the key step in many of the characteristic reactions of aldehydes. Two main factors influence this reactivity:
-
Electronic Effects: The polarization of the carbon-oxygen double bond results in a partial positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack. Electron-donating groups attached to the carbonyl carbon decrease this positive charge, thus reducing reactivity. Conversely, electron-withdrawing groups increase the electrophilicity and enhance reactivity.
-
Steric Effects: The size of the groups surrounding the carbonyl group can hinder the approach of a nucleophile. As the steric bulk of the substituents increases, the reactivity of the aldehyde generally decreases.
Reactivity Comparison
In the absence of direct kinetic data for 3-(methylthio)propionaldehyde, we can infer its reactivity relative to other aliphatic aldehydes by considering the electronic and steric effects of its methylthio group.
Electronic Effect of the Methylthio Group: The sulfur atom in the methylthio group (-SCH₃) has lone pairs of electrons that can be donated through resonance, which would decrease the electrophilicity of the carbonyl carbon. However, sulfur is also more electronegative than carbon, leading to an electron-withdrawing inductive effect. The overall electronic influence is a combination of these opposing effects. In many cases, the inductive effect of sulfur is significant.
Steric Effect of the 3-(Methylthio)propyl Group: The 3-(methylthio)propyl group is larger than the alkyl groups of simple aliphatic aldehydes like acetaldehyde (B116499) and propanal. This increased steric hindrance would be expected to decrease the rate of nucleophilic attack.
Based on these considerations, it is reasonable to predict that this compound will exhibit reactivity that is generally lower than or comparable to that of other short-chain aliphatic aldehydes of similar carbon chain length, such as butanal or pentanal.
Qualitative Reactivity Comparison
Qualitative tests, such as Tollen's test and Fehling's test, can be used to demonstrate the presence of the aldehyde group and provide a rough comparison of reactivity. A faster reaction rate (e.g., quicker formation of a silver mirror in Tollen's test) indicates higher reactivity.
| Aldehyde | Structure | Expected Relative Reactivity (Qualitative) |
| Formaldehyde | HCHO | Very High |
| Acetaldehyde | CH₃CHO | High |
| Propanal | CH₃CH₂CHO | Moderate |
| Butanal | CH₃CH₂CH₂CHO | Moderate |
| This compound | CH₃SCH₂CH₂CHO | Moderate to Low (inferred) |
| Pentanal | CH₃CH₂CH₂CH₂CHO | Low |
Note: The expected relative reactivity of this compound is an inference based on structural analysis and general principles of aldehyde reactivity. Experimental verification is recommended.
Experimental Protocols
Detailed methodologies for key experiments to qualitatively and semi-quantitatively compare aldehyde reactivity are provided below.
Protocol 1: Tollen's Test for Oxidative Reactivity
This test exploits the ease of oxidation of aldehydes. A positive test is the formation of a silver mirror on the inner surface of the reaction vessel. The rate of mirror formation can be used as a qualitative measure of reactivity.
Materials:
-
Silver nitrate (B79036) (AgNO₃) solution (5%)
-
Sodium hydroxide (B78521) (NaOH) solution (10%)
-
Ammonia (B1221849) (NH₃) solution (2 M)
-
Aldehyde samples (e.g., formaldehyde, acetaldehyde, propanal, butanal, this compound)
-
Test tubes
-
Water bath
Procedure:
-
Preparation of Tollen's Reagent (prepare fresh):
-
To 2 mL of 5% silver nitrate solution in a clean test tube, add one drop of 10% sodium hydroxide solution. A brown precipitate of silver oxide will form.
-
Add 2 M ammonia solution dropwise, with shaking, until the brown precipitate just dissolves. This is Tollen's reagent. Avoid adding excess ammonia.
-
-
Reaction:
-
Add 2-3 drops of the aldehyde sample to the freshly prepared Tollen's reagent.
-
Gently warm the test tube in a water bath (around 60°C).
-
-
Observation:
-
Observe the formation of a silver mirror on the inside of the test tube. A faster formation of the mirror indicates higher reactivity.
-
Protocol 2: Fehling's Test for Oxidative Reactivity
This test also relies on the oxidation of aldehydes. A positive test is the formation of a red precipitate of copper(I) oxide.
Materials:
-
Fehling's solution A (copper(II) sulfate (B86663) in water)
-
Fehling's solution B (sodium potassium tartrate and sodium hydroxide in water)
-
Aldehyde samples
-
Test tubes
-
Water bath
Procedure:
-
Preparation of Fehling's Reagent:
-
In a test tube, mix equal volumes (e.g., 1 mL each) of Fehling's solution A and Fehling's solution B. The resulting solution should be deep blue.
-
-
Reaction:
-
Add a few drops of the aldehyde sample to the Fehling's reagent.
-
Heat the mixture in a boiling water bath for a few minutes.
-
-
Observation:
-
Observe the formation of a reddish-brown precipitate of copper(I) oxide. The time taken for the precipitate to form can be used as a qualitative measure of reactivity.
-
Visualizing Reaction Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the general mechanism of nucleophilic addition to an aldehyde and a typical experimental workflow for comparing aldehyde reactivity.
Caption: Generalized mechanism of nucleophilic addition to an aldehyde.
Caption: A typical experimental workflow for comparing aldehyde reactivity.
Efficacy of Antioxidant Treatments on the Stability of 3-(Methylthio)propionaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various antioxidant treatments on the stability of 3-(Methylthio)propionaldehyde (MMP), a critical flavor compound and a degradation product of the amino acid methionine.[1] The stability of MMP is crucial in various applications, including food products and pharmaceuticals, where its degradation can lead to off-flavors and potentially undesirable byproducts. This document summarizes available data, details experimental methodologies, and visualizes relevant pathways to aid in the selection of appropriate stabilization strategies.
Overview of this compound Degradation
This compound, also known as methional, is susceptible to degradation through several pathways, primarily autoxidation. The aldehyde functional group is prone to oxidation, which can be initiated by factors such as heat, light, and the presence of oxygen. This process can lead to the formation of various degradation products, altering the sensory profile and chemical integrity of the product.
Comparative Efficacy of Antioxidant Treatments
While direct comparative studies on a wide range of antioxidants for MMP stabilization are limited in publicly available literature, existing research on lipid oxidation and the stability of related compounds allows for an evaluation of potential antioxidant efficacy. Commonly used antioxidants can be broadly categorized as synthetic and natural.
Synthetic Antioxidants:
-
Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT): These phenolic antioxidants are widely used in the food industry to prevent lipid oxidation.[2] A study on fresh pork sausage demonstrated that a mixture of BHA and BHT was more effective in slowing lipid oxidation, as measured by malondialdehyde values, compared to mixed tocopherols (B72186).[3] While not directly on MMP, this suggests their potential efficacy in preventing the oxidation of related aldehydes.
Natural Antioxidants:
-
Tocopherols (Vitamin E): Mixed tocopherols are a common natural antioxidant. However, in the aforementioned study on pork sausage, they were found to be less effective than the synthetic BHA/BHT mixture in inhibiting lipid oxidation.[3]
-
Plant Extracts (Green Tea, Thyme, Rosemary): Extracts from these plants are rich in phenolic compounds and have demonstrated antioxidant activity. A study on linoleic acid emulsions showed that these extracts could inhibit the degradation of methionine, the precursor to MMP.[4] The antioxidant efficiency of these extracts was found to be dependent on pH.[4]
Quantitative Data Summary
Due to the lack of direct comparative studies on MMP, a quantitative table summarizing the percentage inhibition or degradation rates for various antioxidants is not feasible at this time. The following table provides a qualitative comparison based on related studies.
| Antioxidant Treatment | Efficacy in Related Systems | Remarks |
| BHA/BHT Mixture | High | Demonstrated superior performance in inhibiting lipid oxidation compared to mixed tocopherols in a meat model.[3] |
| Mixed Tocopherols | Moderate | Less effective than BHA/BHT in the same meat model.[3] |
| Green Tea Extract | Effective | Showed antioxidant activity in protecting methionine in an emulsion system.[4] Efficacy is pH-dependent. |
| Thyme Extract | Effective | Showed antioxidant activity in protecting methionine in an emulsion system.[4] Efficacy is pH-dependent. |
| Rosemary Extract | Effective | Showed antioxidant activity in protecting methionine in an emulsion system.[4] Efficacy is pH-dependent. |
Experimental Protocols
To assess the efficacy of different antioxidant treatments on MMP stability, a well-defined experimental protocol is essential. The following methodologies are based on established practices for stability testing and the analysis of volatile compounds.
Accelerated Stability Testing
Objective: To evaluate the stability of MMP in the presence of different antioxidants under accelerated conditions.
Materials:
-
This compound (MMP)
-
Selected antioxidants (e.g., BHA, BHT, α-tocopherol, green tea extract)
-
Solvent/matrix relevant to the intended application (e.g., food-grade oil, ethanol-water mixture)
-
Inert gas (e.g., nitrogen)
-
Incubators or ovens capable of maintaining constant temperatures (e.g., 40°C, 50°C, 60°C)
-
Amber glass vials with airtight seals
Procedure:
-
Sample Preparation: Prepare solutions of MMP at a known concentration in the chosen solvent/matrix.
-
Antioxidant Addition: Add the selected antioxidants to the MMP solutions at various concentrations. A control sample with no antioxidant should also be prepared.
-
Packaging: Aliquot the samples into amber glass vials, flush with nitrogen to minimize headspace oxygen, and seal tightly.
-
Storage: Place the vials in incubators at different elevated temperatures.
-
Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks).
-
Analysis: Analyze the concentration of MMP in each sample at each time point using a suitable analytical method (see Section 3.2).
Quantitative Analysis of this compound
Method: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). This method is highly sensitive and suitable for the analysis of volatile compounds like MMP in complex matrices.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
SPME autosampler and fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
GC column suitable for volatile compound analysis (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Place a known volume or weight of the sample from the stability study into a headspace vial.
-
Internal Standard: Add an internal standard to each sample for accurate quantification.
-
Incubation: Incubate the vial at a specific temperature and time to allow volatiles to equilibrate in the headspace.
-
SPME Extraction: Expose the SPME fiber to the headspace of the sample for a defined period to adsorb the volatile compounds.
-
Desorption and GC-MS Analysis: Desorb the analytes from the fiber in the hot GC inlet and analyze using a suitable temperature program and MS parameters.
-
Quantification: Quantify the MMP concentration by creating a calibration curve using standards of known MMP concentrations.
Visualizing Experimental and Mechanistic Pathways
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of antioxidant treatments on MMP stability.
References
- 1. Contribution of 3-methylthiopropionaldehyde to the worty flavor of alcohol-free beers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kemin.com [kemin.com]
- 3. 80 Effectiveness of naturally sourced mixed tocopherols as an antioxidant when compared to Bha and Bht in fresh pork sausage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of antioxidants on quantitative changes of lysine and methionine in linoleic acid emulsions at different pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of 3-(Methylthio)propionaldehyde Analysis: A Comparative Guide
Introduction
The principal analytical technique for the determination of 3-MTPA and other volatile aldehydes is Gas Chromatography-Mass Spectrometry (GC-MS), renowned for its high selectivity and sensitivity in complex matrices.[1][4] An alternative method, High-Performance Liquid Chromatography (HPLC) with UV detection, often involving derivatization, is also a viable approach.[5]
Data Presentation: Comparative Method Performance
The validation of an analytical method is essential to establish its performance characteristics, including linearity, limit of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD).[6][7] The following table summarizes typical performance data for fragrance aldehydes, including the structurally related cinnamaldehyde, from a validated GC-MS method. This data provides a benchmark for the expected performance of a well-established laboratory for the analysis of aldehydes like 3-MTPA.[4]
Table 1: Representative GC-MS Method Performance for Fragrance Aldehydes [4]
| Compound | Linearity (r²) | LOQ (µg/g) | Intra-day Accuracy (% Recovery) | Intra-day Precision (RSD %) | Inter-day Accuracy (% Recovery) | Inter-day Precision (RSD %) |
| Cinnamal | > 0.995 | 2 | 84.5 - 119% | 0.4 - 12% | 85.1 - 116% | 2.9 - 13% |
| Amyl cinnamal | > 0.995 | 2 | 84.5 - 119% | 0.4 - 12% | 85.1 - 116% | 2.9 - 13% |
| Hexyl cinnamal | > 0.995 | 2 | 84.5 - 119% | 0.4 - 12% | 85.1 - 116% | 2.9 - 13% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is adapted from validated methods for the analysis of aldehydes in various matrices.[1][4]
Objective: To chromatographically separate and detect 3-MTPA with high selectivity and sensitivity.
a) Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME) [1]
-
Objective: To extract and pre-concentrate volatile analytes like 3-MTPA from the sample matrix without the use of solvents.
-
Procedure:
-
Place a known amount of the sample into a headspace vial.
-
Add an appropriate internal standard.
-
Seal the vial and place it in a heated agitator.
-
Expose a SPME fiber to the headspace of the vial for a defined period to allow for the adsorption of volatile compounds.
-
Retract the fiber and introduce it into the GC inlet for thermal desorption.
-
b) GC-MS Conditions
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]
-
Injection Volume: 1 µL (Splitless mode).[4]
-
Inlet Temperature: 250°C.[4]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 250°C at 15°C/min, hold for 5 minutes.
-
-
MS Conditions:
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method provides an alternative to GC-MS and is particularly useful when derivatization is employed to enhance detection. A similar approach is used for the analysis of 3-(Butylthio)propionaldehyde.[8]
a) Sample Preparation and Derivatization
-
Objective: To convert the aldehyde into a derivative that is more readily detectable by UV. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent for aldehydes.
-
Procedure:
-
Extract the sample with a suitable solvent (e.g., acetonitrile).
-
Add an acidic solution of DNPH to the extract.
-
Allow the reaction to proceed at a controlled temperature.
-
Neutralize the reaction mixture and dilute to a known volume before injection.
-
b) HPLC-UV Conditions
-
Column: A reverse-phase column such as Newcrom R1.[8]
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at a wavelength appropriate for the DNPH derivative (e.g., 365 nm).
-
Column Temperature: 30°C.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for an inter-laboratory comparison study and the analytical process from sample to result.
Caption: Workflow for an Inter-Laboratory Comparison Study.
Caption: Analytical Workflow from Sample to Result.
Caption: Comparison of Key Features of GC-MS and HPLC-UV for 3-MTPA Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 3-(甲硫基)丙醛 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. wjarr.com [wjarr.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Separation of 3-(Butylthio)propionaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-(Methylthio)propionaldehyde: A Procedural Guide
For Immediate Release
Researchers and laboratory professionals handling 3-(Methylthio)propionaldehyde now have a comprehensive guide to its proper and safe disposal. This document outlines the essential safety protocols, immediate actions for containment, and detailed step-by-step procedures for the disposal of this hazardous chemical, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound, also known as methional, is a combustible liquid that is toxic and presents several health hazards.[1] It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes serious eye damage and skin irritation.[1][2] Furthermore, it is very toxic to aquatic life, necessitating stringent disposal procedures to prevent environmental contamination.[3]
Immediate Safety and Hazard Assessment
Before handling this compound, it is crucial to be aware of its associated hazards. This chemical is classified as a hazardous substance and requires careful management to mitigate risks.[4]
| Hazard Classification | Description |
| Flammability | Combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces.[1] |
| Toxicity | Toxic in contact with skin or if inhaled; harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation and may cause an allergic skin reaction.[5] |
| Eye Damage/Irritation | Causes serious eye damage.[2] |
| Respiratory Irritation | May cause respiratory irritation.[5] |
| Aquatic Hazard | Very toxic to aquatic life, with long-lasting effects.[3] |
Operational Plan: From Use to Disposal
A systematic approach to managing this compound waste is critical for laboratory safety. This involves a clear workflow from the point of generation to final disposal.
Personal Protective Equipment (PPE)
When handling this compound, including during disposal procedures, all personnel must wear appropriate PPE to prevent exposure.
| PPE Item | Specification |
| Gloves | Chemically resistant gloves (e.g., Nitrile). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[5] |
| Lab Coat | Standard laboratory coat to protect skin and clothing. |
| Ventilation | Use only in a well-ventilated area or under a chemical fume hood.[6] |
Step-by-Step Disposal Procedures
The disposal of this compound must be handled as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[7][8]
1. Waste Segregation and Collection:
-
Unused or Expired Chemical: Keep the chemical in its original, properly labeled container.
-
Contaminated Solid Waste: Items such as gloves, pipette tips, and absorbent paper that are contaminated with this compound should be collected in a designated, compatible, and clearly labeled hazardous waste container.[8]
-
Aqueous Solutions: Collect all aqueous waste containing this compound in a dedicated, sealed, and labeled container for aqueous hazardous waste.[8]
-
Organic Solvent Mixtures: If mixed with organic solvents, collect in a container designated for flammable organic waste. Ensure compatibility of all waste components.
2. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[8]
-
The label must also identify the contents, including "this compound" and any other constituents, with approximate percentages.[8]
-
Indicate the specific hazards (e.g., "Toxic," "Flammable," "Aquatic Hazard").
3. Storage:
-
Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
Ensure containers are kept tightly closed except when adding waste.[8]
-
Liquid waste containers must be placed in secondary containment to prevent spills.[8]
-
Segregate this waste from incompatible materials, such as strong oxidizing agents, acids, and bases.[3][8]
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4]
Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Minor Spills:
-
Remove all ignition sources.[4]
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite (B1170534) or sand.[8]
-
Collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[8]
-
Clean the spill area with soap and water.[8]
-
-
Major Spills:
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before use.
References
- 1. 3-(Methylthio)propanal | 3268-49-3 | TCI AMERICA [tcichemicals.com]
- 2. mu-intel.com [mu-intel.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cpachem.com [cpachem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.cn]
- 7. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. benchchem.com [benchchem.com]
- 9. Methional | C4H8OS | CID 18635 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-(Methylthio)propionaldehyde
This guide provides crucial safety and logistical information for the handling and disposal of 3-(Methylthio)propionaldehyde, a chemical that requires careful management in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Safety Overview
This compound is a combustible liquid that is toxic and harmful if it comes into contact with skin, is inhaled, or is swallowed.[1][2][3] It is known to cause severe skin irritation, serious eye damage, and may lead to an allergic skin reaction or respiratory irritation.[2][3][4] Furthermore, this substance is highly toxic to aquatic life and should not be released into the environment.[2]
| Hazard Statement | GHS Classification |
| Combustible liquid | Flammable Liquids, Category 4 |
| Toxic/Harmful if swallowed, inhaled, or in contact with skin | Acute Toxicity (Oral, Dermal, Inhalation), Categories 3 & 4 |
| Causes skin irritation and allergic skin reaction | Skin Corrosion/Irritation, Category 2; Skin Sensitization, Category 1 |
| Causes serious eye damage | Serious Eye Damage/Eye Irritation, Category 1 |
| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |
| Very toxic to aquatic life | Hazardous to the Aquatic Environment, Acute Hazard, Category 1 |
Operational Plan: Handling Procedures
1. Pre-Operational Checks:
-
Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Personal Protective Equipment (PPE) Inspection: Before handling, inspect all PPE for integrity. This includes:
-
Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch).[5]
-
Hand Protection: Chemical-resistant gloves such as PVC or Neoprene.[1] After use, wash and dry hands thoroughly.[5]
-
Body Protection: A complete chemical-resistant suit and appropriate footwear.[5]
-
Respiratory Protection: For situations with potential for aerosol formation or in poorly ventilated areas, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary.[5]
-
-
Emergency Equipment: Confirm that an eyewash station and safety shower are accessible and operational.[1] Have spill cleanup materials readily available.
2. Handling Protocol:
-
Grounding: To prevent the buildup of electrostatic charge, take precautionary measures, especially when transferring the chemical.[6]
-
Avoiding Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1][5] Avoid inhaling vapor or mist.[6]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2] No smoking is permitted in the handling area.[2]
-
Food and Drink: Do not eat, drink, or smoke in the laboratory or when using this product.[2][5]
3. Post-Handling Procedures:
-
Decontamination: Immediately remove and wash any contaminated clothing before reuse.[2][4] Wash hands and any exposed skin thoroughly after handling.[2][5]
-
Storage: Store the chemical in its original, tightly sealed container in a cool, well-ventilated, and locked-up place.[1][4][7] Some sources recommend a storage temperature of 2-8°C.[8]
Disposal Plan
-
Waste Classification: this compound and its container must be disposed of as hazardous waste.[1]
-
Collection: Collect waste material in suitable, closed, and clearly labeled containers. Do not mix with other waste.
-
Disposal Route: All waste must be handled in accordance with local, state, and federal regulations.[1] Contact a licensed professional waste disposal service to dispose of this material.[2] Do not allow the product to reach the sewage system or any water source.[4]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2][7] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[2][7] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Wash off immediately with plenty of soap and water for at least 15 minutes.[2][5] Seek immediate medical attention.[2][7] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2][4] If not breathing, give artificial respiration.[2][5] Seek immediate medical attention.[3][5] |
| Ingestion | Rinse mouth with water.[2][5] Do NOT induce vomiting.[5] Call a poison center or doctor immediately.[2][3] |
| Spill | Evacuate personnel to a safe area.[5] Remove all ignition sources.[1] Absorb the spill with inert material (e.g., sand, diatomite, acid binders, universal binders, sawdust) and place it in a suitable, closed container for disposal.[4] Ensure adequate ventilation.[4] |
Handling and Emergency Workflow
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. prod.adv-bio.com [prod.adv-bio.com]
- 4. cpachem.com [cpachem.com]
- 5. mu-intel.com [mu-intel.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Methional | C4H8OS | CID 18635 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
